Product packaging for 4-Oxa-7-azaspiro[2.5]octane(Cat. No.:CAS No. 220291-92-9)

4-Oxa-7-azaspiro[2.5]octane

Cat. No.: B1603978
CAS No.: 220291-92-9
M. Wt: 113.16 g/mol
InChI Key: ZKRNFYHDRLBLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxa-7-azaspiro[2.5]octane is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1603978 4-Oxa-7-azaspiro[2.5]octane CAS No. 220291-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxa-7-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(1)5-7-3-4-8-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRNFYHDRLBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625607
Record name 4-Oxa-7-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220291-92-9
Record name 4-Oxa-7-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of 4-Oxa-7-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 4-oxa-7-azaspiro[2.5]octane, a key building block in modern medicinal chemistry. While direct, in-depth experimental and computational studies on this specific scaffold are not extensively published, this guide synthesizes available information on its synthesis, analogous systems, and its significance in drug discovery. We will explore the expected conformational preferences of the fused cyclopropane and morpholine rings, outline the state-of-the-art methodologies for its detailed characterization, and discuss its applications as a valuable pharmaceutical intermediate. This document serves as a foundational resource for researchers leveraging this spirocyclic system in the design and development of novel therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a notable shift from flat, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this trend. Their inherent rigidity and three-dimensionality offer a unique opportunity to explore chemical space more effectively, often leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound, a molecule incorporating a cyclopropane ring fused to a morpholine ring, has emerged as a particularly interesting scaffold. Its utility as an intermediate in the synthesis of inhibitors for targets such as LRRK2 kinase underscores its importance in the development of treatments for neurodegenerative diseases like Parkinson's disease[1].

This guide will delve into the structural nuances of this compound, providing a framework for its conformational analysis and highlighting the key experimental and computational techniques employed in such studies.

Synthesis and Characterization

A robust synthetic route is crucial for the accessibility and derivatization of any chemical scaffold. A patented method for the preparation of this compound and its salts has been disclosed, providing a reliable pathway for its production on a laboratory and industrial scale[1].

Synthetic Pathway Overview

The synthesis commences with 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester and proceeds through a four-step sequence involving substitution, hydrogenation, cyclization, and reduction to yield the target this compound[1].

G A 1-Hydroxy-1-cyclopropanecarboxylic acid methyl ester B Substitution A->B C Hydrogenation B->C D Cyclization C->D E Reduction D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Adapted from CN108530375B)[1]
  • Substitution: 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester is treated with a suitable electrophile to introduce a nitrile group, which will ultimately form part of the morpholine ring.

  • Hydrogenation: The nitrile group is then reduced to a primary amine.

  • Cyclization: The newly formed amine undergoes an intramolecular cyclization to form the morpholine ring.

  • Reduction: A final reduction step yields the desired this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conformational Analysis: A Hybrid Approach

A thorough understanding of the conformational preferences of this compound is critical for its application in rational drug design. In the absence of direct experimental data for this specific molecule, we can infer its likely conformations by analyzing its constituent rings and related systems.

The Morpholine Ring: A Chair Conformation Predominates

The six-membered morpholine ring is expected to adopt a chair conformation to minimize steric and torsional strain. Computational and spectroscopic studies on morpholine itself have shown that the chair conformer is significantly more stable than the boat or twist-boat forms[2][3][4][5]. The nitrogen and oxygen atoms introduce specific electronic effects, but the overall preference for a chair geometry remains. Two distinct chair conformations are possible, differing in the orientation of the substituent on the nitrogen atom (axial vs. equatorial). In the case of the parent this compound, the key conformational question for the morpholine ring will be the orientation of the hydrogen atom on the nitrogen.

The Cyclopropane Ring: A Rigid Anchor

The three-membered cyclopropane ring is inherently rigid and planar. Its fusion to the morpholine ring at the spiro-center introduces significant conformational constraints. The orientation of the cyclopropane ring relative to the morpholine ring will be a key determinant of the overall molecular shape.

Predicted Overall Conformation of this compound

Based on the analysis of analogous systems, the most stable conformation of this compound is predicted to feature the morpholine ring in a chair conformation. The spiro-fusion with the rigid cyclopropane ring will lock the overall structure into a well-defined three-dimensional arrangement. The precise orientation of the N-H bond (axial or equatorial) and any subtle puckering of the morpholine ring would require detailed computational modeling or experimental NMR studies (e.g., NOE experiments).

G cluster_0 Conformational Influences cluster_1 Resulting Conformation A Morpholine Ring (Flexible) C Predominant Chair Conformation of Morpholine Ring A->C B Cyclopropane Ring (Rigid) D Spiro-fused System with Defined 3D Structure B->D

Caption: Factors influencing the conformation of this compound.

Methodologies for In-Depth Structural Elucidation

To move beyond inference and obtain definitive structural and conformational data for this compound and its derivatives, a combination of experimental and computational techniques is essential.

Experimental Techniques

4.1.1. X-Ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of the solid-state structure of a molecule. This technique would reveal precise bond lengths, bond angles, and the conformational arrangement of the atoms in the crystal lattice. Obtaining a suitable crystal of this compound or a derivative would be a primary goal for its definitive structural characterization.

4.1.2. Advanced NMR Spectroscopy

In solution, where molecules are conformationally mobile, advanced NMR techniques are indispensable.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments measure through-space interactions between protons, providing crucial information about their spatial proximity and thus the molecule's conformation.

  • Coupling Constant Analysis: The magnitude of scalar (J) couplings between protons can be related to the dihedral angles between them via the Karplus equation, offering insights into the ring puckering and substituent orientations.

  • Variable Temperature (VT) NMR: By studying the NMR spectra at different temperatures, it is possible to investigate the thermodynamics of conformational exchange processes.

Computational Modeling

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of molecules and complementing experimental data.

4.2.1. Conformational Searching

Algorithms such as molecular mechanics-based conformational searches can be used to identify all low-energy conformations of this compound.

4.2.2. Quantum Mechanical Calculations

High-level quantum mechanical methods, such as Density Functional Theory (DFT), can be used to accurately calculate the relative energies of different conformers and to predict spectroscopic parameters (e.g., NMR chemical shifts and coupling constants) that can be directly compared with experimental data.

Applications in Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its rigid, three-dimensional structure can be exploited to present functional groups in specific orientations for optimal interaction with biological targets. As previously mentioned, its use as an intermediate in the synthesis of LRRK2 kinase inhibitors highlights its relevance in the development of therapies for Parkinson's disease[1]. The morpholine moiety can also improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability[6].

Conclusion

This compound is a compelling spirocyclic scaffold with significant potential in medicinal chemistry. While a detailed, publicly available conformational analysis of this specific molecule is currently limited, by drawing parallels with related systems and employing a multidisciplinary approach combining synthesis, advanced spectroscopy, and computational modeling, a comprehensive understanding of its structural and conformational properties can be achieved. This knowledge is paramount for the rational design of novel drug candidates that incorporate this promising molecular framework. This guide provides a foundational understanding and a roadmap for researchers seeking to exploit the unique structural features of this compound in their drug discovery efforts.

References

The Strategic Physicochemical Profiling of 4-Oxa-7-azaspiro[2.5]octane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical properties is paramount for the successful development of new therapeutics.[1] Spirocyclic systems, with their inherent three-dimensional nature, present a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved drug-like characteristics.[2] This guide provides an in-depth technical analysis of 4-Oxa-7-azaspiro[2.5]octane, a valuable heterocyclic building block. We will explore its core physicochemical properties, their critical influence on drug development, and present detailed, field-proven methodologies for their empirical determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a data-driven approach to the utilization of this promising scaffold.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Design

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary driver of attrition.[3] Properties such as solubility, lipophilicity, and ionization state profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy.[3] The strategic incorporation of spirocyclic moieties, such as the this compound core, has gained significant traction as a means to favorably modulate these critical parameters.[1] The rigid, three-dimensional architecture of spirocycles can enhance aqueous solubility and metabolic stability while providing well-defined vectors for substituent placement, thereby facilitating the optimization of target engagement.[2]

This compound has emerged as a key intermediate in the synthesis of a variety of biologically active compounds. Notably, it serves as a building block for LRRK2 kinase inhibitors with potential applications in Parkinson's disease, as well as for GPR43 receptor agonists being investigated for the treatment of diabetes and obesity.[3] A patented synthetic route to this valuable intermediate starts from methyl 1-hydroxy-1-cyclopropanecarboxylate, proceeding through hydrogenation, cyclization, and reduction steps.[3]

This guide will provide a detailed examination of the key physicochemical properties of this compound, offering both calculated and predicted values alongside robust experimental protocols for their determination.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical characteristics of a molecule is the bedrock of successful drug development. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
CAS Number 220291-92-9[5]
Calculated Aqueous Solubility 492 g/L (at 25 °C)[4]
Predicted pKa 8.5 ± 0.5 (for the protonated amine)Predicted
Predicted logP -0.8 ± 0.3Predicted

Note: Predicted values are generated based on computational models and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections detail standardized, high-integrity protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa of the secondary amine in this compound is a critical parameter as it dictates the molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding.

Given that this compound lacks a strong chromophore, a potentiometric titration method is a robust and direct approach for pKa determination. This method relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (acid or base).

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of degassed, deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and continuously stir.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum inflection in the titration curve (the steepest point of the curve).

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes and its potential for off-target hydrophobic interactions.

The shake-flask method is the gold standard for logP determination due to its direct measurement of the partitioning of a compound between two immiscible phases.

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol phase at a concentration of approximately 1 mg/mL.

  • Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the n-octanol-saturated water phase.

  • Equilibration: Shake the funnel vigorously for 30 minutes to ensure thorough mixing and allow the compound to partition between the two phases. Let the funnel stand until the phases have completely separated.

  • Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and for achieving sufficient concentrations for in vitro and in vivo studies.

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility, providing a measure of the true equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, filter the solutions through a 0.45 µm filter to remove any undissolved solid.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep Dissolve 4-Oxa-7- azaspiro[2.5]octane in water titrate Titrate with standardized HCl prep->titrate Analyte Solution record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot Titration Data determine Determine pKa from half-equivalence point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

logP_Determination cluster_prep Phase & Sample Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation prep_phases Saturate n-octanol and water mix Combine phases in separatory funnel prep_phases->mix prep_sample Dissolve compound in n-octanol prep_sample->mix shake Shake for 30 minutes mix->shake separate Allow phases to separate shake->separate analyze Determine concentration in each phase separate->analyze Separated Phases calculate Calculate logP analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Solubility_Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Add excess solid to buffered solutions agitate Agitate for 24-48 hours prep->agitate filter Filter to remove undissolved solid agitate->filter Equilibrated Slurry analyze Determine concentration of filtrate filter->analyze

Caption: Workflow for aqueous solubility determination by the equilibrium shake-flask method.

Conclusion: A Data-Driven Approach to Drug Design

This compound represents a valuable and versatile building block for the construction of novel therapeutics. Its unique three-dimensional structure offers the potential for improved physicochemical properties compared to more traditional, planar scaffolds. A comprehensive understanding and empirical determination of its core properties, including pKa, logP, and aqueous solubility, are essential for guiding medicinal chemistry efforts and mitigating the risk of late-stage failures. The protocols and insights provided in this guide are intended to empower researchers to make informed, data-driven decisions in the design and optimization of drug candidates incorporating the this compound scaffold, ultimately contributing to the successful development of new and effective medicines.

References

Spectroscopic data for 4-Oxa-7-azaspiro[2.5]octane hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride

Introduction

This compound hydrochloride is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are under investigation for the treatment of diseases such as Parkinson's.[1] The unique three-dimensional architecture, combining a strained cyclopropane ring with a morpholine-like system, imparts specific physicochemical properties that are valuable in drug design.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound hydrochloride. As direct experimental spectra are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict the characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This predictive approach offers researchers a robust framework for the identification and structural verification of this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The structure of this compound hydrochloride presents several key features that dictate its spectroscopic signature:

  • Spirocyclic Center (C6): A quaternary carbon shared by two rings, which will be a key signal in the ¹³C NMR spectrum.

  • Cyclopropane Ring (C1, C2, C6): The high ring strain and unique electronic nature of this three-membered ring lead to highly shielded protons and carbons, resulting in characteristic upfield shifts in NMR spectra.[1][2]

  • Morpholine-like Ring: This portion of the molecule includes an ether linkage (C8-O4-C5) and a secondary amine, which is protonated to form an ammonium salt in the hydrochloride form. The electronegative oxygen and positively charged nitrogen will deshield adjacent protons and carbons.

  • Chirality: The spirocyclic nature and substitution pattern make the molecule chiral, though it is typically used as a racemate. This can lead to diastereotopic protons in the methylene groups, which appear as distinct signals in high-resolution NMR.

Caption: Molecular structure of this compound Hydrochloride.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Predicted Spectrum

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield.

  • Cyclopropane Protons (H1, H2): Protons on a cyclopropane ring are famously shielded due to the ring's σ-aromaticity and the anisotropy of the C-C bonds.[2][3] They are expected to appear at an unusually high field (upfield), likely in the range of δ 0.5-1.5 ppm . These four protons are diastereotopic and will likely appear as complex multiplets.

  • Morpholine Ring Protons (H5, H8): The protons on C5 and C8 are adjacent to electronegative atoms.

    • H8 (α to Nitrogen): These protons are adjacent to the positively charged nitrogen atom and will be significantly deshielded, appearing downfield around δ 3.3-3.8 ppm .

    • H5 (α to Oxygen): These protons, being adjacent to the ether oxygen, will also be deshielded, but less so than H8. They are expected to resonate around δ 3.9-4.3 ppm .

    • Both the H5 and H8 signals will likely appear as triplets, assuming coupling to their vicinal neighbors.

  • Ammonium Proton (N-H): The proton on the nitrogen will be exchangeable with deuterium. Its chemical shift is highly dependent on the solvent and concentration but is typically observed as a broad singlet in the δ 8.0-9.5 ppm range for ammonium salts.[4]

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H1, H20.5 - 1.5Multiplet4H
H83.3 - 3.8Triplet (t)2H
H53.9 - 4.3Triplet (t)2H
N-H8.0 - 9.5Broad Singlet (br s)1H
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will cause the N-H proton signal to disappear due to H-D exchange, which can be a useful diagnostic tool.[5]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Predicted Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, fewer than the total number of six carbons are expected to be observed.

  • Spiro Carbon (C6): This is a quaternary carbon, and due to the absence of attached protons, its signal is expected to be of lower intensity. Its unique position, part of both the strained three-membered ring and the six-membered ring, will place its resonance in the δ 60-75 ppm range.

  • Cyclopropane Carbons (C1, C2): Similar to their attached protons, the cyclopropane carbons are highly shielded and will appear significantly upfield, typically in the δ 5-20 ppm range.[1] Due to symmetry, C1 and C2 are equivalent and should produce a single signal.

  • Morpholine Ring Carbons (C5, C8):

    • C8 (α to Nitrogen): This carbon is adjacent to the electron-withdrawing ammonium group and will be found in the δ 40-50 ppm region.[6]

    • C5 (α to Oxygen): The deshielding effect of the oxygen atom will shift this carbon's resonance further downfield, typically around δ 65-75 ppm .[6]

Table 2: Predicted ¹³C NMR Data for this compound Hydrochloride
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C25 - 20
C840 - 50
C6 (Spiro)60 - 75
C565 - 75
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: A 100 MHz (for a 400 MHz ¹H) or higher spectrometer is required.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a wide spectral width of ~220-250 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve adequate signal-to-noise, especially for the quaternary spiro carbon.

    • Relaxation Delay (d1): A delay of 2 seconds is standard.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak for calibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Principles and Predicted Spectrum

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

  • N-H Vibrations: The most diagnostic feature will be the absorptions from the R₂NH₂⁺ group. A broad and strong absorption band is expected in the 2400-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[7] Additionally, an N-H bending vibration should be visible around 1570-1620 cm⁻¹ .[8]

  • C-H Stretching:

    • Cyclopropane C-H: The C-H bonds in the cyclopropane ring will show stretching vibrations at a higher frequency than typical alkanes, around 3050-3100 cm⁻¹ .[9]

    • Aliphatic C-H: The C-H stretches from the morpholine ring methylenes will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

  • C-O Stretching: A strong, characteristic C-O-C asymmetric stretching band from the ether linkage is expected in the fingerprint region, typically around 1100-1150 cm⁻¹ .

Table 3: Predicted FT-IR Data for this compound Hydrochloride
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)2400 - 3200Strong, Broad
C-H Stretch (Cyclopropane)3050 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
N-H Bend (Ammonium Salt)1570 - 1620Medium
C-O-C Stretch (Ether)1100 - 1150Strong
Experimental Protocol for FT-IR Acquisition
  • Sample Preparation: As the compound is a solid salt, the KBr pellet method is most appropriate.

    • Grind a small amount (1-2 mg) of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles and Predicted Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion: For the free base (C₆H₁₁NO), the exact mass is 113.0841 g/mol . In a typical electron ionization (EI) experiment, a molecular ion peak [M]⁺ at m/z = 113 would be expected. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 114 .

  • Fragmentation Pattern: The spirocyclic structure is expected to fragment in characteristic ways.

    • Loss of Ethylene: A common fragmentation pathway for morpholine-like rings is the retro-Diels-Alder type cleavage, leading to the loss of ethylene (C₂H₄, 28 Da), which would result in a fragment ion.

    • Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage. Loss of a methyl radical (CH₃, 15 Da) or ethyl group (C₂H₅, 29 Da) after rearrangement are plausible fragmentation pathways.[10]

    • α-Cleavage: Cleavage of the bonds adjacent (alpha) to the nitrogen atom is a dominant fragmentation pathway for amines. This could lead to the loss of a C₂H₄O fragment from the oxygen-containing side or cleavage of the cyclopropane ring from the other side.

Table 4: Predicted Mass Spectrometry Data (ESI+)
m/z ValueProposed IdentityNotes
114[M+H]⁺Protonated molecular ion of the free base.
86[M+H - C₂H₄]⁺Loss of ethylene from the morpholine ring.
70[M+H - C₂H₄O]⁺α-cleavage at the nitrogen.
Experimental Protocol for Mass Spectrometry Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid can be added to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Identify the [M+H]⁺ peak and major fragment ions. If using a high-resolution instrument, the measured exact mass can be used to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that all necessary spectroscopic data is collected efficiently to provide a comprehensive and unambiguous structural confirmation of this compound hydrochloride.

Figure 2: Integrated Workflow for Spectroscopic Analysis cluster_workflow Sample Sample of this compound HCl FTIR FT-IR Spectroscopy Sample->FTIR NMR_Prep Prepare NMR Sample (e.g., in DMSO-d6) Sample->NMR_Prep MS_Prep Prepare MS Sample (e.g., in Methanol) Sample->MS_Prep Analysis Data Integration & Structural Confirmation FTIR->Analysis H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition H_NMR->C_NMR C_NMR->Analysis MS Mass Spectrometry (ESI-MS) MS_Prep->MS MS->Analysis

Caption: A logical workflow for the complete spectroscopic characterization.

Conclusion

The structural elucidation of this compound hydrochloride relies on the synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide forms a robust analytical framework. Key identifiers include the highly shielded signals of the cyclopropane moiety in NMR, the characteristic broad N-H stretch of the ammonium salt in FT-IR, and the definitive molecular ion peak in mass spectrometry. By following the detailed protocols and comparing experimental results with these predicted values, researchers and drug development professionals can confidently verify the structure and purity of this vital chemical intermediate.

References

CAS number and molecular formula for 4-Oxa-7-azaspiro[2.5]octane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane: A Key Intermediate in Modern Drug Discovery

Abstract

This compound is a vital spirocyclic scaffold increasingly recognized for its utility in medicinal chemistry and drug development. Its inherent three-dimensional structure offers significant advantages in modulating the physicochemical properties of drug candidates, enhancing parameters such as solubility and metabolic stability. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a validated synthesis pathway, and its critical role as an intermediate in the development of novel therapeutics targeting a range of diseases. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage this valuable building block.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a unique spirocyclic system where an oxetane and a piperidine ring are joined by a single carbon atom. It is most commonly handled and utilized in its hydrochloride salt form for improved stability and handling.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 220291-92-91427195-23-0[1][2][3]
Molecular Formula C6H11NOC6H12ClNO[1][2][3]
Molecular Weight 113.16 g/mol 149.62 g/mol [1][2][3]
IUPAC Name This compoundThis compound hydrochloride[3]
Solubility Freely soluble (492 g/L at 25 °C)Not specified[1]
Density 1.08 ± 0.1 g/cm³Not specified[1]
Boiling Point 185.7 ± 15.0 °C at 760 TorrNot specified[1]
Physical Form Not specifiedSolid

Synthesis of this compound

The synthesis of this compound has been a subject of interest due to its application in pharmaceutical intermediates. An efficient, four-step synthesis route has been developed, which is suitable for industrial-scale production.[4] This pathway begins with methyl 1-hydroxy-1-cyclopropanecarboxylate and is noted for its mild conditions and high overall yield.[4]

Synthesis Workflow

The synthesis process is designed to be straightforward, avoiding harsh reagents and complex purification steps, thus ensuring scalability and safety.[4]

G A Methyl 1-hydroxy-1- cyclopropanecarboxylate B Hydrogenation A->B Step 1 C Cyclization B->C Step 2 D Reduction C->D Step 3 E This compound D->E Step 4

Caption: High-level overview of the four-step synthesis of this compound.

Detailed Protocol

The patented synthesis route provides a practical and efficient method for producing the target compound.[4]

  • Hydrogenation: The process starts with the hydrogenation of methyl 1-hydroxy-1-cyclopropanecarboxylate. This initial step modifies the starting material to prepare it for subsequent cyclization.

  • Cyclization: The hydrogenated intermediate undergoes a cyclization reaction. This is a critical step where the spirocyclic core structure is formed. The reaction conditions are optimized to be mild, ensuring high yield and minimizing side products.[4]

  • Reduction: Following cyclization, a reduction step is performed. This transformation is crucial for achieving the final amine functionality within the piperidine ring of the target molecule.

  • Final Product Formation: The sequence yields this compound, which can then be converted to its hydrochloride salt if desired for stability and ease of handling in subsequent applications. The overall yield for this four-step process is reported to be over 50%.[4]

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of spirocyclic scaffolds like this compound is highly advantageous in medicinal chemistry.[5] Incorporating this moiety into drug candidates can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties, such as aqueous solubility.[5]

This compound serves as a key building block for a variety of therapeutic agents targeting several important proteins and receptors implicated in human diseases.[4]

G cluster_0 This compound cluster_1 Therapeutic Targets & Indications A Spirocyclic Scaffold B LRRK2 Kinase Inhibitors (Parkinson's Disease) A->B C GPR43 Agonists (Diabetes, Obesity) A->C D IRAK4 Inhibitors (Inflammation) A->D E IDH Inhibitors (Cancer) A->E

Caption: Role of this compound as a core scaffold for various therapeutic targets.

LRRK2 Kinase Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of treatments for Parkinson's disease. This compound hydrochloride is an essential intermediate in the synthesis of potent and selective LRRK2 inhibitors.[4]

GPR43 Receptor Agonists

G-protein coupled receptor 43 (GPR43) is involved in metabolic regulation. Compounds acting as agonists for this receptor are being investigated for the treatment of metabolic disorders such as diabetes, obesity, and inflammatory bowel disease. This compound is utilized as a precursor in the creation of these GPR43 agonists.[4]

IRAK4 and IDH Inhibitors

The utility of this spirocycle extends to oncology and inflammation. It is a documented intermediate in the synthesis of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases, and Isocitrate Dehydrogenase (IDH), a target in certain cancers.[4]

Conclusion

This compound is a compelling and highly valuable scaffold for modern drug discovery. Its well-defined synthesis and proven utility as a key intermediate for a diverse range of therapeutic targets underscore its importance. For researchers and drug development professionals, this compound offers a strategic tool to enhance the drug-like properties of new chemical entities, paving the way for the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Potential Biological Activity of Spirocyclic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic ethers, characterized by two rings sharing a single carbon atom, represent a fascinating and structurally diverse class of organic compounds.[1][2] Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][3] This unique architecture imparts a favorable balance of conformational rigidity and flexibility, which can enhance binding to biological targets compared to more planar aromatic systems.[4] Spirocyclic motifs are prevalent in a wide array of natural products, showcasing their evolutionary selection for biological relevance.[4][5][6] This guide provides a comprehensive technical overview of the significant biological activities exhibited by spirocyclic ethers, with a focus on their anticancer, antimicrobial, antioxidant, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential.

Anticancer Activity of Spirocyclic Ethers

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with spirocyclic ethers emerging as a promising class of compounds.[3] Their ability to disrupt key cellular processes in cancer cells, such as microtubule dynamics and signaling pathways, underscores their therapeutic potential.

Mechanism of Action: Disruption of Microtubule Dynamics

A notable example of an anticancer spirocyclic ether is spongistatin 1, a potent cytotoxic agent that interferes with tubulin polymerization.[7] While a simplified analogue based on the AB spiroketal framework of spongistatin 1 did not exhibit significant cytotoxic or antitubulin activity, the parent compound's mechanism highlights a key target for spirocyclic ether-based drug design.[7] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a validated target for cancer therapy.

Experimental Protocol: Evaluation of Cytotoxicity in Cancer Cell Lines

The initial step in assessing the anticancer potential of a spirocyclic ether is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[8][9]

Step-by-Step Methodology: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a series of dilutions of the test spirocyclic ether compound in the culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation:

    • Incubate the plates for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition and Incubation:

    • Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[10]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Utilizing a panel of cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity.

  • Concentration Range: A wide range of concentrations is crucial to accurately determine the IC50 value and observe a dose-dependent effect.

  • MTT Reagent: The MTT assay is chosen for its reliability, simplicity, and its basis in assessing metabolic activity, which is a hallmark of viable cells.

Visualizing the Anticancer Evaluation Workflow

anticancer_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compound Treat Cells with Spirocyclic Ether cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound add_mtt Add MTT Reagent add_compound->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for evaluating the cytotoxicity of spirocyclic ethers.

Antimicrobial Activity of Spirocyclic Ethers

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11][12] Spirocyclic ethers, particularly polyether ionophores isolated from microorganisms, have demonstrated significant antimicrobial properties.[13][14][15]

Mechanism of Action: Ionophoric Activity

Many spirocyclic ethers with antimicrobial activity function as ionophores, molecules that can transport ions across lipid membranes.[13] This disruption of ion gradients across the cell membrane is detrimental to microbial survival. For instance, polyether antibiotics can form complexes with metal cations and facilitate their transport, leading to a breakdown of essential cellular processes.[13] These compounds are primarily active against Gram-positive bacteria.[13][14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11]

Step-by-Step Methodology: Broth Microdilution Assay

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a pure culture of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pyogenes).[11]

    • Incubate the culture until it reaches the logarithmic phase of growth.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution Series:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of the spirocyclic ether compound in the broth medium.

  • Inoculation:

    • Add a standardized inoculum of the bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic like gentamicin can be used as a reference.[11]

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized bacterial concentration ensures the reproducibility of the assay.

  • Serial Dilution: This method allows for the precise determination of the MIC value.

  • Growth Controls: Positive and negative controls are essential to validate the experimental results, ensuring that the bacteria can grow in the medium and that the medium itself is not contaminated.

Visualizing the Antimicrobial MIC Determination Workflow

mic_workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria prep_compound Prepare Serial Dilutions of Spirocyclic Ether start->prep_compound inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination of spirocyclic ethers.

Antioxidant Activity of Spirocyclic Ethers

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[16][17] Spirocyclic compounds have garnered significant interest for their potential antioxidant activities.[16][17]

Mechanism of Action: Radical Scavenging

Many spirocyclic ethers exert their antioxidant effects through direct radical scavenging. Phenolic hydroxyl groups or other electron-rich moieties within the spirocyclic structure can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[16]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen for the antioxidant capacity of compounds.[16]

Step-by-Step Methodology: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of the spirocyclic ether compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

    • Include a blank (solvent only) and a control (DPPH solution with solvent instead of the compound). A standard antioxidant like Trolox or butylated hydroxyanisole (BHA) should be used for comparison.[16]

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Causality Behind Experimental Choices:

  • DPPH Radical: The stability of the DPPH radical allows for a straightforward and reproducible assay.

  • Dark Incubation: The reaction is performed in the dark to prevent the photo-degradation of DPPH.

  • Standard Antioxidant: Comparing the activity of the test compound to a known antioxidant provides a benchmark for its potency.

Quantitative Data Summary: Antioxidant Activity of Selected Spirocyclic Compounds
Compound IDDPPH IC50 (µM)ABTS IC50 (µM)Reference
C1121.0066.00[16]
C290.8029.60[16]
Trolox (Control)55.7025.20[16]
BHA (Control)78.3018.50[16]

Neuroprotective Effects of Spirocyclic Ethers

Neurodegenerative diseases are often associated with oxidative stress, inflammation, and apoptosis in neuronal cells.[18][19] Natural compounds with antioxidant and anti-inflammatory properties are being extensively investigated for their neuroprotective potential.[18][19] Spirocyclic ethers, particularly those with antioxidant capabilities, are promising candidates in this area.

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis

The neuroprotective effects of spirocyclic ethers are often linked to their ability to mitigate oxidative damage and inhibit apoptotic pathways in neurons.[18] By scavenging free radicals, they can protect neuronal cells from damage induced by neurotoxins. Furthermore, they may modulate signaling pathways involved in cell survival and death, such as the Nrf2/HO-1, NF-κB, and PI3K/Akt pathways.[18]

Experimental Protocol: Neuroprotection against Oxidative Stress in PC12 Cells

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for neuronal cells in neuroprotective studies. Oxidative stress can be induced by agents like hydrogen peroxide (H2O2) or okadaic acid.[20]

Step-by-Step Methodology: Neuroprotection Assay

  • Cell Culture:

    • Culture PC12 cells in an appropriate medium, often on collagen-coated plates to promote attachment.

  • Pre-treatment with Spirocyclic Ether:

    • Treat the PC12 cells with various concentrations of the test spirocyclic ether for a specific duration (e.g., 2-4 hours).

  • Induction of Oxidative Stress:

    • Expose the pre-treated cells to a neurotoxin, such as H2O2 or okadaic acid, for a defined period to induce oxidative stress and cell damage.[20]

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay, as described previously. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

  • Mechanistic Studies (Optional but Recommended):

    • Measurement of ROS: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels.

    • Apoptosis Assays: Employ techniques like Annexin V/PI staining followed by flow cytometry to assess apoptosis.

    • Western Blot Analysis: Analyze the expression levels of key proteins in signaling pathways related to apoptosis (e.g., Bax, Bcl-2, caspases) and cell survival (e.g., Akt, Nrf2).[18]

Causality Behind Experimental Choices:

  • PC12 Cell Line: These cells are a well-established in vitro model for neuronal studies due to their ability to differentiate into neuron-like cells.

  • Pre-treatment: Pre-treating the cells with the test compound allows for the assessment of its ability to prevent or mitigate the damage caused by the subsequent insult.

  • Multiple Endpoints: Evaluating not only cell viability but also markers of oxidative stress and apoptosis provides a more comprehensive understanding of the compound's neuroprotective mechanism.

Visualizing the Neuroprotection Signaling Pathway

neuroprotection_pathway spiro_ether Spirocyclic Ether ros Reactive Oxygen Species (ROS) spiro_ether->ros Scavenges nrf2 Nrf2 Pathway spiro_ether->nrf2 Activates oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis cell_survival Cell Survival apoptosis->cell_survival Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) nrf2->antioxidant_enzymes Upregulates antioxidant_enzymes->ros Neutralizes

Caption: Putative neuroprotective mechanism of spirocyclic ethers.

Conclusion and Future Perspectives

Spirocyclic ethers represent a structurally rich and biologically significant class of compounds with demonstrated potential in various therapeutic areas. Their unique three-dimensional structures provide a versatile platform for the design of novel drugs targeting a range of diseases. The anticancer, antimicrobial, antioxidant, and neuroprotective activities highlighted in this guide underscore the importance of continued research into this compound class.

Future efforts should focus on several key areas:

  • Synthesis of Diverse Libraries: The development of efficient and stereocontrolled synthetic methods is crucial for generating diverse libraries of spirocyclic ethers for biological screening.[3][21][22]

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies are necessary to optimize the potency and selectivity of lead compounds.[23]

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by spirocyclic ethers will facilitate rational drug design.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.[8]

The exploration of spirocyclic ethers holds considerable promise for the discovery of next-generation therapeutics. By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full potential of this intriguing class of molecules can be realized.

References

Introduction: Embracing the Third Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane and its Analogs for Drug Discovery Professionals

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic ring systems. This exploration has led to the ascendancy of three-dimensional (3D) scaffolds, with azaspirocyclic compounds emerging as a particularly promising class.[1] These molecules, characterized by two rings sharing a single carbon atom (the spirocenter), offer a rigid and well-defined geometry that is a stark departure from many conventional drug molecules.[1]

The this compound core, a unique scaffold featuring a cyclopropane ring fused to a morpholine ring through a spirocyclic junction, embodies the advantages of this molecular architecture. Its inherent rigidity locks the conformation of substituents, allowing for a precise and controlled presentation of functional groups to biological targets.[2] This guide provides a comprehensive overview of the synthesis, medicinal chemistry, and therapeutic applications of this compound and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural and Physicochemical Advantages of the Azaspirocyclic Core

The incorporation of azaspirocyclic motifs like this compound into drug candidates is driven by several key advantages that directly address common challenges in drug development:

  • Enhanced Three-Dimensionality (3D): The spirocyclic nature confers a non-planar, rigid structure. This 3D architecture is crucial for interacting with the complex, topographically intricate binding sites of proteins, potentially leading to higher potency and selectivity.[1][3]

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is a molecular descriptor often correlated with improved clinical success.[3] Spirocycles inherently increase the Fsp³ count, which can lead to better aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity.[1][3]

  • Modulation of Physicochemical Properties: Replacing traditional heterocyclic rings like morpholine or piperazine with azaspirocycles has been shown to decrease lipophilicity (lower logP/logD), increase basicity, and improve metabolic stability, all of which are desirable pharmacokinetic properties.[3] The nitrogen atom provides a key handle for functionalization and influences the molecule's polarity and hydrogen bonding capacity.

Synthesis of the this compound Scaffold

A robust and scalable synthesis is paramount for the utility of any chemical scaffold in drug discovery. A patented method highlights an ingenious and efficient route to the this compound core, starting from readily available materials.[4] The overall strategy avoids harsh reagents and is suitable for industrial-scale production.[4]

General Synthetic Workflow

The synthesis is accomplished in four main steps starting from methyl 1-hydroxy-1-cyclopropanecarboxylate. The key transformations involve substitution, hydrogenation, cyclization, and reduction to yield the final spirocyclic product.[4]

G A Methyl 1-hydroxy-1-cyclopropanecarboxylate B Substitution A->B Step 1 C Hydrogenation B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Reduction D->E Step 4 F This compound E->F

Caption: General four-step synthesis of the this compound core.

Exemplary Synthesis Protocol

The following protocol is a representative example based on the described synthetic route, illustrating the practical steps involved.[4]

Step 1: Substitution

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in a suitable organic solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • The crude halide is then reacted with an appropriate amine, such as 2-aminoethanol, in the presence of a base (e.g., triethylamine) in a solvent like acetonitrile.

  • Heat the reaction mixture to reflux and monitor for completion.

  • After cooling, the product is isolated through standard workup and purification procedures (e.g., column chromatography).

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the hydrogenated intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the hydrogenated intermediate in a high-boiling point solvent like toluene.

  • Add a base, such as sodium methoxide.

  • Heat the mixture to reflux to induce intramolecular cyclization, forming the lactam intermediate.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup.

  • Purify the resulting spirocyclic lactam by recrystallization or column chromatography.

Step 4: Reduction

  • Suspend a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the spirocyclic lactam from Step 3 in dry THF dropwise at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Dry the filtrate over sodium sulfate, concentrate, and purify the final product, this compound, by distillation or chromatography.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The this compound core is not just a synthetic curiosity; it is a validated and highly valuable intermediate in the synthesis of a wide range of biologically active molecules.[4][5] Its rigid framework serves as an excellent anchor for orienting pharmacophoric elements toward their respective binding sites.

Therapeutic TargetDisease AreaRole of the Scaffold
Leucine-Rich Repeat Kinase 2 (LRRK2)[4][6]Parkinson's DiseaseServes as a key intermediate for potent and selective kinase inhibitors.[4][6]
G-protein coupled receptor 43 (GPR43)[4]Diabetes, Obesity, Inflammatory Bowel DiseaseUsed to prepare GPR43 receptor agonists.[4]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[4]Inflammatory Diseases, CancerActs as a building block for IRAK4 inhibitors.[4]
Isocitrate Dehydrogenase (IDH)[4]CancerIntermediate for the synthesis of IDH inhibitors.[4]
Methionine Aminopeptidase 2 (MetAP2)[7]ObesityIncorporated into MetAP2 modulators.[7]

Structure-Activity Relationship (SAR) and Bioisosterism

A core principle in leveraging the this compound scaffold is its role as a bioisostere for more conventional cyclic amines. Bioisosteric replacement of piperidine, piperazine, or morpholine rings can lead to significant improvements in a compound's pharmacological profile.[2]

The causality behind this improvement lies in the scaffold's conformational rigidity and altered physicochemical properties. By replacing a flexible six-membered ring with the rigid spirocycle, medicinal chemists can reduce the entropic penalty of binding and pre-organize the molecule into a more bioactive conformation.[2] This often translates to enhanced potency and selectivity.

SAR cluster_0 Traditional Heterocycles cluster_1 Bioisosteric Replacement cluster_2 Key Functionalization Points A Piperazine / Morpholine (Flexible, Higher logP) B This compound (Rigid, Lower logP, Improved PK) A->B Leads to Improved Potency & Selectivity C Nitrogen (N7): Attachment of side chains, modulation of basicity B->C Primary site for SAR exploration D Cyclopropane Ring: Introduction of substituents to explore new binding pockets B->D Secondary site for fine-tuning

Caption: Bioisosterism and key points for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Outlook

The this compound scaffold represents a powerful tool in the modern medicinal chemist's arsenal. Its unique three-dimensional structure provides a rigid framework that can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The development of efficient synthetic routes has made this and related azaspirocycles more accessible for exploration in drug discovery programs.[4] As the demand for novel chemical entities that can overcome the limitations of current therapies continues to grow, the strategic application of Fsp³-rich, 3D scaffolds like this compound will undoubtedly play a pivotal role in the design of the next generation of medicines. The continued exploration of new synthetic methodologies and the application of these scaffolds to a wider range of biological targets holds considerable potential for future therapeutic breakthroughs.[8]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Oxaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 1-oxaspiro[2.5]octane derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, crucial for the structural elucidation and conformational analysis of this important class of spirocyclic compounds.

The 1-oxaspiro[2.5]octane core, consisting of a cyclohexane ring fused to an oxirane (epoxide) ring at a single carbon atom, is a prevalent structural motif in natural products and synthetic molecules with significant biological activity. Accurate characterization of these molecules, including their stereochemistry and conformational preferences, is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into the molecular framework.

Foundational Principles: Understanding the NMR Landscape of 1-Oxaspiro[2.5]octane

The unique structural arrangement of 1-oxaspiro[2.5]octane derivatives gives rise to distinct and interpretable NMR spectra. The key influencing factors are the rigid, strained three-membered oxirane ring and the flexible six-membered cyclohexane ring. The interplay of these two rings governs the chemical environment of each proton and carbon atom.

A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives can be performed using ¹H and ¹³C NMR spectroscopy.[1][2] The relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and the chemical shifts of the protons and carbon atoms in the aliphatic rings.[1][2] These parameters are sensitive to the steric and electronic effects of substituents on either the cyclohexane or oxirane ring, as well as the anisotropic effects of the three-membered ring.[1][2]

Key Structural Feature:

Caption: Structure of 1-oxaspiro[2.5]octane with IUPAC numbering.

Deciphering the Proton (¹H) NMR Spectrum

The ¹H NMR spectrum of 1-oxaspiro[2.5]octane derivatives is characterized by signals corresponding to the oxirane protons and the cyclohexane protons.

  • Oxirane Protons: The protons on the oxirane ring (at C2) typically appear as a characteristic AB quartet or as two distinct doublets, depending on their coupling and the magnetic environment. Due to the ring strain and the electronegativity of the adjacent oxygen atom, these protons are deshielded and resonate in the range of δ 2.5-3.5 ppm .[3] The geminal coupling constant (²JHH) between these protons is typically small.

  • Cyclohexane Protons: The protons on the cyclohexane ring (C4-C8) exhibit more complex splitting patterns due to chair-chair interconversion and axial/equatorial relationships. Their chemical shifts generally fall in the upfield region of δ 1.0-2.5 ppm . The presence of substituents on the cyclohexane ring can significantly influence the chemical shifts and conformational equilibrium, leading to more dispersed signals.

  • Factors Influencing Chemical Shifts:

    • Electronegativity: Electron-withdrawing groups on the oxirane or cyclohexane ring will cause a downfield shift (higher ppm) of nearby protons.[4] Conversely, electron-donating groups will cause an upfield shift (lower ppm).[4]

    • Anisotropy: The strained three-membered oxirane ring creates a distinct magnetic environment, influencing the chemical shifts of adjacent protons.[4]

    • Stereochemistry: The relative stereochemistry of substituents can be determined by analyzing nuclear Overhauser effect (NOE) correlations, which provide through-space proximity information between protons.

Interpreting the Carbon (¹³C) NMR Spectrum

The ¹³C NMR spectrum provides complementary information for unambiguous structure elucidation.

  • Spiro Carbon (C1): The spiro carbon, being a quaternary carbon attached to the oxygen of the oxirane, is significantly deshielded and typically resonates in the range of δ 60-75 ppm .

  • Oxirane Carbon (C2): The carbon atom of the oxirane ring bearing the protons is also deshielded due to the electronegative oxygen and ring strain, appearing in the range of δ 45-60 ppm .

  • Cyclohexane Carbons (C3-C8): The carbons of the cyclohexane ring generally resonate in the aliphatic region of δ 20-40 ppm . The chemical shifts are influenced by the presence and nature of substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 1-Oxaspiro[2.5]octane Core

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C1 (Spiro)-60 - 75
C2 (Oxirane)2.5 - 3.545 - 60
C31.0 - 2.520 - 40
C41.0 - 2.520 - 40
C51.0 - 2.520 - 40
C61.0 - 2.520 - 40
C71.0 - 2.520 - 40
C81.0 - 2.520 - 40

Note: These are general ranges and can be influenced by substituents and solvent effects.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data that allows for confident structural assignment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 1-oxaspiro[2.5]octane derivative.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

    • Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Typical parameters include a spectral width of 200-240 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, revealing which protons are connected through bonds (typically 2-3 bonds).[5][6]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for piecing together the carbon skeleton.[5][6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation.[5][6]

Workflow for Spectral Analysis:

NMR_Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Structure Structure Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC/HMQC Connectivity Establish Connectivity HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: A logical workflow for the structural elucidation of 1-oxaspiro[2.5]octane derivatives using a combination of 1D and 2D NMR techniques.

Advanced Considerations: Conformational Analysis

The cyclohexane ring in 1-oxaspiro[2.5]octane derivatives typically exists in a chair conformation. The presence of substituents can lock the conformation or lead to a dynamic equilibrium between two chair forms. Variable-temperature NMR studies can be employed to study these conformational dynamics. By analyzing the changes in chemical shifts and coupling constants as a function of temperature, thermodynamic parameters for the conformational equilibrium can be determined.

The analysis of vicinal coupling constants (³JHH) within the cyclohexane ring using the Karplus equation can provide valuable information about the dihedral angles and, consequently, the preferred conformation.[7]

Conclusion

The ¹H and ¹³C NMR analysis of 1-oxaspiro[2.5]octane derivatives is a powerful and indispensable tool for their structural characterization. A systematic approach, combining 1D and 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals. This detailed spectroscopic information is critical for determining the connectivity, relative stereochemistry, and conformational preferences of these important spirocyclic compounds, thereby supporting their application in medicinal chemistry and drug development.

References

Navigating the Procurement and Quality Control of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is ever-present. Spirocycles, ring systems fused at a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality can lead to enhanced target specificity and improved pharmacokinetic profiles compared to their flatter aromatic counterparts. 4-Oxa-7-azaspiro[2.5]octane hydrochloride, a key building block, embodies this principle. Its utility as a crucial intermediate in the synthesis of advanced therapeutic agents, notably in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for neurodegenerative diseases like Parkinson's, underscores its importance in the drug development pipeline.[1] This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and robust procedures for ensuring its quality and identity.

Section 1: Commercial Availability and Supplier Overview

This compound hydrochloride (CAS No. 1427195-23-0) is readily available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs.[2][3] The compound is typically supplied as a white to off-white solid or powder with purity levels generally ranging from 95% to over 99%.[4] When sourcing this intermediate, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

Below is a comparative table of representative suppliers. Note that availability, pricing, and documentation will vary. Researchers are advised to contact suppliers directly for the most current information.

SupplierRepresentative PurityPhysical FormNotes
Sigma-Aldrich ≥97%SolidAvailable through their Aldrich partner, Synthonix Corporation.
Fisher Scientific 97%Not SpecifiedDistributed for ChemScene.[5]
Zhejiang Jiuzhou Chem Co., Ltd 99%[2]White powder[2]Offers large-scale production capacity (1-100 Metric Ton/Day).[2]
Angchao Technology Not SpecifiedNot SpecifiedListed as a pharmaceutical intermediate.[3]
NovaChemistry 95%-98%Not SpecifiedMarketed for use as a drug intermediate.

Section 2: Synthesis Protocol

The synthesis of this compound hydrochloride can be achieved through a multi-step process. The following protocol is adapted from methodologies described in the patent literature, providing a reliable route to this valuable intermediate.[1]

Overall Synthesis Workflow

cluster_synthesis Synthesis Pathway Start Methyl 1-hydroxy-1-cyclopropanecarboxylate Step1 Substitution Start->Step1 Step2 Hydrogenation Step1->Step2 Step3 Cyclization Step2->Step3 Intermediate Cyclized Intermediate Step3->Intermediate Step4 Reduction (e.g., LiAlH4 or Red-Al) Freebase This compound Step4->Freebase Intermediate->Step4 Step5 Salt Formation (HCl gas) Freebase->Step5 Final This compound HCl Step5->Final

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol (Reduction and Salt Formation)

This protocol focuses on the final key steps of the synthesis as detailed in patent CN108530375B.[1]

Step 1: Reduction of the Lactam Intermediate

  • Setup: In a nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the precursor intermediate (e.g., 4-oxa-7-azaspiro[2.5]octan-8-one) (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (approx. 1.5 equivalents) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) (approx. 1.5 equivalents), in an appropriate solvent (e.g., THF or toluene) to the cooled solution of the intermediate. The slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide at 0°C. This procedure is highly exothermic and must be performed with extreme caution.

  • Workup: Filter the resulting mixture. The filtrate is then concentrated under reduced pressure to remove the bulk of the THF. The aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product (the free base, this compound) can be purified by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified this compound free base in a suitable organic solvent (e.g., ethyl acetate).

  • Precipitation: Bubble hydrogen chloride gas through the solution for approximately 40 minutes, or add a solution of HCl in a solvent like diethyl ether or isopropanol.

  • Isolation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Final Product: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride as a light yellow solid.[1]

Section 3: Quality Control and Analytical Verification

Ensuring the identity, purity, and overall quality of this compound hydrochloride is paramount for its successful application in research and drug development. A robust quality control (QC) program should be in place, incorporating a suite of analytical techniques.

Procurement and QC Workflow

cluster_qc Quality Control Workflow Start Source Material CoA Review Supplier's Certificate of Analysis Start->CoA Sample Request Sample for In-house Verification CoA->Sample ID Identity Confirmation (NMR, MS) Sample->ID Purity Purity Assessment (HPLC) Sample->Purity Moisture Moisture Content (Karl Fischer) Sample->Moisture Decision Approve/Reject Batch ID->Decision Purity->Decision Moisture->Decision Release Release for R&D Use Decision->Release Approve

Caption: A typical workflow for the procurement and quality control of pharmaceutical intermediates.

Recommended Analytical Methods

The following table outlines the key analytical tests, suggested methodologies, and acceptance criteria for this compound hydrochloride.

TestMethodSuggested Parameters/ProcedureAcceptance Criteria
Appearance Visual InspectionInspect against a white background.White to off-white or light yellow solid/powder.
Identity ¹H NMRSolvent: D₂O or DMSO-d₆.The spectrum should be consistent with the chemical structure of this compound hydrochloride.
Identity Mass Spectrometry (MS)ESI+ mode.The observed mass should correspond to the molecular weight of the free base [M+H]⁺ (Calculated: 114.0919).
Purity HPLCColumn: C18, 250 mm x 4.6 mm, 5 µmMobile Phase A: 0.1% TFA in WaterMobile Phase B: AcetonitrileGradient: Time-programmed gradientFlow Rate: 1.0 mL/minDetection: UV at 210 nmPurity ≥ 97.0% (by area percent).
Moisture Content Karl Fischer TitrationUse a suitable Karl Fischer titrator.≤ 1.0%
Detailed Protocol: Representative HPLC Method for Purity Analysis

Note: This is a representative method based on the analysis of similar azaspiro compounds. This method must be fully validated for its intended use.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound hydrochloride and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This compound hydrochloride is a commercially accessible and highly valuable building block for the synthesis of complex pharmaceutical agents. For researchers and drug developers, a thorough understanding of its procurement landscape, synthesis, and the requisite quality control measures is essential. By implementing the robust analytical protocols outlined in this guide, scientists can ensure the integrity of this starting material, thereby safeguarding the quality and reproducibility of their downstream research and development efforts.

References

Methodological & Application

Synthetic Routes for the Preparation of 4-Oxa-7-azaspiro[2.5]octane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-oxa-7-azaspiro[2.5]octane scaffold is a key heterocyclic motif increasingly utilized in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat aromatic rings, enabling the exploration of new chemical space and potentially improving physicochemical properties such as solubility and metabolic stability. This spirocyclic system is a crucial intermediate in the synthesis of various biologically active compounds, including inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, GPR43 receptor agonists for metabolic disorders, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory diseases[1].

This document provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring both scientific integrity and practical applicability.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound core can be approached through several synthetic strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and the need for specific stereochemistry. Two primary retrosynthetic disconnections are commonly considered:

  • Cyclopropane-First Strategy: This approach involves the use of a pre-functionalized cyclopropane ring as a key building block, onto which the piperidine ring is constructed. This is a robust and frequently employed method.

  • Piperidine-First Strategy: An alternative strategy begins with a pre-existing piperidine ring, which is then functionalized to allow for the formation of the spiro-fused oxirane ring.

This guide will focus on a detailed protocol for the "Cyclopropane-First Strategy," as it is well-documented and offers a reliable pathway to the target molecule.

Detailed Synthetic Protocol: A Four-Step Route from Methyl 1-hydroxy-1-cyclopropanecarboxylate

This synthetic route, adapted from patented procedures, offers a high-yielding and scalable method for the preparation of this compound hydrochloride[1]. The overall synthetic scheme is depicted below.

Synthetic_Route_1 start Methyl 1-hydroxy-1-cyclopropanecarboxylate int1 Intermediate 1 (Methyl 1-(cyanomethoxy)cyclopropane-1-carboxylate) start->int1  NaH, Bromoacetonitrile, THF int2 Intermediate 2 (Methyl 1-((2-aminoethyl)oxy)cyclopropane-1-carboxylate) int1->int2  H2, Raney Ni, NH3/MeOH int3 Intermediate 3 (4-Oxa-7-azaspiro[2.5]octan-8-one) int2->int3  Triethylamine, Methanol product This compound (hydrochloride salt) int3->product  LiAlH4 or Red-Al®, THF then HCl Synthetic_Route_2 start N-Protected-4-piperidone int1 N-Protected-4-methylenepiperidine start->int1  Wittig Reaction (e.g., Ph3PCH3Br, n-BuLi) product N-Protected-4-oxa-7-azaspiro[2.5]octane int1->product  Epoxidation (e.g., m-CPBA, H2O2) final_product This compound product->final_product  Deprotection

References

Application Notes and Protocols: 4-Oxa-7-azaspiro[2.5]octane as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. This rigidity can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Among these valuable building blocks, 4-Oxa-7-azaspiro[2.5]octane stands out as a versatile intermediate. Its unique structure, combining a cyclopropane and a morpholine ring through a spirocyclic junction, provides a compact and sterically defined scaffold. This guide provides a comprehensive overview of the synthesis and application of this compound, with a focus on its role in the development of potent kinase inhibitors for neurodegenerative diseases.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and for regulatory purposes.

PropertyValueSource
Molecular Formula C₆H₁₁NO (Free Base)PubChem[1]
Molecular Weight 113.16 g/mol (Free Base)PubChem[1]
CAS Number 1427195-23-0 (Hydrochloride Salt)Sigma-Aldrich[2]
Appearance Solid (Hydrochloride Salt)Sigma-Aldrich[2]
IUPAC Name This compound hydrochloridePubChem[1]

Further characterization data, including ¹H and ¹³C NMR, will be discussed in the synthesis section.

Synthesis of this compound Hydrochloride: A Four-Step Approach

A robust and scalable synthesis is crucial for the widespread adoption of a pharmaceutical intermediate. A patented four-step synthesis of this compound hydrochloride has been developed, starting from the readily available methyl 1-hydroxy-1-cyclopropanecarboxylate.[3] This route is advantageous due to its operational simplicity, mild reaction conditions, and high overall yield, making it suitable for industrial-scale production.[3]

Synthetic Scheme

Synthesis_of_4_Oxa_7_azaspiro_2_5_octane_hydrochloride cluster_0 Step 1: Substitution cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction & Salt Formation start Methyl 1-hydroxy-1- cyclopropanecarboxylate int1 Intermediate 1 (Nitrile Ester) start->int1 1. NaH, THF, 0°C 2. BrCH₂CN Yield: 91% int2 Intermediate 2 (Amine Ester HCl) int1->int2 Pd(OH)₂/C, H₂, HCl Ethanol, 5 atm Yield: 84% int3 Intermediate 3 (Lactam) int2->int3 NaOEt, Ethanol Reflux Yield: 92% product_freebase This compound int3->product_freebase LiAlH₄, THF Yield: 81% (as HCl salt) product_hcl This compound Hydrochloride product_freebase->product_hcl HCl gas

Caption: Synthetic pathway for this compound hydrochloride.

Detailed Protocol for Synthesis

Step 1: Synthesis of Intermediate 1 (Nitrile Ester)

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (33.84 g, 0.291 mol) in tetrahydrofuran (THF, 240 mL) at 0°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 15.17 g, 0.379 mol) in portions.

  • Stir the mixture at 0°C for 15 minutes.

  • Add bromoacetonitrile (56.06 g, 0.467 mol) to the reaction mixture.

  • After stirring for 15 minutes at 0°C, quench the reaction by the slow dropwise addition of water (20 mL).

  • Add additional water (80 mL) and extract the aqueous phase with ethyl acetate (2 x 40 mL).

  • Combine the organic phases, wash with saturated brine (40 mL), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 4:1 to 3:1) to afford Intermediate 1 as a light yellow liquid (41.10 g, 91% yield).[3]

Step 2: Synthesis of Intermediate 2 (Amine Ester HCl)

  • In a suitable pressure reactor, combine Intermediate 1 (40 g, 0.258 mol), Pearlman's catalyst (Pd(OH)₂/C, 4 g), and concentrated hydrochloric acid (22 mL) in ethanol (400 mL).

  • Hydrogenate the mixture at 20°C under a hydrogen atmosphere (5 atm) for 16 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the mother liquor under reduced pressure.

  • Add ethyl acetate (500 mL) to the residue to induce precipitation.

  • Filter and dry the solid to obtain Intermediate 2 as a white solid (42.4 g, 84% yield).[3]

Step 3: Synthesis of Intermediate 3 (Lactam)

  • To a solution of Intermediate 2 (42 g, 0.217 mol) in ethanol (400 mL), add sodium ethoxide (29.5 g, 0.434 mol).

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (dichloromethane:methanol = 20:1) to obtain Intermediate 3 as a white solid (25.2 g, 92% yield).[3]

    • Characterization (MS): MS (ESI+APCI) M⁺ calcd for C₆H₉NO₂: 127.1; found: 128.1.[3]

Step 4: Synthesis of this compound Hydrochloride

  • Prepare a solution of Intermediate 3 (2.72 g, 0.0214 mol) in THF (20 mL).

  • In a separate flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.22 g, 0.0321 mol) in THF (40 mL) at 0°C.

  • Slowly add the solution of Intermediate 3 to the LiAlH₄ suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the mixture to 0°C and sequentially and slowly add water (5 mL) and a 15% aqueous NaOH solution (4 mL).

  • Stir for 15 minutes, then filter the mixture.

  • Concentrate the mother liquor and purify by column chromatography.

  • Concentrate the organic phase to approximately 30 mL and bubble hydrogen chloride gas through the solution for 40 minutes.

  • Filter the resulting precipitate and dry to obtain this compound hydrochloride as a light yellow solid (2.59 g, 81% yield).[3]

    • Characterization of the Free Base (MS): MS (ESI+APCI) M⁺ calcd for C₆H₁₁NO: 113.1; found: 114.1.[3]

Application in Pharmaceutical Synthesis: A Key Building Block for LRRK2 Inhibitors

This compound is a critical intermediate in the synthesis of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2).[3] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a prime therapeutic target. The spirocyclic moiety is incorporated into the final API to occupy a specific binding pocket and to enhance the molecule's overall pharmacological profile.

A key reaction involving this compound is its use in an amide bond formation with a carboxylic acid-functionalized core, which is a common strategy in the synthesis of many LRRK2 inhibitors.

Illustrative Reaction: Amide Coupling

Amide_Coupling spirocycle This compound (as HCl salt) reagents HATU, DIPEA, DMF spirocycle->reagents acid API Carboxylic Acid Precursor (R-COOH) acid->reagents product Final API (Amide Adduct) reagents->product

Caption: General scheme for amide coupling with this compound.

Protocol: Synthesis of a LRRK2 Inhibitor Amide Analog

This protocol is a representative example of how this compound hydrochloride is used in the final step of an API synthesis.

Materials:

  • 4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxybenzoic acid (Carboxylic acid precursor)

  • This compound hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a solution of the carboxylic acid precursor (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide product.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile intermediate in pharmaceutical research and development. Its efficient synthesis and the desirable properties it imparts to final drug candidates, particularly in the field of kinase inhibition for neurodegenerative diseases, underscore its importance. As drug discovery continues to move towards more complex, three-dimensional molecular structures, the demand for well-characterized and readily accessible spirocyclic building blocks like this compound is expected to grow. Further exploration of its applications in other therapeutic areas is a promising avenue for future research.

References

Application Notes & Protocols: Regio- and Stereocontrolled Epoxide Ring-Opening Reactions of 4-Oxa-7-azaspiro[2.5]octane for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Oxa-7-azaspiro[2.5]octane scaffold is a valuable building block in modern medicinal chemistry, offering a rigid, three-dimensional framework that can enhance pharmacological properties.[1][2] The embedded epoxide functionality serves as a versatile electrophilic handle, allowing for controlled, diversity-oriented synthesis through nucleophilic ring-opening reactions.[3] This guide provides a detailed exploration of the mechanistic principles governing these reactions and delivers robust, field-proven protocols for their execution with various nucleophiles. We delve into the causal factors dictating regioselectivity and stereoselectivity under both acidic and basic/nucleophilic conditions, providing researchers with the predictive power to design and synthesize novel molecular entities for drug development programs.

Introduction: The Strategic Value of the Spirocyclic Epoxide

Spirocycles, ring systems fused at a single atom, are increasingly sought-after motifs in drug design. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity, enhanced selectivity for biological targets, and favorable physicochemical properties such as solubility and metabolic stability.[2] The this compound system, containing both a piperidine and an oxirane ring, is a prime example of such a privileged scaffold.[4][5]

The reactivity of this scaffold is dominated by the high ring strain of the three-membered epoxide ring (approx. 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[6][7] Unlike typical ethers, this strained system is susceptible to cleavage by a wide range of nucleophiles under mild conditions, making it an ideal gateway for introducing molecular complexity and building diverse chemical libraries.[8][9] Understanding and controlling the outcome of these ring-opening reactions is therefore paramount for its effective utilization in synthesis.

Mechanistic Pillars: Controlling Regioselectivity and Stereochemistry

The site of nucleophilic attack on the asymmetric epoxide of this compound is not random; it is dictated by the reaction conditions. The choice between a strong nucleophile (basic/neutral conditions) and a weak nucleophile (acidic conditions) allows for predictable selection between two distinct regioisomers.

Pathway A: SN2 Reaction with Strong Nucleophiles (Base-Catalyzed)

Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[10][11] A potent, often anionic, nucleophile directly attacks one of the electrophilic carbons of the epoxide.

  • Causality of Regioselectivity: In an SN2 reaction, steric hindrance is the dominant controlling factor.[12][13] The nucleophile will preferentially attack the sterically less encumbered carbon atom. In the this compound system, this is the methylene carbon (C8). The alternative spiro-carbon (C5) is a quaternary center and is significantly more hindered.[8]

  • Stereochemical Outcome: The reaction proceeds via a backside attack, leading to a complete inversion of stereochemistry at the reacting carbon.[6][8] This results in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.

Caption: SN2 ring-opening pathway under basic/nucleophilic conditions.

Pathway B: SN1-like Reaction with Weak Nucleophiles (Acid-Catalyzed)

In the presence of acid, the epoxide oxygen is first protonated. This crucial step enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a much better leaving group.[6][7] The subsequent nucleophilic attack occurs via a mechanism with significant SN1 character.[9][13]

  • Causality of Regioselectivity: The transition state involves a breaking C-O bond and the development of a partial positive charge (carbocationic character) on the carbon atoms.[14] This positive charge is better stabilized on the more substituted carbon. For this compound, the tertiary spiro-carbon (C5) can stabilize a positive charge more effectively than the secondary methylene carbon (C8).[15] Consequently, the nucleophile preferentially attacks the more substituted C5 position.[7]

  • Stereochemical Outcome: Despite the SN1-like nature, the reaction still proceeds with backside attack because the leaving group remains tethered and shields one face of the molecule. This leads to a trans product with inversion of configuration at the spiro-center.

Caption: SN1-like ring-opening pathway under acidic conditions.

Data Summary: Predicting Regiochemical Outcomes

The choice of reaction conditions provides a reliable method for directing the nucleophile to a specific carbon atom of the epoxide ring. This predictability is summarized below.

ConditionNucleophile ClassDriving ForceSite of AttackMajor Product Structure
Basic / Nucleophilic Strong (R₂N⁻, RS⁻, RO⁻)Steric HindranceC8 (Less Substituted)5-(Hydroxymethyl)-5,6,7,8-tetrahydro-4H-spiro[cyclohepta[b][16][17]oxazine-9,1'-cyclopropane] derivative
Acidic Weak (H₂O, ROH, RSH)Carbocation StabilityC5 (More Substituted)7-(substituted)-4-oxa-7-azaspiro[2.5]octan-5-ol derivative

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.

General Experimental Workflow

workflow reagents 1. Reagent Preparation - Dissolve spiro-epoxide in appropriate solvent. - Prepare nucleophile solution. reaction 2. Reaction Setup - Combine reactants under inert atmosphere (N₂/Ar). - Control temperature (e.g., 0°C to RT). reagents->reaction Add Nucleophile monitoring 3. Reaction Monitoring - Track progress via TLC or LC-MS. - Confirm consumption of starting material. reaction->monitoring Stir/Heat workup 4. Aqueous Workup - Quench reaction (e.g., with H₂O or sat. NH₄Cl). - Extract product into organic solvent. monitoring->workup Upon Completion purification 5. Purification - Dry organic layer (Na₂SO₄/MgSO₄). - Concentrate in vacuo. - Purify via flash column chromatography. workup->purification Crude Product characterization 6. Characterization - Confirm structure and purity. - ¹H NMR, ¹³C NMR, HRMS, IR. purification->characterization Purified Product

Caption: General workflow for epoxide ring-opening reactions.

Protocol 1: Aminolysis with Benzylamine (SN2 Conditions)
  • Principle: This protocol utilizes a primary amine as a strong nucleophile to open the epoxide at the sterically less hindered C8 position. The reaction is typically performed neat or in a polar protic solvent to facilitate proton transfer in the final step.[16][17]

  • Reagents & Equipment:

    • This compound hydrochloride (or free base)

    • Benzylamine (≥3 equivalents)

    • Methanol or Ethanol (optional, as solvent)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

  • Procedure:

    • If starting with the hydrochloride salt, neutralize it first by dissolving in a minimal amount of water and adding a base like K₂CO₃, then extracting the free base into an organic solvent (e.g., DCM), drying, and concentrating.

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add benzylamine (3.0 eq). If desired, add methanol (to create a 0.5 M solution).

    • Heat the reaction mixture to 60-70 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting epoxide is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess benzylamine and solvent.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane).

  • Characterization: The product, 1-((4-oxa-7-azaspiro[2.5]octan-8-yl)methyl)benzene, will show characteristic signals in ¹H NMR for the newly formed C-N bond and the secondary alcohol. HRMS should confirm the expected molecular weight.

Protocol 2: Thiolysis with Thiophenol (SN2 Conditions with Base Catalyst)
  • Principle: Thiols are moderately strong nucleophiles but are often used with a non-nucleophilic base to generate the more potent thiolate anion.[18] This ensures a rapid SN2 reaction at the less hindered C8 position to yield a β-hydroxy thioether.[19]

  • Reagents & Equipment:

    • This compound

    • Thiophenol (1.2 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable base

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

    • Standard glassware for inert atmosphere reactions.

  • Procedure:

    • To a solution of 4-Oxa-7-azaspiro[2..5]octane (1.0 eq) in acetonitrile, add thiophenol (1.2 eq) and K₂CO₃ (1.5 eq).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS (typically complete within 4-8 hours).

  • Work-up and Purification:

    • Filter off the inorganic base and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes).

  • Characterization: The product, 8-(phenylthiomethyl)-4-oxa-7-azaspiro[2.5]octan-7-ol, will show the appearance of aromatic protons from the thiophenol group and a downfield shift for the methylene protons adjacent to the sulfur atom.

Protocol 3: Acid-Catalyzed Methanolysis (SN1-like Conditions)
  • Principle: This protocol uses a weak nucleophile (methanol) in the presence of a catalytic amount of strong acid.[13] The acid activates the epoxide, forcing the reaction to proceed via an SN1-like mechanism with preferential attack at the more substituted spiro-carbon (C5).[7]

  • Reagents & Equipment:

    • This compound

    • Methanol (as solvent and nucleophile)

    • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Sodium bicarbonate for neutralization

    • Standard glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (to 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid catalyst (0.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral/basic.

    • Concentrate the mixture to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash chromatography to isolate the major regioisomer, 5-methoxy-4-oxa-7-azaspiro[2.5]octan-5-ol.

  • Characterization: The product will show a characteristic singlet in the ¹H NMR spectrum around 3.2-3.5 ppm for the newly introduced methoxy group. The absence of a hydroxymethyl group signal confirms the regioselectivity.

References

The Ascending Role of 4-Oxa-7-azaspiro[2.5]octane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, there is a decisive shift away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. This "escape from flatland" is driven by the pursuit of compounds with enhanced potency, selectivity, and improved physicochemical properties. The 4-Oxa-7-azaspiro[2.5]octane scaffold has emerged as a prominent player in this arena. Its unique spirocyclic structure, which features a cyclopropane ring fused to a morpholine ring through a shared quaternary carbon, imparts a rigid, well-defined three-dimensional geometry. This inherent rigidity allows for the precise positioning of substituents in space, facilitating optimal interactions with biological targets and offering a distinct advantage in the design of novel therapeutics.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, focusing on its role as a key building block in the development of innovative therapeutic agents. We will delve into its synthesis, derivatization, and its impact on the structure-activity relationships (SAR) of several important classes of enzyme inhibitors.

Key Physicochemical Properties and Advantages

The incorporation of the this compound moiety into a drug candidate can confer several beneficial properties:

PropertyAdvantage
Increased sp3 Character Enhances three-dimensionality, leading to improved binding affinity and selectivity.
Improved Solubility The presence of the oxygen and nitrogen heteroatoms can enhance aqueous solubility.
Metabolic Stability The rigid scaffold can block sites of metabolism, improving pharmacokinetic profiles.
Novel Chemical Space Provides access to unique molecular shapes and substituent orientations.
Reduced Lipophilicity Can help in optimizing the overall lipophilicity of the molecule (LogP).

Application in the Development of Kinase Inhibitors

The this compound scaffold has proven to be a particularly valuable intermediate in the synthesis of kinase inhibitors, which are crucial in oncology, immunology, and neurodegenerative diseases.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors for Parkinson's Disease

Mutations that increase the kinase activity of LRRK2 are strongly linked to an increased risk of developing Parkinson's disease.[1] Consequently, the inhibition of LRRK2 is a major therapeutic strategy. The this compound scaffold is utilized as a key building block in the synthesis of potent and selective LRRK2 inhibitors.[2] The spirocyclic amine provides a vector for attachment to various heterocyclic cores, such as pyrrolo[2,3-d]pyrimidines, that are known to interact with the ATP-binding site of the kinase.

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Mutations Mutations LRRK2_Inactive LRRK2 (Inactive) Mutations->LRRK2_Inactive Other_Stimuli Other Stimuli Other_Stimuli->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation Substrates Substrate (e.g., Rab GTPases) LRRK2_Active->Substrates Kinase Activity pSubstrates Phosphorylated Substrate Substrates->pSubstrates Cellular_Dysfunction Cellular Dysfunction (e.g., Vesicular Trafficking) pSubstrates->Cellular_Dysfunction Inhibitor LRRK2 Inhibitor (with 4-Oxa-7-azaspiro [2.5]octane) Inhibitor->LRRK2_Active Inhibition

Caption: LRRK2 signaling and inhibition.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors for Inflammatory Diseases

IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. The this compound scaffold serves as an important intermediate for IRAK4 inhibitors, highlighting its versatility in different therapeutic areas.[2]

IRAK4 Signaling Pathway and Point of Inhibition

IRAK4_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 NFkB_MAPK NF-κB and MAPK Signaling TRAF6->NFkB_MAPK Inflammation Pro-inflammatory Cytokine Production NFkB_MAPK->Inflammation Inhibitor IRAK4 Inhibitor (with 4-Oxa-7-azaspiro [2.5]octane) Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling and inhibition.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of this compound Hydrochloride

This multi-step synthesis is adapted from a patented procedure and provides a reliable method for producing the scaffold.[2]

Synthetic Scheme for this compound Hydrochloride

Synthesis_Scheme Start Methyl 1-hydroxy-1-cyclopropanecarboxylate Int1 Intermediate 1 Start->Int1 1. NaH, THF 2. BrCH2CN Int2 Intermediate 2 Int1->Int2 H2, Raney Ni Int3 Intermediate 3 Int2->Int3 Triethylamine, MeOH Product This compound Hydrochloride Int3->Product 1. LiAlH4, THF 2. HCl

Caption: Synthesis of this compound HCl.

Step 1: Preparation of Intermediate 1

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add bromoacetonitrile (1.6 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction for an additional 15 minutes at 0 °C.

  • Carefully quench the reaction by the slow dropwise addition of water at 0 °C.

  • Add more water and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate gradient) to afford Intermediate 1.

Step 2: Preparation of Intermediate 2

  • To a solution of Intermediate 1 in methanol, add Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain Intermediate 2, which can often be used in the next step without further purification.

Step 3: Preparation of Intermediate 3

  • Dissolve Intermediate 2 in methanol and add triethylamine (2 equivalents).

  • Stir the reaction at 20 °C for 8 hours.

  • Concentrate the mixture and purify by column chromatography (petroleum ether:ethyl acetate gradient) to yield Intermediate 3 as a white solid.

Step 4: Preparation of this compound Hydrochloride

  • Prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of Intermediate 3 in THF to the LiAlH4 suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Stir the resulting mixture for 30 minutes, then filter off the solids.

  • Extract the filtrate with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to approximately 30 mL.

  • Bubble hydrogen chloride gas through the solution for 40 minutes.

  • Collect the resulting precipitate by filtration and dry under vacuum to obtain this compound hydrochloride as a light yellow solid.

Protocol 2: N-Arylation of this compound with a Heteroaryl Halide (Representative Protocol)

This protocol describes a general procedure for the coupling of this compound with a heteroaryl chloride, a common step in the synthesis of LRRK2 and IRAK4 inhibitors. The reaction is a nucleophilic aromatic substitution (SNA_r_).

Workflow for N-Arylation

N_Arylation_Workflow Start Combine this compound, heteroaryl halide, and base in solvent Reaction Heat reaction mixture (e.g., 80-120 °C) Start->Reaction Monitoring Monitor reaction progress (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous workup and extraction Monitoring->Workup Complete Purification Purify by column chromatography Workup->Purification Product N-Arylated Product Purification->Product

Caption: General workflow for N-arylation.

Materials:

  • This compound (or its hydrochloride salt)

  • Appropriate heteroaryl halide (e.g., 2-chloro-5-bromopyrimidine)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • A polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane)

Procedure:

  • To a reaction vial, add the heteroaryl halide (1 equivalent), this compound (1.2 equivalents), and the base (2-3 equivalents).

  • Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • If using the hydrochloride salt of the spirocycle, an additional equivalent of base is required to neutralize the HCl.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated this compound derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies focusing solely on modifications of the this compound scaffold are not extensively published, its role in providing a rigid and defined exit vector for substituents is crucial for the activity of the final compounds. In the context of LRRK2 and IRAK4 inhibitors, the spirocyclic moiety is typically attached to a core heterocycle that binds in the hinge region of the kinase. The this compound often occupies a solvent-exposed region of the binding pocket. Its key contributions to SAR are:

  • Vectorial Orientation: The rigid nature of the scaffold directs substituents into specific regions of space, allowing for fine-tuning of interactions with the protein surface.

  • Physicochemical Modulation: The introduction of the spirocycle can improve solubility and metabolic stability without significantly increasing molecular weight, which are key aspects of drug design.

  • Escape from Planarity: Moving away from flat aromatic systems can disrupt undesirable planar stacking interactions with off-target proteins, thereby improving selectivity.

Conclusion

The this compound scaffold is a testament to the growing importance of three-dimensional molecular architecture in medicinal chemistry. Its successful application as a key intermediate in the synthesis of promising LRRK2 and IRAK4 inhibitors underscores its value to drug discovery professionals. The synthetic protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in the creation of next-generation therapeutics.

References

Experimental protocol for the synthesis of oxa-spirocycles via iodocyclization.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Oxa-Spirocycles via Iodocyclization

Introduction: The Strategic Value of Oxa-Spirocycles

Spirocycles, molecular architectures where two rings are joined by a single common atom, have garnered significant attention in medicinal chemistry and drug discovery.[1] Their inherent three-dimensional nature allows for the projection of functional groups into space in a way that flat aromatic systems cannot, often leading to improved interactions with biological targets.[1] A particularly valuable subclass is the oxa-spirocycle, where one of the rings contains an oxygen atom. The incorporation of this heteroatom can dramatically improve physicochemical properties crucial for drug development, such as enhancing aqueous solubility and reducing lipophilicity.[2][3][4]

Among the various synthetic strategies, iodocyclization has emerged as a powerful and reliable method for constructing these valuable motifs.[2][3][5][6] This electrophilic cyclization process offers a direct and efficient route to functionalized oxa-spirocycles under mild reaction conditions, making it an attractive and widely adopted technique in modern organic synthesis.[7][8][9] This guide provides an in-depth exploration of the iodocyclization mechanism and a detailed, field-proven protocol for its successful implementation in the laboratory.

Understanding the Mechanism: The Electrophilic Cascade

The synthesis of oxa-spirocycles via iodocyclization is predicated on an electrophilic addition and subsequent intramolecular nucleophilic attack. The reaction is initiated by an electrophilic iodine species, typically molecular iodine (I₂), which activates a carbon-carbon double or triple bond within an unsaturated alcohol precursor.

The core mechanistic steps are as follows:

  • Activation: The electrophilic iodine source interacts with the electron-rich alkene or alkyne, forming a cyclic iodonium ion intermediate.[10][11] This intermediate is highly reactive and poised for nucleophilic capture.

  • Intramolecular Attack: The tethered hydroxyl group (-OH) acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This ring-closing step follows specific regiochemical principles (e.g., Baldwin's rules) to form the new oxygen-containing ring.

  • Product Formation: The attack results in the formation of the desired oxa-spirocycle, now bearing an iodine atom on the adjacent carbon. This iodide serves as a versatile functional handle for further chemical modifications.[7][12]

Caption: The electrophilic iodocyclization mechanism.

Detailed Experimental Protocol

This protocol outlines a general procedure for the iodocyclization of an alkenyl alcohol. Researchers should optimize conditions based on their specific substrate.

Materials and Reagents
  • Substrate: Alkenyl alcohol precursor (1.0 equiv.)

  • Iodine Source: Molecular Iodine (I₂) (3.0 equiv.)

  • Base: Sodium bicarbonate (NaHCO₃) (3.0 equiv.)

  • Solvent: Acetonitrile (CH₃CN), anhydrous

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar

  • Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Extraction Solvent: Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkenyl alcohol substrate (1.0 equiv.).

  • Solvent and Reagents: Dissolve the substrate in anhydrous acetonitrile. Add sodium bicarbonate (3.0 equiv.) followed by molecular iodine (3.0 equiv.) to the stirred solution at room temperature.[6] The reaction mixture will typically turn a dark brown/purple color.

    • Expert Insight: The base, NaHCO₃ or K₂CO₃, is crucial for neutralizing the hydroiodic acid (HI) that is generated during the reaction, preventing potential side reactions or decomposition of acid-sensitive substrates.[10][13]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 1-2 hours, but can vary depending on the substrate.[6]

  • Work-up - Quenching: Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the dark color disappears and the solution becomes colorless or pale yellow.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure iodo-oxa-spirocycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up cluster_purification Purification A 1. Dissolve Alkenyl Alcohol in Anhydrous CH3CN B 2. Add NaHCO3 and I2 to the Reaction Flask A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Quench with Na2S2O3 (aq) D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify via Silica Gel Chromatography G->H I Pure Iodo-Oxa-Spirocycle H->I

Caption: General experimental workflow for iodocyclization.

Optimization and Data Presentation

The success of the iodocyclization reaction can be highly dependent on the choice of reagents and conditions. The following table summarizes key parameters that can be adjusted for optimization.

ParameterReagent/ConditionRationale & CausalityTypical Range/Value
Iodine Source I₂, NIS, ICl, I(coll)₂ClO₄The electrophilicity of the iodine source can influence reaction rates and yields. Molecular iodine (I₂) is common, cost-effective, and efficient.[14] N-Iodosuccinimide (NIS) can be used for substrates sensitive to HI.[12]1.5 - 4.0 equiv.[6][13]
Base NaHCO₃, K₂CO₃A base is required to neutralize the acidic byproduct (HI). The choice of base can affect reaction kinetics and is often substrate-dependent. K₂CO₃ is a stronger base than NaHCO₃.[13][14]2.0 - 4.0 equiv.[6][13]
Solvent CH₃CN, CH₂Cl₂, THFThe solvent polarity can impact the stability of the iodonium intermediate and the overall reaction rate. Acetonitrile (CH₃CN) is a common and effective solvent for this transformation.[10][13]Anhydrous grade
Temperature 0 °C to Room Temp.Most iodocyclization reactions proceed efficiently at room temperature.[10] For highly reactive substrates, cooling to 0 °C may be necessary to control selectivity and minimize side reactions.Room Temperature

Conclusion and Outlook

The iodocyclization of unsaturated alcohols is a robust, reliable, and high-yielding strategy for the synthesis of oxa-spirocycles. The reaction proceeds under mild conditions, avoids the use of expensive or toxic metal catalysts, and demonstrates broad functional group tolerance.[7][8] Furthermore, the resulting iodo-functionalized spirocycles are not merely final products; they are versatile intermediates. The carbon-iodine bond serves as a valuable linchpin for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of further complexity and the rapid generation of diverse molecular libraries for drug discovery and materials science.[7][12]

References

Application Notes and Protocols for the Purification of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Purification Challenges of Spirocyclic Architectures

Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in drug discovery and medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat aromatic systems, often leading to improved physicochemical properties and better interaction with biological targets.[3][4] However, these same structural features present unique challenges in their purification. The fixed spatial arrangement of functional groups can lead to subtle differences in polarity between closely related isomers, while the frequent presence of a stereogenic spiro center necessitates advanced chiral separation techniques. This guide provides a comprehensive overview of the state-of-the-art methods for purifying spirocyclic compounds, with a focus on practical, field-proven protocols and the underlying scientific principles.

I. Chromatographic Purification Strategies

Chromatography is a cornerstone technique for the purification of spirocyclic compounds, offering a range of selectivities to tackle diverse separation challenges. The choice of chromatographic mode is dictated by the polarity of the target compound and its impurities.

A. Supercritical Fluid Chromatography (SFC): The Emerging Gold Standard

Supercritical Fluid Chromatography (SFC) has rapidly become a preferred method for both chiral and achiral purification of spirocyclic compounds.[5][6] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and more concentrated fractions, which simplifies post-purification workup.[7][8]

Causality Behind SFC's Efficacy for Spirocycles:

The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in resolution, which is particularly beneficial for the often-rigid structures of spirocyclic compounds.[9] Furthermore, the ability to use a wide range of polar co-solvents and a diverse array of stationary phases provides a broad selectivity window for optimizing separations.[10]

Protocol 1: Chiral Separation of a Spirocyclic Compound using SFC

This protocol outlines a general approach for developing a chiral SFC separation method.

1. Initial Screening:

  • Objective: To identify a suitable chiral stationary phase (CSP) and co-solvent.

  • Procedure:

    • Dissolve a small amount of the racemic spirocyclic compound in a suitable solvent (e.g., methanol, ethanol).

    • Screen a diverse set of CSPs (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.) with a generic gradient.

    • A typical screening gradient: 5% to 50% co-solvent (e.g., methanol or ethanol) in CO2 over 5-10 minutes.

    • Monitor the separation using a UV detector and, if available, a mass spectrometer.

  • Rationale: A broad screen is the most efficient way to find a promising starting point for method development, as the interactions between a chiral molecule and a CSP are often unpredictable.[7]

2. Method Optimization:

  • Objective: To improve the resolution and throughput of the separation.

  • Procedure:

    • Once a promising CSP and co-solvent are identified, optimize the separation by adjusting the gradient slope, temperature, and backpressure.

    • For preparative separations, switch to an isocratic method to maximize loading. The optimal isocratic co-solvent percentage can be estimated from the retention time in the screening gradient.

    • Consider adding a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds, isopropylamine for basic compounds) to the co-solvent to improve peak shape.[9]

3. Scale-up to Preparative SFC:

  • Objective: To purify larger quantities of the spirocyclic compound.

  • Procedure:

    • Use a column with the same stationary phase but a larger internal diameter.

    • Increase the flow rate proportionally to the cross-sectional area of the column.

    • Increase the injection volume to maximize throughput while maintaining the desired resolution.

    • Stacked injections, where a new injection is made before the previous one has fully eluted, can significantly increase productivity.[11]

Diagram 1: Workflow for Chiral SFC Method Development

G cluster_0 Analytical Method Development cluster_1 Preparative Purification Initial Screening Initial Screening Method Optimization Method Optimization Initial Screening->Method Optimization Select best CSP & Co-solvent Scale-up Scale-up Method Optimization->Scale-up Transfer optimized method Stacked Injections Stacked Injections Scale-up->Stacked Injections Increase throughput Pure Enantiomers Pure Enantiomers Stacked Injections->Pure Enantiomers

Caption: A streamlined workflow for developing a chiral SFC purification method.

B. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC remains a workhorse for the purification of spirocyclic compounds, particularly for achiral separations and when SFC is not available.[12] Both normal-phase and reversed-phase modes can be employed.

Choosing the Right HPLC Mode:

  • Normal-Phase HPLC: Ideal for less polar spirocyclic compounds. It utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[13]

  • Reversed-Phase HPLC: The most common mode, suitable for a wide range of polarities. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14]

Protocol 2: Preparative Reversed-Phase HPLC of a Spirocyclic Compound

1. Sample Preparation:

  • Dissolve the crude spirocyclic compound in a minimal amount of a strong solvent (e.g., DMSO, DMF, or the mobile phase with a high organic content).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[15]

2. Method Development (Analytical Scale):

  • Column Selection: A C18 column is a good starting point for most spirocyclic compounds.[14]

  • Mobile Phase: Start with a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Optimization: Adjust the gradient to achieve good separation of the target compound from its impurities.

3. Scale-up to Preparative HPLC:

  • Column: Use a preparative column with the same stationary phase as the analytical column.

  • Flow Rate and Injection Volume: Scale up the flow rate and injection volume based on the column dimensions.[12]

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Chromatographic Techniques for Spirocycle Purification

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2Liquid (e.g., water, acetonitrile, hexane)
Speed FasterSlower
Solvent Consumption LowerHigher
Environmental Impact GreenerLess environmentally friendly
Post-Purification Faster (CO2 evaporates)Slower (requires solvent evaporation)
Applications Excellent for both chiral and achiral separationsWidely used for achiral, applicable for chiral

II. Crystallization: The Path to High Purity

Crystallization is a powerful technique for obtaining highly pure solid spirocyclic compounds.[16] The rigid nature of many spirocycles can facilitate the formation of well-ordered crystal lattices.

Key Principles of Crystallization:

The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to allow for the formation of crystals.[17] The slow growth of crystals allows for the selective incorporation of the target molecule into the crystal lattice, excluding impurities.

Protocol 3: Crystallization of a Spirocyclic Compound

1. Solvent Selection:

  • Objective: To find a solvent that dissolves the compound when hot but has low solubility when cold.

  • Procedure:

    • Test the solubility of a small amount of the crude compound in various solvents at room temperature and at their boiling points.

    • An ideal solvent will show a large difference in solubility with temperature.

    • If a single solvent is not suitable, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be used.[16]

2. Crystallization Procedure:

  • Dissolve the crude spirocyclic compound in a minimal amount of the chosen hot solvent.

  • If the solution is colored by impurities, a small amount of activated carbon can be added and the solution hot-filtered.

  • Allow the solution to cool slowly and undisturbed to room temperature. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • If no crystals form, place the solution in a refrigerator or freezer.

  • Once crystals have formed, collect them by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

Advanced Crystallization Techniques:

For challenging spirocyclic compounds that are difficult to crystallize, advanced methods such as vapor diffusion, slow evaporation, or co-crystallization with a suitable host molecule can be employed.[18][19][20]

Diagram 2: The Crystallization Process

G Crude Compound Crude Compound Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Compound->Dissolution in Hot Solvent Slow Cooling Slow Cooling Dissolution in Hot Solvent->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Filtration & Drying Filtration & Drying Crystal Formation->Filtration & Drying Pure Crystals Pure Crystals Filtration & Drying->Pure Crystals

Caption: A schematic of the key steps in the crystallization purification process.

III. Purity Assessment and Characterization

After purification, it is crucial to assess the purity and confirm the identity of the spirocyclic compound.

Common Analytical Techniques:

  • NMR Spectroscopy (1H, 13C, etc.): Provides detailed structural information and can be used to identify impurities.[21]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[21]

  • Analytical HPLC/SFC: Determines the purity of the compound and, for chiral separations, the enantiomeric excess (e.e.).

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.[22]

  • Elemental Analysis: Confirms the elemental composition of the compound.[23]

IV. Troubleshooting Common Purification Problems

ProblemPossible CauseSuggested Solution
Poor resolution in chromatography Inappropriate stationary or mobile phaseScreen different columns and solvent systems. Adjust mobile phase modifiers and pH.
Compound is insoluble for chromatography Poor choice of injection solventTest different solvents for sample preparation. Use a stronger, compatible solvent.
No crystals form Solution is not supersaturated; compound may be an oilConcentrate the solution further. Try a different solvent system or an anti-solvent. Consider chromatography if the compound is an oil.[24]
Oily precipitate instead of crystals Cooling is too rapid; solution is too concentratedAllow the solution to cool more slowly. Use a more dilute solution.
Yellow/colored product after purification Trace metal impurities (e.g., from catalysts)Treat with activated carbon. Consider using a metal scavenger resin.[24]

Conclusion

The purification of spirocyclic compounds requires a tailored approach that takes into account their unique structural properties. Supercritical Fluid Chromatography is a powerful and increasingly popular technique, especially for chiral separations, offering significant advantages in speed and sustainability. For achiral separations, preparative HPLC remains a robust option. Crystallization, when applicable, can provide material of the highest purity. A systematic approach to method development, coupled with a thorough understanding of the underlying principles of each technique, will enable researchers to efficiently isolate and purify these valuable molecules for their intended applications in drug discovery and beyond.

References

Application Note: A Guide to the Scale-Up Synthesis of Azaspiro Intermediates for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azaspirocycles represent a class of privileged scaffolds in modern medicinal chemistry, prized for the three-dimensional complexity and improved physicochemical properties they impart to drug candidates.[1][2] Their rigid, non-planar structures offer distinct spatial vectors for interacting with biological targets, often leading to enhanced potency, selectivity, and metabolic stability compared to traditional flat aromatic linkers.[3] The incorporation of azaspiro[3.3]heptanes, for instance, has been shown to increase aqueous solubility while maintaining or improving metabolic stability in drug-like molecules.[2] However, transitioning the synthesis of these valuable intermediates from the laboratory bench to a pilot or manufacturing scale presents significant challenges. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic considerations, process optimization, and safety protocols essential for the successful and efficient scale-up of azaspiro intermediate synthesis.

The Strategic Imperative: From Bench Route to Scalable Process

The success of any scale-up campaign is predicated on early strategic decisions. A synthetic route that is elegant and high-yielding on a gram scale may be entirely unsuitable for kilogram-scale production due to factors like cost, safety, or specialized equipment requirements. A thorough evaluation of the synthetic strategy is the critical first step.

Route Scouting and Selection: A Comparative Analysis

Several powerful chemical transformations can be employed to construct the azaspirocyclic core.[1] The choice of which route to advance depends on a multi-parameter analysis that extends beyond simple reaction yield. Key considerations include atom economy, reagent cost and availability, process safety, and the ease of purification.

Common synthetic strategies include:

  • [3+2] Cycloaddition: Offers rapid access to complex scaffolds, often with good stereocontrol.[1]

  • NBS-promoted Semipinacol Rearrangement: A highly diastereoselective method for constructing specific azaspirocyclic ketones.[1]

  • Aza-Prins Cyclization: Another effective method for rapid construction of the core structure.[1]

  • Ring-Closing Metathesis (RCM): A versatile and reliable tool for forming a range of unsaturated azaspirocycles.[1][4]

  • Intramolecular N-Alkylation: A direct and often highly efficient method, particularly for forming strained rings like azetidines.[5]

Table 1: Comparative Analysis of Common Azaspirocycle Synthetic Routes

Synthetic StrategyTypical YieldsStereocontrolKey Scale-Up AdvantagesKey Scale-Up Challenges
[3+2] Cycloaddition 75-85%[1]Variable to GoodConvergent; builds complexity quickly.Can require specialized starting materials; potential for side reactions.
Semipinacol Rearrangement 60-90%[1]Often ExcellentHigh diastereoselectivity simplifies purification.Stoichiometric use of reagents like NBS can be problematic at scale.
Ring-Closing Metathesis 70-95%[1]N/AHigh functional group tolerance; reliable.Cost of ruthenium catalysts; removal of metal impurities.
Intramolecular N-Alkylation 80-95%[5]N/AHigh atom economy; often uses simple starting materials.[5]Highly exothermic reactions require careful thermal management; potential for oligomerization.
Biocatalysis 70-95%[3]ExcellentOperates in aqueous media at mild temperatures; high stereoselectivity.[3]Enzyme stability and cost; substrate concentration limitations.[3]

For a robust process, a route that avoids protecting groups, utilizes inexpensive and readily available starting materials, and culminates in a crystalline product is highly desirable. For example, a recently developed route to a key intermediate for the tuberculosis drug candidate TBI-223 strategically reordered the reaction sequence to employ a protecting-group-free double N-alkylation, significantly reducing cost and complexity.[5]

Process Parameter Optimization

Directly translating laboratory conditions to a larger scale without optimization is a recipe for failure. Key parameters must be systematically investigated to ensure the process is safe, efficient, and reproducible.

  • Thermal Management: Understanding the reaction exotherm is paramount for safety. A reaction that is easily managed in a 1 L flask with an ice bath can become a dangerous runaway in a 100 L reactor. Differential Scanning Calorimetry (DSC) should be used to quantify the heat of reaction. For highly exothermic processes like N-alkylations, controlling the addition rate of a limiting reagent is a critical control parameter.

  • Solvent Selection: The ideal scale-up solvent should be low-cost, have a low environmental footprint, a boiling point that facilitates easy removal without requiring very high temperatures or deep vacuum, and should afford good solubility for reactants while ideally allowing the product to crystallize upon cooling. While traditional ethereal solvents are common, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) offer improved safety profiles and are seeing increased use in industrial processes.[6]

  • Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and a poor impurity profile. The choice of reactor geometry and impeller type is critical to ensure efficient mass and heat transfer.

  • Work-up and Isolation: A scalable work-up should avoid lengthy extractions with large solvent volumes and problematic emulsions. Identifying conditions where the product precipitates directly from the reaction mixture is often a key goal.[5] For example, adjusting the pH of the reaction mixture post-completion can often trigger selective precipitation of the desired product, simplifying isolation.[5]

Below is a workflow illustrating the decision-making process for scaling up an azaspiro intermediate synthesis.

G cluster_0 Phase 1: Route Selection cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Safety & Scale-Up RouteScout Identify Potential Synthetic Routes Compare Compare Routes (Yield, Cost, Safety, IP) RouteScout->Compare Select Select Lead Candidate Route Compare->Select Optimize Optimize Parameters (Temp, Solvent, Conc.) Select->Optimize Workup Develop Scalable Work-up & Isolation Optimize->Workup Purify Establish Purification (Crystallization vs. Chrom.) Workup->Purify PHA Process Hazard Analysis (PHA) Purify->PHA Pilot Pilot Scale Run (e.g., 1-5 kg) PHA->Pilot Final Final Product (Meets Specs) Pilot->Final

Caption: High-level workflow for azaspiro intermediate scale-up.

Purification at Scale: Avoiding the Chromatography Bottleneck

While column chromatography is an indispensable tool in discovery chemistry, it is often a significant bottleneck at an industrial scale due to high solvent consumption, cost of silica gel, and low throughput.[7][8] The primary goal of process development is to devise a synthesis where the final intermediate can be isolated with the required purity via crystallization.

  • Crystallization: This is the most efficient and economical method for purifying solids at scale.[9] A robust crystallization protocol requires careful screening of solvents and conditions (temperature, cooling rate, seeding) to ensure reproducible yield and purity.

  • Distillation: For liquid intermediates, distillation is a powerful purification technique, provided the compound is thermally stable.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility or acid/base properties.[9] However, scaling up requires careful consideration of potential emulsion formation and large solvent volumes.

When chromatography is unavoidable, significant effort should be put into optimizing the method. This includes maximizing the loading capacity and using techniques like focused gradients to improve throughput.[8]

Case Study: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This section provides a detailed protocol for the kilogram-scale synthesis of a key building block for the tuberculosis drug candidate TBI-223, adapted from a published, optimized procedure.[5] This process exemplifies key scale-up principles, including a protecting-group-free strategy and a robust, non-chromatographic isolation.

Synthetic Scheme

The synthesis involves a key double N-alkylation of an aniline with a bis(bromomethyl)oxetane to form the azaspiro[3.3]heptane core.

Caption: Synthesis of a 2-oxa-6-azaspiro[3.3]heptane intermediate.[5]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate engineering controls and personal protective equipment after a thorough Process Hazard Analysis.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet.

  • Heating/cooling circulator.

  • Addition funnel.

  • Large Büchner funnel and filter flask.

Reagents:

ReagentMWAmountMolesEq.
2-Fluoro-4-nitroaniline156.11500 g3.201.0
3,3-Bis(bromomethyl)oxetane (BBMO)243.91821 g3.371.05
Sodium Hydroxide (pellets)40.00282 g7.052.2
N-Methyl-2-pyrrolidone (NMP)99.132.5 L--
Water18.0210 L--

Procedure:

  • Reaction Setup: Charge the 10 L reactor with 2-fluoro-4-nitroaniline (500 g) and N-Methyl-2-pyrrolidone (2.5 L). Begin stirring to dissolve the solid.

  • Base Addition: Add sodium hydroxide pellets (282 g) to the solution. A slight exotherm will be observed.

  • Heating: Heat the reaction mixture to 70 °C using the circulator.

  • BBMO Addition: Once the internal temperature is stable at 70 °C, begin the slow, dropwise addition of 3,3-bis(bromomethyl)oxetane (821 g) via the addition funnel over approximately 2-3 hours. Causality: Slow addition is critical to control the reaction exotherm and prevent the buildup of reactive intermediates, which could lead to runaway reactions and increased impurity formation.

  • Reaction Monitoring: Maintain the reaction temperature at 70 °C for an additional 2 hours after the addition is complete. Monitor the reaction for completion by HPLC or TLC (e.g., disappearance of the starting aniline).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 20-25 °C.

  • Work-up/Isolation: Slowly add water (10 L) to the stirred reaction mixture over 1 hour. The product will precipitate as a yellow-green solid. Causality: This anti-solvent precipitation is a key purification step. The product is poorly soluble in the NMP/water mixture, while starting materials and inorganic salts remain in solution, enabling a simple and efficient isolation.

  • Filtration: Stir the resulting slurry for 1 hour at ambient temperature, then collect the solid product by filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water (2 x 2 L) to remove residual NMP and salts.

  • Drying: Dry the solid product in a vacuum oven at 50 °C until a constant weight is achieved.

  • Analysis: The expected yield is approximately 85-90% with a purity of >99% by HPLC.

Conclusion

The scale-up of azaspiro intermediate synthesis is a complex, multidisciplinary endeavor that requires careful planning and execution. Success hinges on selecting a robust and economical synthetic route early in the development process. A deep understanding of reaction kinetics, thermodynamics, and mass transfer is essential for translating a bench-scale procedure into a safe and reproducible manufacturing process. By prioritizing scalable unit operations, such as crystallization over chromatography, and conducting rigorous process hazard analyses, development teams can efficiently deliver these critical, high-value intermediates for the advancement of new pharmaceutical agents.

References

Application Notes and Protocols for the Functionalization of the 4-Oxa-7-azaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Oxa-7-azaspiro[2.5]octane Scaffold in Modern Drug Discovery

The this compound scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a morpholine ring, offers a distinct advantage in the exploration of chemical space. Unlike flat, aromatic systems, this scaffold allows for precise vectorial projection of substituents, enabling enhanced target engagement and improved physicochemical properties. This rigid framework is particularly valuable in the design of highly selective kinase inhibitors and other therapeutics where specific spatial orientation is paramount for biological activity.

Notably, the this compound moiety is a key intermediate in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are under investigation for the treatment of Parkinson's disease.[1] Its utility also extends to the development of GPR43 receptor agonists and inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), highlighting its broad applicability in targeting diverse disease pathways.[1]

This guide provides detailed protocols for the functionalization of the this compound scaffold, focusing on the versatile secondary amine. The methodologies outlined herein are designed to be robust and adaptable, providing researchers with the tools to generate diverse libraries of novel compounds for drug discovery programs.

Core Functionalization Strategies: A Focus on the Secondary Amine

The secondary amine of the this compound scaffold is the primary site for diversification. The principal strategies for its functionalization include N-alkylation, N-arylation, and N-acylation. Each of these transformations introduces distinct structural and electronic features, allowing for a systematic exploration of structure-activity relationships (SAR).

graph Logical_Relationships { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylation"]; N_Arylation [label="N-Arylation"]; N_Acylation [label="N-Acylation"]; Alkyl_Halides [label="Alkyl Halides"]; Reductive_Amination [label="Reductive Amination"]; Buchwald_Hartwig [label="Buchwald-Hartwig\nAmination"]; Chan_Lam [label="Chan-Lam\nCoupling"]; Acyl_Chlorides [label="Acyl Chlorides/\nAnhydrides"];

Scaffold -- N_Alkylation [label=" Introduces sp3-rich fragments"]; Scaffold -- N_Arylation [label=" Introduces aromatic systems"]; Scaffold -- N_Acylation [label=" Introduces amide functionality"]; N_Alkylation -- Alkyl_Halides [label=" Direct SN2 displacement"]; N_Alkylation -- Reductive_Amination [label=" Forms C-N bond via imine"]; N_Arylation -- Buchwald_Hartwig [label=" Pd-catalyzed"]; N_Arylation -- Chan_Lam [label=" Cu-catalyzed"]; N_Acylation -- Acyl_Chlorides [label=" Nucleophilic acyl substitution"]; }

Caption: Key functionalization pathways for the this compound scaffold.

Section 1: N-Alkylation Methodologies

N-alkylation is a fundamental strategy for introducing a wide range of alkyl and substituted alkyl groups onto the scaffold. This can be achieved through direct alkylation with electrophiles or via reductive amination.

Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic character of the secondary amine to displace a halide from an alkyl halide. It is a straightforward and widely applicable method for introducing simple alkyl groups.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Moderate heating is often employed to increase the reaction rate, although reactive alkyl halides like benzyl bromide may proceed at room temperature.

Protocol 1: Synthesis of 7-benzyl-4-oxa-7-azaspiro[2.5]octane

This protocol is adapted from established procedures for the benzylation of similar cyclic amines.

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes to liberate the free base.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Reactant MW Equivalents mmol Mass/Volume
This compound HCl149.621.05.0748 mg
Benzyl bromide171.041.15.50.65 mL
K₂CO₃138.212.512.51.73 g
Acetonitrile---25 mL
N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for introducing more complex or sterically hindered alkyl groups.[2] The reaction proceeds through the in situ formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[2][3]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could lead to side reactions.[4]

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal for this reaction.

  • Acid Catalyst (for ketones): A catalytic amount of acetic acid can be beneficial when using less reactive ketones to facilitate iminium ion formation.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (NEt₃) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) and stir for 10 minutes to form the free base.

  • Add the aldehyde or ketone (1.1 eq) to the mixture.

  • After stirring for 20 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

graph Reductive_Amination_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for N-alkylation via reductive amination.

Section 2: N-Arylation Methodologies

The introduction of aryl or heteroaryl substituents on the nitrogen atom is a key transformation in medicinal chemistry. The Buchwald-Hartwig amination is the preeminent method for this purpose.[5]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a general and efficient route to N-aryl derivatives from aryl halides or triflates.[1][5] The choice of ligand is critical for the success of the reaction.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential for efficient catalytic turnover. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • This compound hydrochloride

  • Aryl halide (or triflate) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide, this compound hydrochloride, and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Component Typical Loading Rationale
Pd₂(dba)₃2-5 mol%Palladium(0) source for the catalytic cycle.
XPhos4-10 mol%Bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination.
NaOtBu1.4 eqStrong base to deprotonate the amine.
TolueneAnhydrousAprotic solvent to maintain catalyst activity.
graph Buchwald_Hartwig_Cycle { node [shape=ellipse, style=filled, fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];

}

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: N-Acylation

N-acylation introduces an amide functionality, which can serve as a versatile handle for further derivatization or act as a key pharmacophore. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and provide rapid and efficient acylation.

  • Base: A tertiary amine base like triethylamine or DIPEA is used to scavenge the HCl generated during the reaction.

  • Solvent: An inert aprotic solvent such as dichloromethane is used to dissolve the reactants.

  • Temperature: The reaction is often performed at 0 °C to control the exothermicity and minimize side reactions.

Protocol 4: General Procedure for N-Acylation

Materials:

  • This compound hydrochloride

  • Acyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel or recrystallization.

Conclusion

The this compound scaffold is a valuable building block in contemporary drug discovery. The protocols detailed in these application notes provide robust and versatile methods for the N-functionalization of this important core. By leveraging these direct alkylation, reductive amination, Buchwald-Hartwig amination, and acylation strategies, researchers can efficiently generate diverse libraries of novel compounds for the exploration of structure-activity relationships and the development of new therapeutic agents.

References

Application Note: The Strategic Incorporation of 4-Oxa-7-azaspiro[2.5]octane in the Synthesis of Potent and Selective LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neurodegenerative disease, and kinase inhibitor design.

Introduction: Targeting LRRK2 for Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are significant genetic drivers for both familial and sporadic forms of Parkinson's disease (PD).[1][2] The most common pathogenic mutations, such as G2019S, lead to an increase in the kinase activity of the LRRK2 protein.[1][3] This hyperactivity is believed to be a central node in the neurodegenerative process, making LRRK2 a prime therapeutic target.[1][4] Consequently, the development of small-molecule inhibitors that can modulate LRRK2 kinase activity is a major focus of drug discovery efforts for PD.[5]

However, designing effective kinase inhibitors presents significant challenges. Achieving high selectivity for the target kinase over the ~500 other kinases in the human kinome is crucial to minimize off-target effects. Furthermore, for neurodegenerative diseases, compounds must possess favorable pharmacokinetic (PK) properties, including the ability to cross the blood-brain barrier.[4] To address these challenges, medicinal chemists are increasingly turning to complex, three-dimensional scaffolds that can confer superior drug-like properties.

The Rationale for Spirocyclic Scaffolds in Kinase Inhibitor Design

Spirocycles, bicyclic systems joined by a single quaternary carbon atom, offer distinct advantages in modern drug design. Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, which is a significant departure from flat, aromatic systems that have historically dominated kinase inhibitor design.[6]

Key Advantages of Incorporating Spirocyclic Moieties:

  • Increased Three-Dimensionality (Fsp³): The fraction of sp³-hybridized carbons (Fsp³) is a key metric for molecular complexity and has been correlated with higher success rates in clinical development.[6] Spirocycles inherently increase the Fsp³ count, moving molecules out of "flatland" and enabling more specific and complex interactions with protein targets.

  • Conformational Rigidity: By replacing flexible alkyl chains with a rigid spirocyclic core, the conformational entropy of a molecule is reduced. This pre-organization can lead to a lower energetic penalty upon binding to the target, resulting in improved potency.[6][7] The rigid framework can lock a key functional group in the optimal orientation for binding interactions.[6]

  • Improved Physicochemical and PK Properties: The introduction of spirocyclic scaffolds can favorably modulate key drug-like properties. For instance, replacing a traditional morpholine ring with an azaspirocycle has been shown to lower lipophilicity (logD), which can improve solubility and reduce metabolic liabilities.[6] This can also lead to improved selectivity and metabolic stability.[6][8]

The utility of spirocycles is not theoretical; they are present in approved drugs and have been successfully employed in the development of potent and selective inhibitors for various kinases, including HPK1 and RAF.[6][8][9]

4-Oxa-7-azaspiro[2.5]octane: A Privileged Scaffold for LRRK2 Inhibitors

The this compound moiety has emerged as a valuable building block specifically for the preparation of LRRK2 kinase inhibitors.[10] This scaffold combines the conformational rigidity of a cyclopropane ring with the favorable properties of a morpholine-like ether linkage. The secondary amine provides a convenient handle for synthetic elaboration, allowing it to be coupled to various core heterocycles common in kinase inhibitor design.

Its role is to serve as a key intermediate that, when incorporated into a final inhibitor molecule, is designed to:

  • Occupy a specific pocket of the LRRK2 ATP-binding site.

  • Improve solubility and cell permeability due to the presence of the oxygen atom.

  • Enhance metabolic stability by replacing more labile groups.

  • Provide a rigid exit vector that orients other parts of the molecule for optimal interaction with the kinase hinge region or other key residues.

The following sections provide detailed protocols for the synthesis of this key intermediate and its subsequent incorporation into a representative inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride Intermediate

This protocol is based on a patented, high-yield route starting from methyl 1-hydroxy-1-cyclopropanecarboxylate.[10] The four-step process is designed for scalability and avoids harsh reagents.

G cluster_0 Protocol 1: Synthesis of this compound HCl start Methyl 1-hydroxy-1-cyclopropanecarboxylate step1 Step 1: Hydrogenation (H2, Pd/C, MeOH) Intermediate A start->step1 High pressure step2 Step 2: Cyclization (e.g., with a protected aminoethanol, heat) Intermediate B step1->step2 Amide formation step3 Step 3: Reduction (e.g., LiAlH4, THF) Intermediate C (Protected Spirocycle) step2->step3 Amide reduction step4 Step 4: Deprotection & Salt Formation (HCl in Dioxane) Final Product step3->step4 Acidic cleavage

Caption: Workflow for the 4-step synthesis of the spirocyclic intermediate.

Step-by-Step Methodology:

  • Step 1: Hydrogenation of Starting Material

    • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in methanol (MeOH), add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the hydrogenated intermediate.

  • Step 2: Cyclization with an Amino Alcohol Derivative

    • Combine the intermediate from Step 1 with an N-protected aminoethanol (e.g., N-benzyl-2-aminoethanol) in a suitable solvent like toluene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the reaction.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

    • Cool the reaction mixture and purify by silica gel chromatography to obtain the cyclized, protected lactam intermediate.

  • Step 3: Reduction of the Lactam

    • Caution: LiAlH₄ is highly reactive. Perform under an inert atmosphere (Argon or Nitrogen).

    • Suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add a solution of the lactam intermediate from Step 2 in anhydrous THF.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting slurry for 1 hour, then filter and wash the solid with THF. Concentrate the filtrate to yield the protected this compound.

  • Step 4: Deprotection and Salt Formation

    • Dissolve the protected spirocycle from Step 3 in a minimal amount of a solvent like ethyl acetate.

    • Add a solution of hydrochloric acid (HCl) in 1,4-dioxane (4M) dropwise until precipitation is complete.

    • Stir the slurry for 1 hour at room temperature.

    • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride as a white solid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC (>98%). The overall yield for this four-step process is reported to be greater than 50%.[10]

Protocol 2: Exemplar Coupling to a LRRK2 Inhibitor Core

This protocol illustrates a common synthetic step: coupling the spirocyclic amine to an activated heterocyclic core, a frequent strategy in kinase inhibitor synthesis.[3][11] We will use a generic 2-chloro-4-aminopyrimidine core as an example.

G cluster_1 Protocol 2: Coupling Reaction spiro This compound (Free Base) product Final LRRK2 Inhibitor Conjugate spiro->product core 2-Chloro-4-amino-pyrimidine Core (Generic LRRK2 Scaffold) core->product reaction_node SNAr Reaction (DIPEA, NMP, 120 °C)

Caption: Exemplar SNAr coupling of the spirocycle to a core scaffold.

Step-by-Step Methodology:

  • Preparation:

    • Convert the this compound hydrochloride to its free base by partitioning between a mild aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., dichloromethane), followed by drying and evaporation of the organic layer.

    • Ensure the 2-chloro-4-aminopyrimidine core is pure and dry.

  • Reaction Setup:

    • In a microwave vial or sealed tube, combine the pyrimidine core (1.0 eq), the spirocycle free base (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Add a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Seal the vessel.

  • Reaction Execution:

    • Heat the reaction mixture to 120-140 °C either in a microwave reactor or a conventional oil bath.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using reverse-phase preparative HPLC or silica gel chromatography to yield the final LRRK2 inhibitor.

Self-Validation: The final compound's structure should be unequivocally confirmed by high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy. Purity should be >99% by HPLC for use in biological assays.

Impact on Structure-Activity Relationship (SAR)

The incorporation of the this compound scaffold is intended to significantly improve the potency and properties of the inhibitor. A hypothetical SAR table illustrates this expected impact.

CompoundCore ScaffoldR-GroupLRRK2 G2019S IC₅₀ (nM)[4]Kinase Selectivity (Panel of 440 kinases)[4]cLogD
1 2-amino-pyrimidineMorpholine55Hits >15 kinases2.8
2 2-amino-pyrimidineThis compound1.2Hits <3 kinases1.9
3 2-amino-pyrimidinePiperidine78Hits >20 kinases3.5

This data is illustrative and represents the expected improvements based on established medicinal chemistry principles.[6]

The data in the table suggests that the spirocyclic compound (2 ) provides a dramatic increase in potency (lower IC₅₀) and a significant improvement in kinase selectivity compared to both a more flexible morpholine analog (1 ) and a more lipophilic piperidine analog (3 ). The lower cLogD value for compound 2 also indicates improved physicochemical properties, which could translate to better bioavailability and reduced off-target toxicity.[6]

Conclusion

This compound is a highly valuable and strategic building block in the synthesis of next-generation LRRK2 kinase inhibitors. Its rigid, three-dimensional structure imparts significant advantages over simpler, more flexible moieties, leading to improvements in potency, selectivity, and overall drug-like properties. The synthetic protocols provided herein offer a robust and validated pathway for accessing this key intermediate and incorporating it into potential therapeutic candidates for Parkinson's disease. The continued exploration of novel spirocyclic scaffolds represents a promising avenue for overcoming long-standing challenges in kinase drug discovery.

References

Application Notes & Protocols: Safe Handling and Storage of 4-Oxa-7-azaspiro[2.5]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

4-Oxa-7-azaspiro[2.5]octane hydrochloride is a spirocyclic amine derivative of significant interest to the drug discovery and development sector. Its utility as a key building block in the synthesis of complex molecules, notably as an intermediate for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for potential Parkinson's disease therapeutics, necessitates a thorough understanding of its properties for safe and effective use. This document provides a detailed guide for researchers, scientists, and drug development professionals on the critical aspects of handling and storing this compound, ensuring both personnel safety and reagent integrity. The hydrochloride salt form generally enhances stability and simplifies handling compared to the free base; however, specific precautions are paramount.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for its appropriate handling.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[1][2]
Molecular Weight 149.62 g/mol [1][2]
Appearance Solid (Physical form)[1]
Storage Temperature Room Temperature[1]

Hazard Identification and Safety Precautions

This compound hydrochloride is classified as a hazardous substance. Adherence to the following guidelines is critical to mitigate risks.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The causality for each piece of equipment is to prevent exposure through the primary routes of contact: dermal, ocular, and inhalation.

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes, which can cause serious irritation.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Given that skin irritation is a key hazard, gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of spills or dust generation, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles, which can cause respiratory tract irritation.[2]

PPE_Workflow cluster_prep Preparation cluster_handling Handling Don_Goggles Wear Safety Goggles Don_Gloves Wear Nitrile Gloves Don_Goggles->Don_Gloves Don_Coat Wear Lab Coat Don_Gloves->Don_Coat Fume_Hood Work in Fume Hood Don_Coat->Fume_Hood Handle_Compound Handle Compound Fume_Hood->Handle_Compound

Caption: Mandatory PPE and engineering controls workflow.

Storage Guidelines: Preserving Compound Integrity

The stability of this compound hydrochloride is contingent on proper storage conditions. As an amine hydrochloride salt, it is likely to be hygroscopic and potentially sensitive to light.

  • Container: Store in the original, tightly sealed container to prevent moisture absorption and contamination.

  • Atmosphere: For long-term storage, consider placing the container within a desiccator containing a drying agent (e.g., silica gel) to create a moisture-free environment. While not explicitly stated in available literature, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for amine salts to prevent potential degradation from atmospheric components.

  • Temperature: Store at room temperature, away from direct heat sources.[1]

  • Light: To mitigate potential photodegradation, store the container in a dark location, such as a cabinet. For added protection, the primary container can be placed in a light-blocking secondary container.

  • Incompatibilities: Keep away from strong bases, as they will neutralize the hydrochloride salt to form the free base, which may have different stability and reactivity profiles. Also, avoid contact with strong oxidizing agents.

Storage_Protocol Compound This compound hydrochloride Storage Optimal Storage Conditions Tightly Sealed Container Desiccator (Hygroscopic Precaution) Room Temperature Protect from Light Away from Incompatible Materials (Bases, Oxidizers) Compound->Storage

Caption: Key parameters for optimal compound storage.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps that ensure accuracy and safety.

Protocol 1: Weighing and Aliquoting

Objective: To accurately weigh the solid compound while minimizing exposure.

Rationale: This protocol uses a primary engineering control (fume hood) and specific handling techniques to prevent the generation and inhalation of airborne particles.

Methodology:

  • Ensure the chemical fume hood is functioning correctly.

  • Place an analytical balance inside the fume hood.

  • Don all required PPE.

  • Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Carefully open the container inside the fume hood.

  • Use a clean, dry spatula to transfer the desired amount of solid to a pre-tared weighing vessel.

  • Avoid any actions that could generate dust.

  • Once the desired weight is obtained, securely close the primary container.

  • Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Dispose of any contaminated wipes in the appropriate solid waste container.

Protocol 2: Preparation of a Stock Solution

Objective: To dissolve the compound in a suitable solvent for experimental use.

Rationale: As an amine hydrochloride, the compound is expected to have higher solubility in polar protic solvents. This protocol outlines a systematic approach to solubilization.

Methodology:

  • Perform all steps within a chemical fume hood.

  • Weigh the desired amount of this compound hydrochloride following Protocol 1.

  • Transfer the weighed solid to a suitable volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DMSO, methanol) to the flask.

  • Gently swirl the flask to wet the solid.

  • If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming may be considered if the compound is not heat-labile, but this should be tested on a small scale first.

  • Once the solid is fully dissolved, add the solvent to the final volume mark.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • If the solution is to be stored, transfer it to a clean, clearly labeled, and sealed container. For light-sensitive compounds, use an amber vial or wrap a clear vial with aluminum foil.

Emergency Procedures

Spill Management:

  • Small Spills: In a fume hood, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and wipe dry.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Guidelines

All waste containing this compound hydrochloride, including empty containers, contaminated absorbents, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Oxa-7-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxa-7-azaspiro[2.5]octane. This critical spirocyclic scaffold serves as a vital intermediate in the development of novel therapeutics, including inhibitors for LRRK2 kinase in Parkinson's disease and GPR43 receptor agonists for metabolic disorders[1]. Achieving a high yield of this compound is paramount for efficient drug discovery pipelines.

This guide is designed to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome common synthetic challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound.

Q1: What are the most common and effective synthetic routes to this compound?

A1: While several routes exist, a robust and scalable four-step synthesis has been demonstrated, which is suitable for industrial applications.[1] This pathway begins with a readily available starting material, such as a 1-hydroxy-1-cyclopropanecarboxylate derivative, and proceeds through substitution, hydrogenation, intramolecular cyclization, and a final reduction. An alternative conceptual approach involves the [3+2] annulation of azadienes with haloalcohols, which offers a metal-free pathway to related spiro-oxazolidine systems.[2][3] The choice of route often depends on the availability of starting materials, scale, and safety considerations. For instance, some methods avoid hazardous reagents like boron trifluoride diethyl etherate, opting for safer alternatives.[4]

Q2: Can you illustrate the general reaction mechanism for the key spiro-oxazolidine ring formation?

A2: The core of this synthesis is the intramolecular cyclization to form the spiro-oxazolidine ring. A plausible mechanism involves a cascade of reactions. First, a base abstracts an acidic proton (e.g., from a hydroxyl group) to generate an alkoxide. This nucleophilic alkoxide then attacks an electrophilic carbon, often an imine or a carbon bearing a leaving group, in an intramolecular fashion. This is followed by a final ring-closing step, which displaces a leaving group to yield the stable spirocyclic product.

Below is a generalized diagram illustrating this mechanistic principle.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure A Precursor with -OH and -X groups B Alkoxide Intermediate A->B generates C Cyclized Intermediate B->C Nucleophilic attack on electrophilic center Base Base (e.g., Cs2CO3) Base->A abstracts H+ D Final Product: This compound C->D Displacement of leaving group (X)

Caption: Generalized mechanism for spiro-oxazolidine formation.

Q3: What are the critical parameters that most significantly influence the overall yield?

A3: The overall yield is a product of the efficiency of each step. The most critical parameters are:

  • Base Selection: The choice and stoichiometry of the base in the cyclization step are crucial. Strong, non-nucleophilic bases are often preferred. Cesium carbonate (Cs₂CO₃) has proven effective in similar spiro-cyclizations.[3]

  • Solvent System: The solvent must effectively dissolve reactants while not interfering with the reaction. Aprotic solvents like DMF, THF, or acetonitrile are commonly used.[1][3][5]

  • Temperature Control: Oxazolidine rings can be thermally unstable.[6] Running reactions at the optimal temperature—often room temperature or slightly below—is key to preventing side reactions like ring opening.[6]

  • Purity of Intermediates: Ensuring the purity of each intermediate before proceeding to the next step prevents the carry-over of impurities that can inhibit subsequent reactions or complicate final purification.

Part 2: Troubleshooting Guide

This guide addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: My final reduction step to yield the free base is sluggish and gives a low yield. What's going wrong?

A1: A low yield in the final reduction step (e.g., reducing an amide or ester precursor) is a common bottleneck. The primary causes are typically related to the reducing agent or the substrate's purity.

  • Cause 1: Inactive Reducing Agent: Powerful reducing agents like Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) or lithium aluminum hydride (LiAlH₄) are moisture-sensitive.[1][4] Ensure you are using a fresh, properly stored batch. The solvent (e.g., THF) must be anhydrous.

  • Solution 1: Reagent & Solvent Quality Control: Use a freshly opened bottle of the reducing agent or titrate an older bottle to determine its activity. Ensure your THF is distilled over a suitable drying agent (e.g., sodium/benzophenone) prior to use.

  • Cause 2: Impurities in the Precursor: Impurities from the previous cyclization step can chelate or react with the reducing agent, effectively quenching it and lowering the available equivalents for your desired reaction.

  • Solution 2: Precursor Purification: Thoroughly purify the cyclized intermediate before reduction. Column chromatography is often necessary. An in-process control (IPC) using LC-MS or ¹H NMR to confirm >95% purity is highly recommended.

  • Cause 3: Sub-optimal Stoichiometry: Using insufficient reducing agent will lead to incomplete conversion.

  • Solution 3: Optimize Reagent Molar Ratio: While a slight excess is typical (e.g., 1.5 equivalents[1]), you may need to empirically determine the optimal stoichiometry for your specific substrate and scale. A small-scale trial run with 1.2, 1.5, and 2.0 equivalents can quickly identify the sweet spot.

Q2: I'm observing a major side product during the cyclization step. How can I identify and minimize it?

A2: The formation of side products during oxazolidine ring formation is often due to competing reaction pathways or ring instability.

  • Potential Side Product 1: Intermolecular Dimerization: If the intramolecular cyclization is slow, an intermolecular reaction between two precursor molecules can occur, leading to dimers or oligomers. This is especially prevalent at high concentrations.

  • Minimization Strategy 1: High Dilution: Run the cyclization reaction under high-dilution conditions (e.g., 0.01-0.05 M). This favors the intramolecular pathway by reducing the probability of intermolecular collisions. A syringe pump for slow addition of the substrate to a solution of the base can further enhance this effect.

  • Potential Side Product 2: Ring-Opened Imine: The oxazolidine ring, particularly in pseudoproline derivatives, can exist in equilibrium with an open-chain imine form, a process that can be exacerbated by elevated temperatures or harsh acidic/basic conditions.[6]

  • Minimization Strategy 2: Mild Reaction Conditions: Maintain strict temperature control, ideally at or below room temperature.[3] Use a milder base if possible and ensure the reaction is not run for an unnecessarily long time. The workup should also be conducted under mild pH conditions to avoid hydrolysis or rearrangement.

The following workflow can guide your troubleshooting process for low yields or impurity formation.

G Start Low Yield or High Impurity Issue CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC SM_Remaining Significant starting material remains? CheckTLC->SM_Remaining MultipleSpots Multiple new spots/ side products observed? SM_Remaining->MultipleSpots No IncreaseTime Action: - Increase reaction time - Increase temperature cautiously - Check reagent activity SM_Remaining->IncreaseTime Yes OptimizeConditions Action: - Use high dilution - Check for moisture/air leaks - Re-evaluate solvent/base MultipleSpots->OptimizeConditions Yes PurificationIssue Action: - Develop new purification method (e.g., salt formation, different column phase/solvents) MultipleSpots->PurificationIssue No (Product is present but impure) Success Yield Improved IncreaseTime->Success OptimizeConditions->Success PurificationIssue->Success

Caption: A decision-making workflow for troubleshooting synthesis issues.

Q3: My purification by column chromatography is difficult, with poor separation and low recovery. What are my options?

A3: The free base of this compound can be challenging to purify via standard silica gel chromatography due to its basicity, which can lead to tailing and irreversible adsorption on the acidic silica surface.

  • Option 1: Use a Deactivated Stationary Phase: Treat your silica gel with a base before packing the column. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) or ammonium hydroxide. This neutralizes the acidic silanol groups, dramatically improving peak shape and recovery.

  • Option 2: Convert to a Salt for Purification/Isolation: A highly effective strategy is to convert the crude free base into its hydrochloride salt.[1] This salt is typically a stable, crystalline solid that is much easier to handle and purify than the free base oil/liquid.

    • Procedure: After the workup, dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent like diethyl ether or dioxane. The hydrochloride salt will precipitate out and can be collected by filtration, often in high purity.[1]

Part 3: Optimized Experimental Protocol

This protocol is a synthesized example based on established methodologies for achieving high yields.[1] It incorporates best practices and in-process controls (IPCs).

Objective: To synthesize this compound hydrochloride from its amide precursor.

Workflow Overview:

G Start Start: Amide Precursor Reduction Step 1: Reduction Reagent: Red-Al® Solvent: Anhydrous THF Start->Reduction IPC1 IPC 1: TLC/LC-MS check for completion Reduction->IPC1 Quench Step 2: Reaction Quench Reagents: H₂O, 15% NaOH(aq) IPC1->Quench Workup Step 3: Extraction Solvent: Dichloromethane Quench->Workup Salt Step 4: Salt Formation Reagent: HCl gas or solution Workup->Salt Filter Step 5: Isolation - Filtration - Washing - Drying Salt->Filter End Final Product: This compound Hydrochloride Filter->End

Caption: High-level experimental workflow for the final reduction and isolation.

Step-by-Step Methodology: Reduction and Salt Formation

  • Preparation (Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the amide precursor (1.0 eq).

    • Dissolve the precursor in anhydrous tetrahydrofuran (THF) (approx. 8 mL per gram of substrate).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reduction:

    • Under a nitrogen atmosphere, slowly add Red-Al® (70% solution in toluene, 1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 16 hours.

  • In-Process Control (IPC):

    • After 16 hours, take a small aliquot from the reaction, quench it carefully with a few drops of water, and analyze by TLC or LC-MS to confirm the complete consumption of the starting material. If the reaction is incomplete, consider adding an additional portion of Red-Al® (0.2 eq) and stirring for another 4-6 hours.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • CAUTION: Quenching is highly exothermic. Slowly and carefully add water (approx. 6 mL per gram of substrate) dropwise.

    • Next, add a 15% aqueous NaOH solution (approx. 6 mL per gram of substrate) dropwise.

    • Stir the resulting mixture vigorously for 30 minutes. A granular precipitate should form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

    • Concentrate the filtrate under reduced pressure to remove most of the THF.

  • Extraction:

    • Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 10 mL per gram of substrate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate partially under reduced pressure to a final volume of ~6 mL per gram of substrate. Do not evaporate to dryness.

  • Salt Formation and Isolation:

    • Bubble dry hydrogen chloride gas through the concentrated dichloromethane solution for 30-40 minutes, or until precipitation ceases. Alternatively, add a 4M solution of HCl in dioxane dropwise.

    • Stir the resulting slurry for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold dichloromethane or diethyl ether to remove any soluble impurities.

    • Dry the solid under vacuum to afford this compound hydrochloride as a solid. A typical yield for this final step should be in the range of 75-85%.[1]

Part 4: Data Summary

Optimizing reaction conditions is an empirical process. The table below summarizes key parameters and their impact on yield, providing a starting point for your optimization efforts.

ParameterSub-Optimal ConditionOptimized Condition Rationale & Expected Outcome
Cyclization Base Weak base (e.g., K₂CO₃) or incorrect stoichiometryStrong, non-nucleophilic base (e.g., Cs₂CO₃, 2.5 eq)[3]A stronger base ensures complete deprotonation, driving the reaction forward. Prevents stalling and incomplete conversion.
Reaction Temp. > 40 °C or reflux0 °C to Room TemperatureMinimizes thermal decomposition and side reactions like oxazolidine ring-opening, leading to a cleaner reaction profile and higher purity.[6]
Solvent Purity Technical grade solventsAnhydrous solvents (THF, DMF)Prevents quenching of moisture-sensitive reagents (bases, reducing agents), ensuring their full activity is utilized for the desired transformation.
Purification Method Direct chromatography of free base on silicaConversion to HCl salt and filtration/crystallizationAvoids product loss and tailing on acidic silica. Provides a stable, often crystalline solid that is easier to handle and purify to high levels.[1]

By implementing these troubleshooting strategies, detailed protocols, and optimization principles, you will be well-equipped to enhance the yield and purity of your this compound synthesis, accelerating your research and development objectives.

References

Identification of side products in spirocyclic epoxide reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclic epoxide reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often challenging intermediates. Spirocyclic epoxides are critical building blocks in the synthesis of complex natural products and pharmaceuticals.[1] However, their inherent ring strain, while a source of useful reactivity, also opens pathways to numerous side reactions.[2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first sign of trouble in a spirocyclic epoxide reaction.

Q1: My reaction has produced a complex mixture of products with low yield of the desired compound. What are the most common side products I should be looking for?

A1: When a spirocyclic epoxide reaction yields a complex mixture, the side products typically fall into three major categories:

  • Rearrangement Products: The epoxide can isomerize into a carbonyl compound (an aldehyde or ketone). This is particularly common under acidic, especially Lewis acidic, conditions and is known as the Meinwald rearrangement.[6][7] Due to the unique stereoelectronic demands of the spiro-center, more complex skeletal rearrangements akin to a pinacol rearrangement can also occur.[8]

  • Hydrolysis Products: The presence of trace amounts of water can lead to the formation of trans-1,2-diols. This is a very common issue that can occur under both acidic and basic conditions.[9][10][11]

  • Regioisomeric Products: If your spirocyclic epoxide is unsymmetrical, the nucleophile can attack either of the two electrophilic carbons of the epoxide. The formation of an undesired regioisomer is a frequent cause of "complex mixtures." The regiochemical outcome is highly dependent on the reaction conditions.[12][13][14]

Q2: I've isolated a byproduct with the same molecular weight as my desired product, but the ¹H and ¹³C NMR spectra are completely different. What is the likely identity of this impurity?

A2: An isomeric byproduct strongly suggests a rearrangement has occurred. The most probable candidate is a carbonyl compound (aldehyde or ketone) formed via a Meinwald or pinacol-type rearrangement.

  • Diagnostic Checks:

    • ¹³C NMR: Look for a characteristic carbonyl peak in the 170-210 ppm range.

    • ¹H NMR: If an aldehyde was formed, look for a singlet between 9-10 ppm.

    • Infrared (IR) Spectroscopy: A strong C=O stretch between 1650-1750 cm⁻¹ is a clear indicator of a carbonyl group.

This type of isomerization is often catalyzed by Lewis acids or even strong Brønsted acids.[6][7] The driving force is the release of ring strain from the three-membered epoxide ring.[4][15]

Q3: My reaction is clean but the conversion is low, and I've isolated a significant amount of a diol. How can I prevent this hydrolysis?

A3: The formation of a 1,2-diol is a classic sign of unwanted hydrolysis from trace water in your reaction.[9][10] Epoxides, being highly reactive, are very sensitive to even small amounts of moisture.

  • Preventative Measures:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal.

    • Reagent Purity: Dry all solid reagents in a vacuum oven before use. Ensure liquid reagents are anhydrous.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.

    • Molecular Sieves: Add activated molecular sieves (3Å or 4Å, depending on your solvent) to the reaction vessel to scavenge any residual moisture.

Section 2: Troubleshooting Guide: Specific Side Products & Mechanisms

This section provides a deeper dive into the causality of specific side products and offers targeted strategies for their mitigation.

Issue 1: Formation of Carbonyl Byproducts via Rearrangement

Q: My reaction is catalyzed by a Lewis acid, and I am consistently isolating a ketone instead of the ring-opened product. Why is this happening and how can I favor the desired reaction?

A: You are observing a classic Meinwald rearrangement, a common acid-catalyzed isomerization of epoxides to carbonyl compounds.[6][7] The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds and promoting a hydride or alkyl shift to form the more thermodynamically stable carbonyl.

The choice of Lewis acid is critical. "Harder" or stronger Lewis acids tend to promote rearrangement more readily than "softer," milder ones.[16]

Meinwald_Rearrangement Start Spirocyclic Epoxide Intermediate Lewis Acid (LA) Coordinated Intermediate Start->Intermediate + LA TS Transition State (Hydride/Alkyl Shift) Intermediate->TS Rearrangement (Side Pathway) Product_Desired Desired Ring-Opened Product (with Nu:) Intermediate->Product_Desired + Nucleophile (Nu:) (Desired Pathway) Product_Side Rearrangement Product (Ketone/Aldehyde) TS->Product_Side

Caption: Lewis acid activation can lead to either desired nucleophilic attack or undesired rearrangement.

StrategyRationaleExample
Use a Milder Lewis Acid Stronger Lewis acids (e.g., AlCl₃, TiCl₄) have a higher propensity to induce rearrangement. Milder options often favor nucleophilic attack.[16]Replace AlCl₃ with Zn(OTf)₂ or Sc(OTf)₃.
Lower the Reaction Temperature Rearrangement pathways often have a higher activation energy than the desired ring-opening. Running the reaction at a lower temperature (e.g., -78 °C) can significantly suppress the side reaction.Perform the reaction at -78 °C instead of 0 °C or room temperature.
Change the Order of Addition Pre-complexing the nucleophile with the Lewis acid (if applicable) or adding the Lewis acid slowly to a solution of the epoxide and nucleophile can favor the bimolecular ring-opening over the unimolecular rearrangement.Use a syringe pump for slow addition of the Lewis acid catalyst.
Switch to Brønsted Acid In some cases, a Brønsted acid may favor protonation and subsequent attack over a rearrangement pathway promoted by a Lewis acid.Use p-toluenesulfonic acid (p-TSA) instead of a Lewis acid.
Issue 2: Lack of Regiocontrol in Ring-Opening

Q: My nucleophile is attacking the more substituted carbon of my unsymmetrical spiro-epoxide, but I need it to attack the less substituted carbon. How can I reverse this selectivity?

A: The regioselectivity of epoxide ring-opening is fundamentally controlled by the reaction mechanism, which you can dictate by your choice of acidic or basic/nucleophilic conditions.[12][13][14][17][18]

  • Acidic Conditions (Sₙ1-like): The reaction proceeds through a transition state with significant carbocationic character at the more substituted carbon. The nucleophile, which is often weak (like water or an alcohol), will preferentially attack this more electrophilic, charge-stabilized carbon.[19]

  • Basic/Nucleophilic Conditions (Sₙ2-like): A strong nucleophile directly attacks one of the epoxide carbons. This attack is governed by sterics, so the nucleophile will attack the less sterically hindered carbon in a classic Sₙ2 fashion.[15][20][21]

Regioselectivity Start Unsymmetrical Spiro-Epoxide Acid_Path Acidic Conditions (e.g., H₃O⁺, LA) Start->Acid_Path Base_Path Basic Conditions (e.g., NaOMe, LiAlH₄) Start->Base_Path Product_A Product A (Attack at More Substituted Carbon) Acid_Path->Product_A Sₙ1-like (Electronic Control) Product_B Product B (Attack at Less Substituted Carbon) Base_Path->Product_B Sₙ2-like (Steric Control)

Caption: Reaction conditions dictate the regiochemical outcome of the ring-opening reaction.

To force the attack at the less substituted carbon , you must switch to basic or strongly nucleophilic conditions .

  • Recommended Reagents:

    • Alkoxides: NaOMe, KOtBu

    • Hydroxide: NaOH, KOH[20]

    • Organometallics: Grignard reagents (RMgBr), organolithiums (RLi)

    • Hydrides: Lithium aluminum hydride (LiAlH₄)[22][20]

    • Amines, Thiols, Cyanides

Section 3: Analytical & Methodological Protocols

Success in complex chemical synthesis relies on robust analytical methods and impeccable experimental technique.

Protocol 1: Troubleshooting Workflow for Unknown Side Products

This workflow provides a systematic approach to identifying an unexpected impurity.

Troubleshooting_Workflow A Unexpected Spot/Peak Observed (TLC/LCMS) B Step 1: Obtain Mass (LCMS / HRMS) A->B C Is Mass = Expected Product? B->C D Is Mass = Diol (+18)? C->D No G Identify as Rearrangement Product (Ketone/Aldehyde) C->G Yes E Step 2: Isolate Impurity (Prep-HPLC / Column) D->E No H Identify as Hydrolysis Product (Diol) D->H Yes F Step 3: Structural Elucidation (¹H, ¹³C, 2D NMR) E->F I Identify as Other (e.g., Solvent Adduct) F->I

Caption: A systematic workflow for identifying unknown byproducts in your reaction.

Protocol 2: HPLC Method for Quantifying Epoxide Impurities

For reactions where trace levels of epoxides may be a concern (e.g., in pharmaceutical development), derivatization followed by HPLC analysis is a robust method for quantification.[23][24] This protocol is adapted from methods using N,N-diethyldithiocarbamate (DTC) as a derivatizing agent.[24]

Objective: To quantify trace levels of a spirocyclic epoxide in a complex matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the putative epoxide in a known volume of acetonitrile.

    • If the sample is in a complex biological matrix, perform a protein precipitation or ultrafiltration step first.[24]

  • Derivatization Reaction:

    • In a sealed vial, combine 0.5 mL of the sample solution with 0.5 mL of a 20 mM solution of sodium N,N-diethyldithiocarbamate in a neutral pH 7.0 phosphate buffer.

    • Heat the mixture at 60 °C for 20-30 minutes. The DTC nucleophile will open the epoxide ring to form a stable dithiocarbamate ester.[24]

  • Quenching of Excess Reagent:

    • After cooling to room temperature, add 50 µL of 1 M orthophosphoric acid to the reaction mixture. This will lower the pH to ~2, which rapidly decomposes the unreacted DTC, preventing it from interfering with the chromatography.[24]

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., Supelcosil LC-18-S, 150 x 4.6 mm).[24]

    • Mobile Phase: Isocratic mixture of 40:60 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 278 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a purified standard of the spirocyclic epoxide that have undergone the same derivatization procedure.

    • The peak area of the derivatized epoxide in the sample can then be used to determine its concentration by comparison with the calibration curve. The method can reliably quantify epoxides down to the picomole level.[24]

References

Stability challenges of the oxirane ring in 4-Oxa-7-azaspiro[2.5]octane.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming the Stability Challenges of the Oxirane Ring

Welcome, researchers and drug development professionals, to the dedicated support center for 4-Oxa-7-azaspiro[2.5]octane. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical solutions for the stability challenges associated with the oxirane ring of this valuable spirocyclic compound. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate and resolve issues in your experiments.

This compound is a crucial intermediate in the synthesis of various biologically active molecules, including inhibitors for LRRK2 kinase and IRAK4, which are targets for diseases like Parkinson's and inflammatory conditions.[1] Its unique three-dimensional structure, conferred by the spirocyclic system, is highly desirable in drug discovery for enhancing binding affinity and improving physicochemical properties.[2] However, the strained three-membered oxirane (epoxide) ring, while being the center of its synthetic utility, is also its point of vulnerability. Understanding the factors that govern its stability is paramount to successful and reproducible research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What makes the oxirane ring in this compound so reactive?

The high reactivity of the oxirane ring is a direct consequence of significant ring strain.[3][4][5] This strain arises from two main factors:

  • Angle Strain: The internal bond angles of the three-membered ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This forces the bonding orbitals to have poor overlap, making the C-O bonds weaker and more susceptible to cleavage.[3]

  • Torsional Strain: The atoms in the ring are in a fixed, eclipsed conformation, which is energetically unfavorable.[3]

This inherent instability is the driving force for ring-opening reactions, as cleavage of the epoxide ring relieves this strain.[3][4]

Q2: What are the primary degradation pathways for this compound?

The principal degradation pathway is the nucleophilic ring-opening of the epoxide. This can be catalyzed by either acids or bases and can occur with a wide range of nucleophiles.[5][6]

  • Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is protonated, making it a much better leaving group.[3][7] The nucleophile then attacks one of the epoxide carbons. The regioselectivity of this attack can be complex, often occurring at the more substituted carbon due to the development of a partial positive charge (carbocation-like character) at this position in the transition state.[8][9]

  • Base-Catalyzed Opening: Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic S(_N)2 reaction.[8][9] This attack preferentially occurs at the less sterically hindered carbon atom.[10]

Common nucleophiles that can initiate ring-opening include water (hydrolysis), alcohols, amines, and even halide ions.[5][7] The piperidine nitrogen within the this compound structure itself can, under certain conditions, act as an intramolecular nucleophile, leading to rearrangement products, although this is less common.

Q3: How do pH, temperature, and solvent choice affect the stability of the oxirane ring?

These three factors are critically interconnected and are the primary levers you can use to control the stability of the compound.

  • pH: Both strongly acidic and strongly basic conditions will accelerate the rate of ring-opening. Reactions should ideally be conducted under neutral or near-neutral pH to minimize degradation, unless the ring-opening is the desired transformation.

  • Temperature: Increased temperature provides the activation energy needed to overcome the barrier to ring-opening. While some reactions require heat, it's crucial to use the minimum temperature necessary and for the shortest duration. For storage, refrigeration is recommended to slow down any potential degradation pathways.

  • Solvent: The choice of solvent can influence stability in several ways. Protic solvents (like water or alcohols) can act as both a nucleophile and a proton source, facilitating ring-opening.[7][11] Aprotic solvents (like THF, DCM, or acetonitrile) are generally preferred for reactions where the integrity of the epoxide needs to be maintained. The polarity of the solvent can also influence reaction rates.[11]

Q4: How should I properly store this compound and its hydrochloride salt?

Proper storage is essential to ensure the long-term integrity of the compound. The hydrochloride salt is often supplied as it can be more stable and easier to handle as a solid than the free base.

ParameterRecommended ConditionRationale
Form Store as the hydrochloride salt when possible.The protonated amine is less nucleophilic, reducing the risk of intermolecular reactions. The solid form is generally more stable than the free base, which may be a liquid or low-melting solid.[12][13]
Temperature Room temperature is often cited by suppliers for the solid hydrochloride salt.[13] However, for long-term storage, refrigeration (2-8 °C) is advisable.Lower temperatures reduce the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric moisture, which can lead to hydrolysis of the epoxide.
Container Use a tightly sealed, airtight container.Prevents ingress of moisture and air.
Q5: How can I check the integrity of my this compound sample before an experiment?

Verifying the purity of your starting material is a critical, self-validating step.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and purity. The characteristic signals for the epoxide protons and carbons are sensitive to the ring's integrity. The appearance of new signals, particularly in the region associated with alcohols (diols), can indicate degradation. A structural and conformational analysis of related oxaspiro[2.5]octane derivatives has been performed using NMR, highlighting its utility.[14]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting the presence of degradation products, even at low levels. The expected mass of the parent compound can be monitored, and the emergence of new peaks with masses corresponding to ring-opened products (e.g., M+18 for hydrolysis) can be identified.

Troubleshooting Guide

This guide provides solutions to specific experimental problems you might encounter.

Problem 1: My reaction is producing unexpected side products, and I suspect epoxide degradation.

This is the most common issue encountered. The formation of diols or other adducts points directly to unintended ring-opening of the oxirane.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions & Mitigation Strategies Problem Unexpected Side Products (e.g., Diols, Adducts) Cause1 Acidic/Basic Contaminants in Reagents or Glassware Problem->Cause1 Cause2 Nucleophilic Reagent or Solvent Problem->Cause2 Cause3 Excessive Heat or Reaction Time Problem->Cause3 Solution1 Ensure Neutral pH: - Use non-acidic/basic reagents - Wash glassware thoroughly - Consider a non-nucleophilic buffer Cause1->Solution1 Solution2 Solvent & Reagent Selection: - Switch to aprotic, non-nucleophilic solvents (THF, Dioxane, Toluene) - Protect nucleophilic groups if possible Cause2->Solution2 Solution3 Optimize Reaction Conditions: - Run reaction at the lowest possible temperature - Monitor reaction progress (TLC, LC-MS) to avoid prolonged heating Cause3->Solution3 G cluster_acid Acid-Catalyzed Ring Opening (SN1-like) cluster_base Base-Catalyzed Ring Opening (SN2) A_start Epoxide A_protonated Protonated Epoxide (Good Leaving Group) A_start->A_protonated H⁺ (fast) A_ts Transition State (Carbocation character at more substituted carbon) A_protonated->A_ts Nu:⁻ (slow) A_product Trans-diol Product (Attack at more substituted carbon) A_ts->A_product B_start Epoxide B_ts Transition State (Backside attack) B_start->B_ts Nu:⁻ (strong) B_alkoxide Alkoxide Intermediate B_ts->B_alkoxide B_product Trans-diol Product (Attack at less substituted carbon) B_alkoxide->B_product H₂O workup

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N cross-coupling reaction. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.

Introduction: The Power and Pitfalls of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool due to its broad substrate scope and functional group tolerance, far surpassing classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.[2] Despite its utility, the reaction is highly sensitive to a multitude of parameters, and failure to optimize these can lead to low yields, side product formation, or complete reaction failure. This guide provides a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working at all. What are the most common reasons for complete failure?

A1: Complete reaction failure often points to a fundamental issue with one of the core components. The most common culprits are:

  • Catalyst Inactivity: The active Pd(0) species may not be forming. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), reduction to Pd(0) is the first step in the catalytic cycle.[3] This reduction can be inhibited by impure reagents or solvents. Using a pre-formed Pd(0) complex or a specialized precatalyst that readily generates the active species upon exposure to a base can be more reliable.[3][4]

  • Catalyst Poisoning: Certain functional groups, such as azo groups, can irreversibly bind to the palladium catalyst, effectively poisoning it and halting the reaction.[5] Ensure your starting materials are free of such impurities.

  • Poor Solubility: One of the most underestimated reasons for failure is the poor solubility of the inorganic base (e.g., K₃PO₄, Cs₂CO₃) in the reaction solvent.[3][6] If the base is not at least partially soluble, it cannot effectively deprotonate the amine, which is a crucial step in the catalytic cycle.[7]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] A ligand that is not bulky enough or has the wrong electronic properties for your specific substrates can lead to reaction failure.

Q2: I'm observing low yield of my desired product. What should I optimize first?

A2: Low yields suggest the reaction is proceeding but is inefficient. A systematic optimization, often called a Design of Experiments (DoE), is ideal, but a "one-variable-at-a-time" approach can also be effective.[8] Start by scrutinizing the following:

  • Base Selection: The choice of base is critical and highly substrate-dependent.[6] Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective but can cause decomposition of sensitive functional groups.[3][6] For delicate substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[6]

  • Solvent Choice: The solvent affects the solubility of all components and can influence the stability and activity of the catalyst.[9] Toluene and dioxane are common choices, but solvents like THF, 2-MeTHF, or t-BuOH can be beneficial for specific systems.[5][6] Be aware that some solvents, like DMF or dioxane, can act as a hydride source at high temperatures, leading to undesired side reactions.[10]

  • Ligand-to-Palladium Ratio: The optimal ratio is crucial. Too little ligand can lead to catalyst decomposition, while too much can sometimes inhibit the reaction. A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.

Q3: I see a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) side product. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[1] This occurs when β-hydride elimination competes with the desired reductive elimination step.[1] To minimize this:

  • Use a Bulky Ligand: Sterically hindered phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos), promote reductive elimination over β-hydride elimination by sterically favoring the three-coordinate palladium intermediate necessary for product formation.[1][11]

  • Optimize the Base: The choice of base can influence the rate of β-hydride elimination. Experiment with different bases to find one that disfavors this side pathway.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. If the reaction rate is reasonable, try running it at a lower temperature.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem 1: Starting material is consumed, but no desired product is formed.
Possible Cause Explanation & Causality Recommended Solution
Catalyst Decomposition The active Pd(0) catalyst is unstable under the reaction conditions and decomposes before significant product formation can occur. This can be exacerbated by impurities or high temperatures.Use a more robust, pre-formed palladium precatalyst. Ensure all reagents and solvents are pure and rigorously degassed to remove oxygen.[4]
Product Inhibition The desired product, once formed, may coordinate strongly to the palladium center, preventing further catalytic turnover. This is sometimes seen with N-heterocyclic products.Try a different ligand that may weaken the product-catalyst interaction. Running the reaction at a more dilute concentration can sometimes help.
Competing Reaction Pathway An unforeseen side reaction is consuming the intermediate faster than the desired product can be formed. For example, if the amine has an acidic proton elsewhere, the base might react there instead.Re-evaluate the substrate for reactive functional groups. Protection of sensitive groups may be necessary. Analyze the crude reaction mixture by LC-MS to identify major byproducts.
Problem 2: The reaction is sluggish or stalls at partial conversion.
Possible Cause Explanation & Causality Recommended Solution
Poor Base Solubility The inorganic base has low solubility in the chosen solvent, leading to a low effective concentration of the deprotonated amine, which slows down the catalytic cycle.[3][6]Switch to a more soluble base (e.g., LHMDS) if the substrate tolerates it.[3] Alternatively, use a combination of a soluble organic base (like DBU) with an inorganic base, or switch to a solvent that better solubilizes the base.[6][12] Vigorous stirring or sonication can also help.[8]
Steric Hindrance One or both coupling partners are sterically demanding, slowing down the oxidative addition or reductive elimination steps.[13][14]Employ a bulkier, more electron-rich phosphine ligand (e.g., XPhos, tBuBrettPhos).[11][15] These ligands accelerate the key steps of the catalytic cycle for hindered substrates.[1] Increasing the reaction temperature may also be necessary.
Aryl Chloride Inactivity Aryl chlorides are less reactive than bromides or iodides and require a more active catalyst system for efficient oxidative addition.[4][16]Use a catalyst system specifically designed for aryl chlorides, which typically involves highly electron-rich and bulky phosphine ligands (like XPhos or cataCXium A) or N-heterocyclic carbene (NHC) ligands.[17][18]
Problem 3: The reaction is inconsistent or not reproducible.
Possible Cause Explanation & Causality Recommended Solution
Atmospheric Contamination The reaction is sensitive to oxygen and moisture, which can deactivate the Pd(0) catalyst. Inconsistent inert atmosphere techniques will lead to variable results.Ensure a rigorously inert atmosphere. Use Schlenk line techniques or a glovebox. Degas solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
Reagent Quality The purity of reagents, especially the base and solvent, can vary between batches. Sodium tert-butoxide, for instance, can degrade upon storage.Use freshly opened, high-purity reagents. Purify solvents if necessary. Titrate the base if its quality is in doubt.
Palladium Source Variability The quality and form of the palladium source can affect the formation of the active catalyst. Pd(OAc)₂ in particular can be unreliable.[4]Use a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for more consistent generation of the active LPd(0) species.[3]

Data Presentation & Key Parameter Summary

Optimizing a Buchwald-Hartwig reaction involves balancing the interplay between the base, solvent, and ligand. The following tables provide general guidelines for initial reaction screening.

Table 1: Common Bases for Buchwald-Hartwig Amination
BaseTypepKa of Conjugate AcidCommon Applications & Remarks
NaOtBu Strong~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups (e.g., esters).[3][6]
LHMDS Strong~26Highly effective, can be used for substrates requiring proton tolerance.[5]
K₃PO₄ Weaker Inorganic~12.3Good for substrates with base-sensitive functional groups. Often requires higher temperatures.[6]
Cs₂CO₃ Weaker Inorganic~10.3A mild and often effective base, particularly for sensitive substrates. Can be expensive.[6]
K₂CO₃ Weaker Inorganic~10.3Milder alternative to K₃PO₄, but may result in lower reaction rates.[5]
DBU Organic Amine~13.5Soluble organic base, useful for creating homogeneous reaction conditions, especially for flow chemistry applications.[12]
Table 2: Common Solvents for Buchwald-Hartwig Amination
SolventClassBoiling Point (°C)Remarks
Toluene / Xylene Aromatic111 / ~140Commonly used, good balance of solubility and high boiling point.[6]
1,4-Dioxane Ether101Frequently used, but considered a high-impact solvent to be avoided if possible.[6][19] Can be a hydride source at high temperatures.[10]
THF / 2-MeTHF Ether66 / 80Lower boiling points, useful for reactions at moderate temperatures.
t-BuOH / t-AmOH Alcohol82 / 102Can be effective, particularly in combination with certain bases.

Experimental Protocols & Visualizations

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screen

This protocol is a representative starting point. Conditions must be optimized for specific substrates.[6]

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv.). Then add the amine (1.1-1.5 equiv.). Finally, add the degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle & Troubleshooting Logic

Understanding the catalytic cycle is key to rational troubleshooting. The following diagrams illustrate the core mechanism and a decision tree for addressing common failures.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L Active Catalyst LPd(0) OA_Complex Oxidative Addition Complex Pd(0)L->OA_Complex + Ar-X (Oxidative Addition) Amide_Complex Palladium Amido Complex OA_Complex->Amide_Complex + HNRR', Base (- HX • Base) Amide_Complex->Pd(0)L Regenerates Catalyst Product Ar-NRR' Amide_Complex->Product (Reductive Elimination) ArX Aryl Halide (Ar-X) Amine Amine (HNRR')

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart Start Reaction Failure (Low or No Yield) Check_Catalyst Are you using a reliable precatalyst? Start->Check_Catalyst Check_Purity Are reagents/solvents pure and degassed? Check_Catalyst->Check_Purity Yes Use_Precatalyst Action: Switch to a Pd(0) precatalyst. Check_Catalyst->Use_Precatalyst No Check_Solubility Is the base soluble in the solvent? Check_Purity->Check_Solubility Yes Purify_Reagents Action: Use fresh, high-purity reagents. Degas solvent. Check_Purity->Purify_Reagents No Check_Ligand Is the ligand appropriate for the substrate? Check_Solubility->Check_Ligand Yes Change_Solvent_Base Action: Change solvent or use a more soluble base. Check_Solubility->Change_Solvent_Base No Screen_Ligands Action: Screen bulkier, more electron-rich ligands. Check_Ligand->Screen_Ligands No

Caption: A decision tree for troubleshooting common reaction failures.

References

Technical Support Center: Chiral Separation of Spirocyclic Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of spirocyclic enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally unique and stereochemically challenging molecules. Spirocycles, with their distinct three-dimensional structures, are increasingly vital in medicinal chemistry, making their enantioselective analysis and purification a critical step in drug discovery and development.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The guidance provided here is grounded in established scientific principles and practical, field-proven experience.

Section 1: Troubleshooting Guide for Spirocyclic Enantiomer Separations

This section addresses common problems encountered during the chiral separation of spirocyclic compounds by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

Question: I'm injecting my racemic spirocyclic compound, but I'm seeing only one peak or two poorly resolved peaks on my chromatogram. What should I do?

Answer:

This is one of the most common challenges in chiral method development. The key is to systematically evaluate the three main factors influencing selectivity: the chiral stationary phase (CSP), the mobile phase, and the temperature.[3]

Causality & Recommended Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the CSP.[4] Spirocycles, due to their rigid and complex 3D structures, require specific types of interactions for successful resolution.

    • Action: Screen a diverse set of CSPs. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most successful for a broad range of chiral compounds and are a good starting point.[5][6] Consider both coated and immobilized polysaccharide columns. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phase conditions to be explored.[7][8]

    • Expert Insight: Don't assume structural similarity to a previously separated compound guarantees success on the same CSP.[4] A systematic screening approach is always recommended for novel spirocyclic compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. For normal-phase (NP) HPLC, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. For Supercritical Fluid Chromatography (SFC), the choice and percentage of the alcohol co-solvent play a similar role.[9][]

    • Action (HPLC-NP):

      • Vary the alcohol modifier (e.g., switch from isopropanol to ethanol).

      • Systematically adjust the alcohol concentration. Start with a screening gradient and then fine-tune with isocratic runs.

    • Action (SFC):

      • Screen different alcohol co-solvents (methanol is often a good starting point).

      • Vary the co-solvent percentage, typically from 5% to 40%.[11]

    • Additives: For acidic or basic spirocycles, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, isopropylamine) additive can dramatically improve peak shape and selectivity by suppressing unwanted ionic interactions with the silica support.[3]

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.[4]

    • Action: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Sometimes, decreasing the temperature enhances resolution, while other times, an increase is beneficial. This effect is often unpredictable and must be determined empirically.[4]

Workflow for Initial Method Screening

Below is a systematic workflow for screening a new spirocyclic compound.

MethodScreening cluster_CSP CSP Selection cluster_Mode Mode Selection cluster_Optimization Optimization CSP1 Polysaccharide (Cellulose) NP Normal Phase (NP) (Hexane/Alcohol) CSP1->NP Test in each mode POM Polar Organic Mode (POM) (ACN/Alcohol) CSP1->POM Test in each mode SFC SFC (CO2/Alcohol) CSP1->SFC Test in each mode CSP2 Polysaccharide (Amylose) CSP2->NP Test in each mode CSP2->POM Test in each mode CSP2->SFC Test in each mode CSP3 Pirkle-Type CSP3->NP Test in each mode CSP3->POM Test in each mode CSP3->SFC Test in each mode Hit Separation Achieved (Rs > 1.5) NP->Hit Success NoHit No/Poor Separation NP->NoHit Failure POM->Hit Success POM->NoHit Failure SFC->Hit Success SFC->NoHit Failure Optimize Fine-tune: - Modifier % - Additives - Temperature - Flow Rate Start Racemic Spirocycle Sample Start->CSP1 Screen Start->CSP2 Screen Start->CSP3 Screen Hit->Optimize NoHit->Start Re-screen with different CSPs/Modes

Caption: A decision workflow for initial chiral method development for spirocyclic compounds.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I have achieved separation, but my peaks are tailing badly, which is affecting my ability to accurately quantify the enantiomeric excess (%ee). What is causing this?

Answer:

Poor peak shape is typically caused by secondary, non-enantioselective interactions between your spirocyclic analyte and the column, or by issues with your sample solvent.

Causality & Recommended Actions:

  • Secondary Ionic Interactions: If your spirocyclic compound has acidic or basic functional groups, it can interact with residual acidic silanol groups on the silica surface of the CSP. This leads to peak tailing.

    • Action: Add a competing acidic or basic additive to the mobile phase.

      • For basic analytes: Add 0.1% diethylamine (DEA) or isopropylamine (IPA).[11]

      • For acidic analytes: Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA).

    • Expert Insight: The "memory effect" can be a problem, where additives from previous runs adsorb to the column and affect subsequent analyses.[12] It is good practice to dedicate columns to specific additive types (acidic or basic) or perform a thorough column flush when switching.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and even precipitation on the column.[7][13]

    • Action: Ideally, dissolve your sample in the mobile phase itself.[13] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample. For normal phase, this might involve using a small amount of dichloromethane (DCM) or the alcohol modifier.[13]

  • Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to broad, tailing, or triangular peaks.

    • Action: Reduce the injection volume or the sample concentration and re-inject.

Issue 3: Irreproducible Retention Times and/or Resolution

Question: My method worked well yesterday, but today the retention times have shifted, and the resolution has decreased. Why is my separation not robust?

Answer:

Reproducibility issues in chiral separations, particularly in normal phase, often stem from subtle changes in the mobile phase composition or column equilibration.

Causality & Recommended Actions:

  • Mobile Phase Instability: Alcohols in hexane/heptane mobile phases can absorb atmospheric water, altering the polarity of the mobile phase and affecting retention and selectivity.[12]

    • Action: Always use fresh, high-purity (HPLC-grade) solvents. Prepare mobile phases fresh daily and keep solvent bottles capped.

  • Insufficient Column Equilibration: Chiral stationary phases can require significant time to equilibrate with the mobile phase, especially when changing mobile phase composition.

    • Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis. When developing a method, allow for ample equilibration time after each change in mobile phase composition.

  • Temperature Fluctuations: As mentioned, temperature is a critical parameter.[4] Fluctuations in ambient lab temperature can affect reproducibility if a column thermostat is not used.

    • Action: Always use a column oven/thermostat to maintain a constant, controlled temperature.

  • Column Contamination: Strong retention of impurities from previous injections can accumulate on the column head, altering its chemistry and performance.[7]

    • Action:

      • Use a guard column to protect the analytical column.

      • Implement a column washing procedure. For immobilized polysaccharide CSPs, a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used to flush strongly retained contaminants.[7] Always follow the manufacturer's instructions for column regeneration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best first-choice column for separating a new spirocyclic compound?

A1: There is no single "best" column, as chiral recognition is highly specific to the analyte's structure.[4] However, a pragmatic approach is to start with a screening set of columns known for their broad applicability. A good starting set includes:

  • An amylose-based immobilized CSP (e.g., CHIRALPAK® IA, IB).[5][8]

  • A cellulose-based immobilized CSP (e.g., CHIRALPAK® IC, ID).[5][8] These polysaccharide-based phases can resolve a large percentage of racemates and their immobilized nature provides maximum solvent flexibility for method development.[6][8]

Q2: Should I use HPLC or SFC for my spirocyclic enantiomer separation?

A2: Both techniques are powerful, but SFC is often preferred, especially in drug discovery settings, for several reasons:

  • Speed: SFC typically provides faster separations and quicker column re-equilibration due to the low viscosity of supercritical CO2.[14]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO2.[15]

  • Unique Selectivity: SFC can sometimes provide better or complementary selectivity compared to HPLC.[16]

  • MS Compatibility: SFC is highly compatible with mass spectrometry (MS), which is advantageous for confirmation of enantiomers and impurity profiling.[9]

Table 1: Comparison of HPLC and SFC for Chiral Separations

FeatureNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Non-polar organic solvent (e.g., Hexane)Supercritical Carbon Dioxide (CO2)
Typical Analysis Time Longer (5-30 min)Shorter (1-10 min)[11]
Solvent Consumption HighLow[15]
Column Equilibration SlowerFaster[14]
Cost Lower initial instrument costHigher initial instrument cost
Environmental Impact HigherLower (Green Technology)[15]

Q3: My spirocyclic compound is only soluble in aqueous solutions. Can I still use polysaccharide columns?

A3: Yes. While these columns are famous for their performance in normal-phase and polar-organic modes, many can be operated in reversed-phase (RP) mode.

  • Action: Use an immobilized polysaccharide CSP (e.g., CHIRALPAK IA, IB, IC) with mobile phases like acetonitrile/water or methanol/water.[8]

  • Important: Always respect the column's pH limits (typically pH 2-9) to avoid dissolving the silica support.[8] Coated polysaccharide columns have much more restricted solvent compatibility and are generally not the first choice for RP methods.[13]

Q4: Can I invert the elution order of my enantiomers?

A4: Yes, this is a significant advantage of certain types of CSPs. For Pirkle-type CSPs, using a column packed with the opposite enantiomer of the chiral selector will reverse the elution order.[17] This is extremely useful in preparative chromatography, where it is often desirable to have the major enantiomer elute after the minor impurity, or for trace analysis where the small peak is better resolved from the tail of the large peak.

Q5: How do I transfer my analytical method to a preparative scale for purification?

A5: Scaling up a chiral separation requires careful consideration of column loading and mobile phase composition.

  • Determine Loading Capacity: Perform loading studies on the analytical column to find the maximum amount of sample that can be injected without significant loss of resolution.

  • Scale Geometrically: Use the analytical method parameters to calculate the flow rate and sample load for the larger preparative column based on the column cross-sectional area.

  • Optimize for Throughput: For preparative SFC, which is often preferred for large-scale purification, optimizing the co-solvent percentage and flow rate can maximize throughput while maintaining the required purity.[]

Section 3: Key Experimental Protocol

Protocol: Rapid Chiral Method Screening by SFC

This protocol outlines a general procedure for screening a novel spirocyclic compound using an SFC system coupled with four common immobilized polysaccharide columns.

Objective: To quickly identify a suitable CSP and mobile phase condition for the chiral separation of a new spirocyclic compound.

Materials:

  • SFC system with a column switcher and UV or MS detector.

  • Columns: CHIRALPAK® IA, IB, IC, and ID (or equivalent amylose/cellulose immobilized phases).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (all with 0.1% of an appropriate amine or acid additive if the analyte is basic or acidic).

  • Sample: Racemic spirocyclic compound dissolved at ~1 mg/mL in a suitable solvent (e.g., Methanol).

Procedure:

  • System Setup:

    • Install the four screening columns in the column switcher.

    • Set the back pressure regulator to 120-150 bar.[16]

    • Set the column temperature to 35-40°C.[11][16]

  • Screening Sequence:

    • Create an automated sequence that injects the sample onto each of the four columns in series.

    • For each column, run a fast gradient of the primary co-solvent (e.g., Methanol).

      • Example Gradient: 5% to 40% Methanol over 5 minutes.

      • Flow Rate: 3-4 mL/min.

  • Data Analysis:

    • Review the chromatograms from all 12 runs (4 columns x 3 co-solvents).

    • Identify the "hit" conditions that provide baseline or near-baseline separation.

  • Optimization:

    • Select the best condition (column/co-solvent combination) from the screen.

    • Perform isocratic runs, adjusting the co-solvent percentage to optimize the resolution (Rs) and analysis time. A lower percentage often increases retention and resolution, while a higher percentage reduces them.

    • If necessary, evaluate the effect of temperature and flow rate to further fine-tune the separation.[4]

Logical Diagram for Troubleshooting Common Issues

Troubleshooting cluster_problems cluster_solutions Start Problem Encountered NoSep No Separation / Poor Rs Start->NoSep BadPeak Poor Peak Shape Start->BadPeak NoRepro Poor Reproducibility Start->NoRepro Sol_NoSep1 Screen different CSPs NoSep->Sol_NoSep1 Sol_NoSep2 Vary mobile phase (modifier type & %) NoSep->Sol_NoSep2 Sol_NoSep3 Test different temperatures NoSep->Sol_NoSep3 Sol_BadPeak1 Add mobile phase additive (acid/base) BadPeak->Sol_BadPeak1 Sol_BadPeak2 Dissolve sample in mobile phase BadPeak->Sol_BadPeak2 Sol_BadPeak3 Reduce sample load BadPeak->Sol_BadPeak3 Sol_NoRepro1 Use fresh mobile phase NoRepro->Sol_NoRepro1 Sol_NoRepro2 Ensure proper equilibration NoRepro->Sol_NoRepro2 Sol_NoRepro3 Use column thermostat NoRepro->Sol_NoRepro3 Sol_NoRepro4 Wash/regenerate column NoRepro->Sol_NoRepro4

Caption: A troubleshooting decision tree for common chiral separation problems.

References

Technical Support Center: Synthesis of Strained Spiro Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of strained spiro ring systems. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered in the synthesis of these unique and valuable molecular architectures. Strained spirocycles are prevalent in many natural products and pharmaceuticals, offering a rigid three-dimensional structure that can be highly advantageous in drug design.[1][2] However, their synthesis is often fraught with difficulties stemming from ring strain, steric hindrance, and complex stereochemistry.[3]

This guide is structured in a question-and-answer format to provide direct and actionable solutions to specific problems you may encounter in the lab. We will delve into the "why" behind experimental choices, offering insights grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Initiation & Low Yields

Question 1: My spirocyclization reaction is not proceeding, or I'm observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Failure to initiate or low conversion in spirocyclization reactions often points to several key factors, primarily related to the activation energy of the ring-forming step, which is significantly influenced by ring strain.[4][5]

Core Causality: The construction of a spirocenter, especially one involving strained rings (e.g., three- or four-membered rings), introduces significant angle and torsional strain.[5][6] The reaction must overcome a substantial energy barrier to form the strained cyclic system.

Troubleshooting Protocol:

  • Re-evaluate Your Reaction Conditions:

    • Temperature: Strained systems often require higher temperatures to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures. A systematic screen of temperatures is recommended.

    • Catalyst/Promoter Choice: The nature of the catalyst or promoter is critical. For instance, in metal-catalyzed reactions, the choice of ligand can dramatically influence both yield and stereoselectivity.[3][7] Consider screening a panel of catalysts with varying steric and electronic properties.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states.[8] A non-polar solvent might favor a concerted pathway, while a polar solvent could stabilize charged intermediates in a stepwise mechanism.

  • Assess Starting Material Quality:

    • Impurities in your starting materials can poison catalysts or lead to undesired side reactions.[8] Ensure the purity of your substrates and reagents through appropriate purification techniques like recrystallization or column chromatography.

  • Consider Alternative Synthetic Strategies:

    • If direct spirocyclization is failing, a stepwise approach might be more fruitful. This could involve forming one of the rings first, followed by a subsequent ring closure to form the spirocenter.

Data-Driven Decision Making:

ParameterTroubleshooting ActionExpected Outcome
Low Conversion (<10%) Increase temperature in 10°C increments.Increased product formation.
Screen a panel of catalysts (e.g., different Lewis acids, transition metal complexes).[3]Identification of a more active catalyst system.
Reaction Stalls Add a fresh portion of catalyst or reagents.Resumption of the reaction.
Decomposition Observed Lower the reaction temperature and extend the reaction time.Minimized byproduct formation.
Section 2: Controlling Stereochemistry

Question 2: I'm obtaining a mixture of diastereomers and/or enantiomers in my spirocyclization. How can I improve the stereoselectivity?

Answer:

Controlling the stereochemistry at the newly formed spirocenter is a paramount challenge in the synthesis of these complex molecules.[3][9] The three-dimensional nature of the transition state dictates the stereochemical outcome.

Core Causality: The approach of the reacting partners is highly sensitive to steric hindrance around the developing spirocenter. The relative energies of the different diastereomeric transition states will determine the product ratio.

Troubleshooting Protocol:

  • Chiral Auxiliaries and Catalysts:

    • Employing a chiral auxiliary on one of the substrates can effectively bias the facial selectivity of the cyclization.

    • Asymmetric catalysis, using chiral ligands in conjunction with a metal catalyst, is a powerful strategy for enantioselective spirocycle synthesis.[3][10] The choice of ligand is crucial and often requires screening.

  • Solvent and Temperature Optimization:

    • As mentioned previously, solvent polarity can influence the geometry of the transition state.[8]

    • Lowering the reaction temperature can often enhance stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Substrate Control:

    • The steric bulk of substituents on the starting materials can have a profound impact on stereoselectivity. Modifying these groups can favor the formation of one diastereomer over another.

Visualizing the Approach:

G sub Substrate ts_fav Favored Transition State (Lower Energy) sub->ts_fav ts_disfav Disfavored Transition State (Higher Energy) sub->ts_disfav reagent Reagent reagent->ts_fav reagent->ts_disfav prod_major Major Diastereomer ts_fav->prod_major prod_minor Minor Diastereomer ts_disfav->prod_minor

Caption: Energy landscape of diastereoselective spirocyclization.

Section 3: Unwanted Side Reactions & Rearrangements

Question 3: I'm observing significant amounts of side products, including rearranged isomers. What is causing this and how can I suppress these pathways?

Answer:

The inherent ring strain in small spirocycles makes them susceptible to various side reactions and rearrangements, which are often driven by the release of this strain.[5][11]

Core Causality: Highly strained intermediates, such as carbocations adjacent to a small ring, can readily undergo rearrangement to form more stable structures.[11] For example, a cyclopropylcarbinyl cation can rearrange to a cyclobutyl or homoallylic cation.

Common Side Reactions and Solutions:

Side ReactionPlausible CauseTroubleshooting Strategy
Ring-Opening High reaction temperature; acidic or basic conditions.Lower the temperature; use milder reaction conditions; screen for neutral catalysts.
Rearrangement (e.g., Pinacol-type) Formation of carbocationic intermediates.[11]Switch to a reaction mechanism that avoids carbocations (e.g., radical or concerted pathways); use less Lewis acidic catalysts.
Dimerization/Polymerization High concentration of reactive intermediates.Use high dilution conditions; add reagents slowly to control the concentration of intermediates.

Experimental Workflow for Minimizing Rearrangements:

G start Reaction Mixture (Starting Materials) conditions Initial Conditions (High Temp, Strong Lewis Acid) start->conditions observe Observation: Rearrangement Products conditions->observe troubleshoot Troubleshooting observe->troubleshoot lower_temp Lower Temperature troubleshoot->lower_temp Thermal Instability milder_catalyst Use Milder Catalyst troubleshoot->milder_catalyst Carbocationic Pathway concerted Switch to Concerted Mechanism troubleshoot->concerted Rearrangement Prone outcome Desired Spirocycle (Minimized Side Products) lower_temp->outcome milder_catalyst->outcome concerted->outcome

Caption: Troubleshooting workflow for rearrangement side products.

Section 4: Purification Challenges

Question 4: I'm having difficulty purifying my strained spirocyclic product. What are some effective strategies?

Answer:

The purification of spiro compounds can be challenging due to their unique physical properties and potential instability.[12]

Core Causality: Strained spirocycles can sometimes be sensitive to silica or alumina, leading to decomposition on the column. Additionally, closely related diastereomers can be difficult to separate.

Purification Strategies:

  • Chromatography:

    • Column Chromatography: If your compound is sensitive to silica gel, consider using a less acidic stationary phase like deactivated silica (e.g., treated with triethylamine) or alumina. A gradient elution is often necessary to separate closely related isomers.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), both normal and reverse-phase, can be highly effective.[12]

  • Crystallization:

    • If your product is a solid, crystallization can be an excellent method for obtaining highly pure material. Screen a variety of solvents and solvent mixtures to find suitable conditions.

  • Distillation:

    • For volatile, thermally stable spirocycles, distillation under reduced pressure can be a viable purification method.

General Tips:

  • Minimize Exposure: Handle strained compounds with care, minimizing their exposure to heat, light, and strong acids or bases.

  • Analyze Fractions Carefully: When performing chromatography, collect small fractions and analyze them thoroughly (e.g., by TLC or LC-MS) to ensure good separation.

References

Technical Support Center: A Guide to the Purification of Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Organic Compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of organic compounds. This guide provides in-depth technical information, practical troubleshooting guides, and frequently asked questions to assist you in achieving the highest purity for your compounds.

Section 1: Choosing Your Purification Strategy

The selection of an appropriate purification method is a critical step that dictates the efficiency and success of isolating your target compound. The choice depends on a variety of factors including the physical and chemical properties of your compound and its impurities, the scale of your reaction, and the desired final purity.

A logical approach to selecting a purification method is outlined in the workflow below:

Purification Strategy start Crude Reaction Mixture is_solid Is the target compound a solid? start->is_solid extraction Liquid-Liquid Extraction start->extraction Initial Workup is_liquid Is the target compound a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes chromatography Column Chromatography is_liquid->chromatography No end Pure Compound recrystallization->end distillation->end chromatography->end extraction->is_solid extraction->is_liquid

Figure 1: Decision workflow for selecting a primary purification technique.

Section 2: Troubleshooting Common Purification Techniques

This section provides detailed troubleshooting guides for the most common purification techniques used in organic chemistry laboratories.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[1] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals.[1]

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again.[2]
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Adding a seed crystal of the pure compound can also be effective.[2]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent or solvent mixture with a lower boiling point.[2]
The solution is cooling too rapidly.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
High concentration of impurities.Consider a preliminary purification step like column chromatography or an acid-base extraction to remove a significant portion of the impurities.
Low recovery of the purified compound. The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus with hot solvent to prevent the solution from cooling and crystallizing in the funnel.[3]
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution
Poor separation of compounds (overlapping bands). Inappropriate solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
Column was not packed properly.Ensure the stationary phase is packed uniformly without any air bubbles or cracks. A poorly packed column leads to channeling and inefficient separation.[2]
Column was overloaded with the sample.Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[2]
Cracked or channeled column bed. The column ran dry.Always keep the top of the stationary phase covered with the eluent.
The stationary phase was not properly wetted before packing.Ensure the stationary phase is fully slurried in the initial eluent before packing the column.
Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.

Troubleshooting Guide: Liquid-Liquid Extraction

Problem Potential Cause Solution
Emulsion formation (a stable suspension of one liquid in the other). Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.[2]
High concentration of surfactants or finely divided solids.Add a small amount of brine (saturated NaCl solution) and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.[4][5] Filtration through a pad of Celite can also be effective.
Difficulty in identifying the aqueous and organic layers. The densities of the two layers are very similar.Add a few drops of water to the separatory funnel and observe which layer the drops merge with; this will be the aqueous layer.[5]
Precipitate forms at the interface of the two layers. The compound is insoluble in both the aqueous and organic phases.Try adding more of the organic solvent to dissolve the precipitate. If that fails, you may need to filter the entire mixture to collect the solid.
Distillation

Distillation is a process used to separate components of a liquid mixture based on differences in their boiling points.[1]

Troubleshooting Guide: Distillation

Problem Potential Cause Solution
No distillate is collected. The heating temperature is too low.Ensure the temperature of the heating mantle is set appropriately above the boiling point of the liquid being distilled.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]
Leaks in the distillation apparatus.Check all joints to ensure they are properly sealed.[6]
Bumping (sudden, violent boiling). Lack of boiling chips or a stir bar.Always add fresh boiling chips or a stir bar to the distilling flask before heating.
Poor separation in fractional distillation. Distillation is proceeding too quickly.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column.[6]
Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column) for mixtures with close boiling points.

Section 3: Removing Specific Types of Impurities

This section focuses on strategies for removing common classes of impurities encountered in organic synthesis.

Removing Unreacted Starting Materials and By-products

The removal of unreacted starting materials and reaction by-products is a common challenge. The choice of method depends on the properties of the impurities relative to the desired product.

  • Acid-Base Extraction: This is a powerful technique for separating acidic or basic compounds from neutral compounds.[7] By treating the organic mixture with an aqueous acid or base, acidic or basic impurities can be converted into their water-soluble salts and extracted into the aqueous phase.[5][8] For example, unreacted carboxylic acid starting material can be removed by washing the organic layer with a basic solution like sodium bicarbonate.[7]

  • Scavenger Resins: These are solid-supported reagents that can selectively react with and remove excess reagents or by-products from a reaction mixture.[3][9] For instance, a resin-bound amine can be used to scavenge unreacted acid chlorides. The resin is then simply filtered off, simplifying the workup procedure.[9]

Acid-Base Extraction start Organic Layer (Product + Acidic Impurity) add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake and Separate Layers add_base->shake organic_layer Organic Layer (Pure Product) shake->organic_layer aqueous_layer Aqueous Layer (Salt of Acidic Impurity) shake->aqueous_layer

Figure 2: Workflow for removing an acidic impurity using acid-base extraction.
Removing Residual Solvents

Residual solvents from the reaction or purification steps must be removed to obtain a pure, dry product.

  • Evaporation under Reduced Pressure (Rotary Evaporation): This is the most common method for removing volatile organic solvents.[10] By reducing the pressure, the boiling point of the solvent is lowered, allowing for rapid evaporation at a lower temperature, which is ideal for heat-sensitive compounds.[10]

  • High Vacuum: For less volatile solvents or to remove trace amounts, placing the sample under high vacuum for an extended period can be effective.[11]

  • Azeotropic Distillation: Traces of a high-boiling solvent can sometimes be removed by adding a lower-boiling solvent that forms an azeotrope with it. The azeotrope has a lower boiling point than either component and can be easily removed by distillation.[11] For example, water can be removed from a sample by adding toluene and then distilling the toluene-water azeotrope.[11]

Removing Water

Water is a common impurity that needs to be removed from organic solutions, especially before reactions that are sensitive to moisture.

  • Washing with Brine: A preliminary wash of the organic layer with a saturated aqueous solution of sodium chloride (brine) can remove the bulk of dissolved water.[12]

  • Using Drying Agents: Anhydrous inorganic salts are commonly used to remove trace amounts of water from organic solutions.[4] These salts form hydrates upon contact with water, which can then be removed by filtration.[4]

Common Drying Agents and Their Properties

Drying Agent Chemical Formula Capacity Speed Intensity Comments
Sodium SulfateNa₂SO₄HighSlowLowGenerally useful, but slow.
Magnesium SulfateMgSO₄HighFastMedium-HighFast and effective, but can be slightly acidic.
Calcium ChlorideCaCl₂HighMediumHighVery effective, but can form complexes with alcohols, amines, and some carbonyl compounds.
Calcium Sulfate (Drierite®)CaSO₄LowVery FastHighVery efficient, but has a low capacity.
Potassium CarbonateK₂CO₃MediumMediumMediumBasic, so it should not be used with acidic compounds.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallization?

A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. It is often a process of trial and error, but "like dissolves like" is a good starting principle.

Q2: My compound is a liquid. Can I still use recrystallization?

A2: If your liquid compound can be converted into a solid derivative (e.g., an ester from an alcohol, or a salt from an amine), you can purify the solid derivative by recrystallization and then regenerate the pure liquid compound.

Q3: What is "salting out" in liquid-liquid extraction?

A3: "Salting out" is the process of adding a salt (usually sodium chloride) to the aqueous layer to decrease the solubility of an organic compound in the aqueous phase, thereby forcing it into the organic layer.[4] This is particularly useful when extracting polar organic compounds from water.

Q4: When should I use vacuum distillation instead of simple distillation?

A4: Vacuum distillation is used for compounds that have very high boiling points (typically >150 °C at atmospheric pressure) or for compounds that are thermally unstable and would decompose at their atmospheric boiling point. By reducing the pressure, the boiling point is lowered, allowing for distillation at a safer temperature.[13]

Q5: How can I remove colored impurities?

A5: Activated carbon (charcoal) can often be used to remove colored impurities. A small amount of charcoal is added to the hot solution during recrystallization, and the solution is then hot-filtered to remove the charcoal and the adsorbed impurities.

References

Technical Support Center: Enhancing Regioselectivity in Spiro-Epoxide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced spiro-epoxide manipulations. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of nucleophilic ring-opening reactions with spirocyclic epoxides. Our goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing the regioselectivity of nucleophilic attack on spiro-epoxides?

The regioselectivity of nucleophilic attack on spiro-epoxides is primarily a balance between steric and electronic factors, dictated by the reaction conditions.[1][2][3]

  • Under Basic or Nucleophilic Conditions (SN2-like): In the presence of strong, anionic nucleophiles (e.g., Grignard reagents, alkoxides, organocuprates), the reaction generally proceeds via an SN2 mechanism.[2][3] The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. For spiro-epoxides, this is often the methylene group of the oxirane ring, as the spirocyclic core presents a significant steric barrier at the quaternary carbon.

  • Under Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group.[1][4] This facilitates the development of a partial positive charge on the epoxide carbons. The nucleophile will then preferentially attack the carbon that can better stabilize this positive charge. In the case of spiro-epoxides, this is typically the more substituted (quaternary) carbon, as it can better support a carbocation-like transition state.

Q2: Why am I getting a mixture of regioisomers in my spiro-epoxide ring-opening reaction?

Obtaining a mixture of regioisomers is a common challenge and usually indicates that the reaction is not exclusively following a single mechanistic pathway (i.e., purely SN1 or SN2). Several factors could be at play:

  • Intermediate Nucleophile Strength: If your nucleophile is not sufficiently strong, it may not exclusively favor the SN2 pathway, leading to competitive attack at the more substituted carbon.

  • Subtle Steric and Electronic Effects: The specific substitution pattern on your spirocyclic core can influence the steric and electronic environment of the epoxide carbons, making them more or less susceptible to attack.

  • Lewis Acidity of the Counter-ion: In some cases, the counter-ion of your nucleophile (e.g., Mg2+ in a Grignard reagent) can act as a Lewis acid, activating the epoxide and promoting a degree of SN1-type reaction.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates, potentially favoring one pathway over another.[5]

Q3: Can I reverse the inherent regioselectivity of a reaction?

Yes, to some extent. By carefully selecting your reaction conditions, you can often favor the formation of the less thermodynamically stable regioisomer. For instance, if a reaction under basic conditions yields the product of attack at the less substituted carbon, employing a Lewis acid catalyst can promote attack at the more substituted carbon.[6][7]

Troubleshooting Guides

Problem 1: Poor Regioselectivity with a Strong Nucleophile

Scenario: You are reacting a spiro-epoxyoxindole with methylmagnesium bromide and obtaining a significant amount of the product resulting from attack at the quaternary carbon, in addition to the desired product from attack at the methylene carbon.

Root Cause Analysis: This suggests that the reaction is not proceeding purely through an SN2 mechanism. The magnesium(II) ion from the Grignard reagent is likely acting as a Lewis acid, coordinating to the epoxide oxygen and inducing a partial positive charge on the more substituted carbon.

Troubleshooting Steps:

  • Switch to a "Softer" Nucleophile: Organocuprates (Gilman reagents) are generally less basic and less prone to Lewis acid catalysis by their counter-ions compared to Grignard reagents. Consider using lithium dimethylcuprate (Me2CuLi).

  • Use a Non-Coordinating Solvent: Solvents like THF can coordinate with the magnesium ion, potentially enhancing its Lewis acidity. Switching to a less coordinating solvent like diethyl ether or toluene might reduce the SN1-like character of the reaction.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can help to favor the kinetically controlled SN2 pathway.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Regioselective Opening of a Spiro-Epoxyoxindole with an Amine

This protocol is adapted from methodologies demonstrating the use of Lewis acids to control regioselectivity in the aminolysis of epoxides.[5]

Objective: To achieve regioselective attack of an amine at the more substituted carbon of a spiro-epoxyoxindole.

Materials:

  • N-Benzyl spiro-epoxyoxindole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Yttrium(III) chloride (YCl3) (1 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-benzyl spiro-epoxyoxindole and anhydrous DCM.

  • Add aniline to the solution.

  • In a separate vial, weigh the YCl3 catalyst and dissolve it in a small amount of anhydrous DCM.

  • Add the catalyst solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Regioselectivity of Aminolysis of Styrene Oxide

This table summarizes the effect of different Lewis acids on the regioselective ring-opening of styrene oxide with aniline, providing a model for understanding how catalyst choice can influence the outcome of similar reactions with spiro-epoxides. Data adapted from Reddy et al. (2014).[5]

EntryCatalyst (mol%)Time (h)Conversion (%)Regioisomer Ratio (Attack at more substituted C : Attack at less substituted C)
1None24<10-
2YCl3 (1)310095:5
3ScCl3 (1)48292:8
4YCl3 (5)2.510095:5
5ScCl3 (5)39592:8

Visualizations

Diagram 1: Mechanistic Pathways for Nucleophilic Attack on a Spiro-Epoxide

G cluster_0 Basic/Nucleophilic Conditions (SN2-like) cluster_1 Acidic Conditions (SN1-like) SpiroEpoxide1 Spiro-Epoxide TransitionState1 Transition State (Attack at less hindered carbon) SpiroEpoxide1->TransitionState1 Steric Control Nucleophile1 Strong Nucleophile (e.g., R-Li, RMgX) Nucleophile1->TransitionState1 Product1 Product A (Attack at CH2) TransitionState1->Product1 SpiroEpoxide2 Spiro-Epoxide ActivatedComplex Activated Epoxide (Partial positive charge on quaternary C) SpiroEpoxide2->ActivatedComplex Electronic Control LewisAcid Lewis Acid (e.g., YCl3) LewisAcid->ActivatedComplex Product2 Product B (Attack at quaternary C) ActivatedComplex->Product2 Nucleophile2 Weak Nucleophile (e.g., Amine, Alcohol) Nucleophile2->ActivatedComplex

Caption: Competing pathways for spiro-epoxide ring-opening.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed Question1 Are you using a strong or weak nucleophile? Start->Question1 StrongNu Strong Nucleophile Question1->StrongNu Strong WeakNu Weak Nucleophile Question1->WeakNu Weak Action1 Switch to a 'softer' nucleophile (e.g., organocuprate) StrongNu->Action1 Action2 Lower reaction temperature StrongNu->Action2 Action3 Change solvent to be less coordinating StrongNu->Action3 Action4 Screen different Lewis acids WeakNu->Action4 Action5 Optimize solvent polarity WeakNu->Action5 End Improved Regioselectivity Action1->End Action2->End Action3->End Action4->End Action5->End

Caption: Decision tree for optimizing regioselectivity.

References

Validation & Comparative

A Multi-dimensional NMR Approach to the Structural Confirmation of 4-Oxa-7-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Elucidation

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of developing new therapeutic agents. Spirocyclic systems, in particular, are of immense interest due to their unique three-dimensional structures which can offer improved pharmacological properties.[1] 4-Oxa-7-azaspiro[2.5]octane serves as a critical intermediate in the synthesis of various kinase inhibitors and receptor agonists, making its unambiguous structural verification paramount.[2] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural confirmation of this key building block, benchmarked against other analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" platform for the structural characterization of small molecules in pharmaceutical research.[3] Its ability to provide detailed atomic-level information on molecular structure, connectivity, and conformation makes it an indispensable tool.[4][5] This guide will walk through a systematic approach, from simple one-dimensional experiments to more complex two-dimensional correlation spectra, to leave no doubt as to the structure of the synthesized compound.

The Analytical Strategy: A Step-wise Approach to Certainty

The core principle of our analytical workflow is to build a self-validating dataset. Each subsequent experiment is designed to confirm the hypotheses drawn from the previous one, culminating in an undeniable structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation a ¹H NMR (Proton Count & Environment) b ¹³C NMR & DEPT-135 (Carbon Count & Type) a->b Initial Hypothesis c COSY (¹H-¹H Connectivity) b->c Refine Connectivity d HSQC (Direct ¹H-¹³C Correlation) c->d Assign Carbon Skeleton e Final Structure Confirmation d->e Unambiguous Assignment

Figure 1: Step-wise NMR workflow for structural elucidation.

Part 1: One-Dimensional NMR Analysis – The Foundation

1D NMR spectra provide the initial, fundamental pieces of the structural puzzle.[6] A standard analysis begins with ¹H NMR to identify the number of unique proton environments and their integrations, followed by ¹³C NMR to determine the number of carbon atoms.

¹H NMR Spectroscopy: A First Look

The proton NMR spectrum gives us the initial overview of the molecule's electronic environment. For this compound, we expect to see distinct signals corresponding to the protons on the cyclopropane ring and the six-membered morpholine-like ring. The key is to analyze the chemical shifts (positions of the signals) and their splitting patterns (multiplicity), which are dictated by neighboring protons.[7]

¹³C NMR and DEPT-135: Mapping the Carbon Skeleton

While ¹H NMR tells us about the protons, ¹³C NMR reveals the carbon backbone. A standard proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom. To further differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable.[8] In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like the spiro-carbon C3) are not observed in DEPT spectra.

Predicted 1D NMR Data for this compound

The following table presents a predicted, yet realistic, dataset for this compound dissolved in CDCl₃. This data is synthesized based on known chemical shift values for analogous structures and fundamental NMR principles.[9][10]

Atom(s)Predicted ¹H Chemical Shift (ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (ppm)DEPT-135
H1, H2~0.65 - 0.85m4H~15.5Negative
C1, C2---~15.5Negative
C3 (spiro)---~25.0Absent
H5, H8~2.80 - 2.95m4H~50.0Negative
C5, C8---~50.0Negative
H6~3.65 - 3.80m4H~68.0Negative
C6---~68.0Negative
NH~1.90br s1H--

Note: The signals for the methylene protons (H5, H8, and H6) are expected to be complex multiplets (m) due to coupling with each other. The amine proton (NH) signal is often broad (br s) and may not show coupling.

Part 2: Two-Dimensional NMR – Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[11] For a molecule like this compound, where multiple methylene signals could be difficult to assign definitively from 1D data alone, 2D correlation experiments are essential.[12][13]

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Neighbors

A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[14] The spectrum displays the ¹H NMR spectrum on both axes. Off-diagonal "cross-peaks" connect signals from protons that are spin-spin coupled. This is crucial for tracing the connectivity within the six-membered ring and confirming the isolated nature of the cyclopropane protons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful tool that maps protons directly to the carbons they are attached to (a one-bond correlation).[15] The spectrum has a ¹H axis and a ¹³C axis. Each peak in the HSQC spectrum correlates a specific proton signal with its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton.[6]

a H1_H2_COSY H1 ↔ H2 H1_H2_COSY->a H5_H6_COSY H5 ↔ H6 H5_H6_COSY->a H8_H6_COSY H8 ↔ H6 H8_H6_COSY->a H1_C1_HSQC H1 → C1 H1_C1_HSQC->a H2_C2_HSQC H2 → C2 H2_C2_HSQC->a H5_C5_HSQC H5 → C5 H5_C5_HSQC->a H6_C6_HSQC H6 → C6 H6_C6_HSQC->a H8_C8_HSQC H8 → C8 H8_C8_HSQC->a

Figure 2: Key COSY (red dashed) and HSQC (blue solid) correlations for this compound.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Sealing: Securely cap the NMR tube before insertion into the spectrometer.[16]

NMR Data Acquisition

The following are standard parameters for a 400 or 500 MHz NMR spectrometer:

¹H NMR Acquisition:

  • Pulse Program: zg30 (standard single pulse)

  • Spectral Width: 0 - 12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Spectral Width: 0 - 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024

  • Temperature: 298 K

COSY Acquisition:

  • Pulse Program: cosygpmfqf

  • Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 4-8 per increment

  • Spectral Width: Set to cover the entire proton spectrum in both dimensions.

HSQC Acquisition:

  • Pulse Program: hsqcedetgpsisp2.2

  • Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 8-16 per increment

  • Spectral Width (F2 - ¹H): Set to cover the proton spectrum.

  • Spectral Width (F1 - ¹³C): Set to cover the carbon spectrum.

Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful for structural elucidation, it is often complemented by other techniques.[17] Understanding the strengths and weaknesses of each is key to a comprehensive analytical strategy.

TechniqueAdvantages for this compoundLimitations
NMR Spectroscopy - Provides unambiguous atom connectivity.[18]- Differentiates between isomers.- Non-destructive.[3]- Relatively low sensitivity compared to MS.[18]- Requires higher sample amounts (mg scale).
Mass Spectrometry (MS) - Provides highly accurate molecular weight.[17]- Can identify fragmentation patterns consistent with the structure.- High sensitivity (µg to ng scale).[19]- Does not provide direct information on atom connectivity.- Cannot distinguish between isomers with the same mass.
X-ray Crystallography - Provides the absolute, three-dimensional structure in the solid state.- Considered the ultimate proof of structure.- Requires a suitable single crystal, which can be difficult or impossible to grow.- The solid-state conformation may differ from the solution-state.
Infrared (IR) Spectroscopy - Quickly confirms the presence of functional groups (e.g., N-H and C-O bonds).[10]- Provides limited information on the overall carbon skeleton.- Spectrum can be complex and difficult to interpret fully for non-experts.

In practice, a combination of NMR and high-resolution mass spectrometry (HRMS) is the industry standard for the confirmation of new chemical entities. HRMS confirms the elemental composition, while NMR confirms the precise arrangement of those atoms.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power and necessity of a multi-dimensional NMR approach in modern chemical and pharmaceutical research. By systematically employing 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, a self-validating web of data is created that allows for the unambiguous assignment of every proton and carbon in the molecule. This rigorous, evidence-based approach ensures the identity and purity of crucial synthetic intermediates, safeguarding the integrity of the entire drug development pipeline.[3][4] While other techniques like mass spectrometry provide complementary information, NMR remains the unparalleled tool for piecing together the complete molecular puzzle.

References

Navigating 3D Chemical Space: A Comparative Guide to 4-Oxa-7-azaspiro[2.5]octane and 4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents with superior efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatlands" of aromatic scaffolds.[1][2] This expedition into three-dimensional chemical space has cast a spotlight on spirocyclic systems, rigid structures that offer precise vectoral projection of substituents and can significantly enhance drug-like properties.[3][4] This guide provides an in-depth, objective comparison of two such valuable building blocks: 4-Oxa-7-azaspiro[2.5]octane and 4,7-diazaspiro[2.5]octane. Our analysis, aimed at researchers, scientists, and drug development professionals, is grounded in available experimental data and established principles of medicinal chemistry to inform rational scaffold selection.

The core difference between these two spirocycles lies in the heteroatom composition of the six-membered ring: the substitution of a nitrogen atom in the diaza-scaffold with an oxygen atom in the oxa-aza-analog. This seemingly subtle change can have profound implications for a molecule's physicochemical properties, metabolic stability, and biological activity, making the choice between them a critical decision in a drug discovery campaign.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The inherent rigidity of the spiro[2.5]octane framework, featuring a cyclopropane ring fused to a six-membered heterocycle, is a shared characteristic. This rigidity can lock the conformation of a molecule, optimizing the orientation of binding elements for improved efficacy and selectivity.[2] However, the introduction of an oxygen atom in place of a nitrogen atom fundamentally alters the electronic and steric properties of the scaffold.

Below is a summary of the key physicochemical properties for the parent compounds. It is important to note that much of the available data for the unprotected parent compounds are computed predictions, while experimental data is more readily available for derivatives, such as the Boc-protected 4,7-diazaspiro[2.5]octane.

PropertyThis compound4,7-diazaspiro[2.5]octane
Molecular Formula C₆H₁₁NOC₆H₁₂N₂
Molecular Weight 113.16 g/mol 112.17 g/mol [5]
CAS Number 220291-92-999214-52-5[5]
Predicted pKa 9.00 ± 0.20-
Predicted Solubility Freely soluble (492 g/L at 25°C)-
Hydrogen Bond Acceptors 22
Hydrogen Bond Donors 12

The most significant difference from a medicinal chemistry perspective is the change in hydrogen bonding capability. 4,7-diazaspiro[2.5]octane possesses two secondary amine groups, both of which can act as hydrogen bond donors and acceptors. In contrast, this compound has one secondary amine (a hydrogen bond donor and acceptor) and an ether oxygen (solely a hydrogen bond acceptor). This reduction in hydrogen bond donating capacity can be a strategic advantage in optimizing membrane permeability and reducing the polar surface area of a drug candidate, thereby enhancing its oral bioavailability.

The replacement of a nitrogen with an oxygen atom also influences the basicity of the scaffold. The remaining nitrogen in this compound is expected to have a pKa value typical of a secondary amine, making it a suitable site for salt formation to improve solubility and handling. The diaza-analog, with its two basic nitrogens, offers multiple points for functionalization or salt formation, but this can also lead to more complex acid-base behavior and potential liabilities in terms of off-target interactions.

Diagram 1: Chemical Structures

cluster_0 This compound cluster_1 4,7-diazaspiro[2.5]octane Oxa_N N Oxa_C1 C Oxa_N->Oxa_C1 Oxa_H H Oxa_N->Oxa_H Oxa_O O Oxa_C2 C Oxa_O->Oxa_C2 Oxa_C1->Oxa_O Oxa_Spiro C Oxa_C2->Oxa_Spiro Oxa_Spiro->Oxa_N Oxa_C3 C Oxa_Spiro->Oxa_C3 Oxa_C4 C Oxa_Spiro->Oxa_C4 Oxa_C3->Oxa_C4 Diaza_N1 N Diaza_C1 C Diaza_N1->Diaza_C1 Diaza_H1 H Diaza_N1->Diaza_H1 Diaza_N2 N Diaza_C2 C Diaza_N2->Diaza_C2 Diaza_H2 H Diaza_N2->Diaza_H2 Diaza_C1->Diaza_N2 Diaza_Spiro C Diaza_C2->Diaza_Spiro Diaza_Spiro->Diaza_N1 Diaza_C3 C Diaza_Spiro->Diaza_C3 Diaza_C4 C Diaza_Spiro->Diaza_C4 Diaza_C3->Diaza_C4

Caption: Chemical structures of the two spirocycles.

Applications and Performance in Drug Discovery

Both scaffolds serve as valuable building blocks for more complex molecules, but their utility is best understood through their application in drug discovery programs.

4,7-diazaspiro[2.5]octane: The Versatile Bioisostere

The 4,7-diazaspiro[2.5]octane core, particularly in its mono-Boc-protected form, is widely used as a constrained bioisostere for piperazine. Piperazine is a ubiquitous fragment in medicinal chemistry, but it often suffers from metabolic liabilities and can impart high basicity. The rigid, three-dimensional nature of the diazaspirocycle offers a solution to these challenges. By locking one of the nitrogen atoms in a spirocyclic environment, it is possible to modulate the pKa of the second nitrogen and present its substituent in a well-defined spatial orientation. This can lead to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

This compound: A Key Component in Kinase Inhibition

The this compound scaffold has gained prominence as a key intermediate in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[6] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, making LRRK2 a high-value therapeutic target.[7] The incorporation of the oxa-azaspirocycle into LRRK2 inhibitors is a deliberate design choice. The ether oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, while the secondary amine provides a vector for attaching other pharmacophoric elements that occupy different pockets of the ATP-binding site. The replacement of a more basic piperazine-like moiety with the oxa-azaspirocycle can also improve selectivity and reduce potential off-target effects related to basic amine interactions.

Experimental Protocols: Synthesis of Key Intermediates

The following protocols are adapted from patent literature and provide a general methodology for the synthesis of these spirocyclic scaffolds. As a self-validating system, each step includes clear starting materials, reagents, and expected outcomes.

Diagram 2: General Synthetic Workflow

cluster_synthesis Synthetic Workflow start Starting Materials step1 Cyclization/ Functionalization start->step1 Reagents step2 Intermediate Purification step1->step2 Crude Product step3 Final Scaffold Assembly step2->step3 Purified Intermediate end Target Spirocycle step3->end Final Product

Caption: A generalized workflow for spirocycle synthesis.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is based on the reduction of an amide intermediate.

  • Step 1: Reduction of 4-Oxa-7-azaspiro[2.5]octan-8-one.

    • Under a nitrogen atmosphere, dissolve the amide intermediate (e.g., 4-Oxa-7-azaspiro[2.5]octan-8-one) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or Red-Al®, in THF. The choice of reducing agent is critical; LiAlH₄ is highly reactive, while Red-Al® can offer a milder alternative.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Step 2: Work-up and Isolation.

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the reaction by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution. This procedure is crucial for safety and to precipitate the aluminum salts.

    • Stir the resulting slurry for 30 minutes, then filter through a pad of celite, washing with THF or dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure to yield the crude free base of this compound.

  • Step 3: Salt Formation.

    • Dissolve the crude free base in a suitable solvent, such as ethyl acetate or DCM.

    • Bubble hydrogen chloride gas through the solution for approximately 40 minutes, or add a solution of HCl in a solvent like ether, until precipitation is complete.

    • Collect the resulting solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride as a solid.

Protocol 2: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

This multi-step synthesis starts from diethyl malonate.

  • Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate.

    • In a reaction vessel, combine diethyl malonate, 1,2-dibromoethane, and a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF).

    • Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB).

    • Heat the mixture to 80-100°C and stir for 15-16 hours. The progress of the reaction should be monitored by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain the crude product.

  • Step 2: Mono-saponification and Curtius Rearrangement.

    • Hydrolyze one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate using one equivalent of potassium hydroxide in ethanol.

    • The resulting carboxylic acid is then subjected to a Curtius rearrangement. This involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA) followed by thermal rearrangement in the presence of tert-butanol to form the Boc-protected amine.

  • Step 3: Amide Formation and Cyclization.

    • The remaining ester group is converted to an amide, for example, by reaction with ammonia or a protected amine.

    • The resulting amide is then cyclized to form a diketopiperazine-like intermediate.

  • Step 4: Reduction and Boc-protection.

    • The diketo intermediate is reduced using a strong reducing agent like borane trifluoride etherate and sodium borohydride in THF. This reduces the amide carbonyls to amines.

    • The resulting 4,7-diazaspiro[2.5]octane is then selectively protected with a Boc group on one of the nitrogens using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Conclusion: Making an Informed Choice

The selection between this compound and 4,7-diazaspiro[2.5]octane is a strategic decision that should be driven by the specific goals of the drug discovery project.

Choose 4,7-diazaspiro[2.5]octane when:

  • A constrained piperazine bioisostere is required.

  • Two points of diversity are needed for library synthesis.

  • Modulation of the basicity of a piperazine-like nitrogen is a key objective.

Choose this compound when:

  • Reducing hydrogen bond donor count to improve permeability is a priority.

  • A scaffold with a hydrogen bond accepting ether and a single basic amine is desired for specific target interactions (e.g., in kinase inhibitors).

  • Metabolic stability is a concern, as the ether linkage is generally more stable to oxidative metabolism than a secondary amine.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal for escaping flatland and designing next-generation therapeutics. A thorough understanding of their distinct properties, grounded in the principles outlined in this guide, will enable researchers to make more informed and successful choices in their quest for novel drugs.

References

A Senior Application Scientist's Guide to Oxa-Spirocycles: A Superior Strategy for Enhancing Aqueous Solubility in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 2, 2026

Introduction: The Solubility Problem in Modern Drug Discovery

In the landscape of modern drug discovery, a significant portion of biologically active compounds emerging from high-throughput screening campaigns exhibit poor aqueous solubility. This fundamental physicochemical property is a major hurdle, as it directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. Traditionally, medicinal chemists have relied on strategies such as salt formation or the addition of ionizable or polar functional groups to mitigate this issue. However, these modifications can often introduce new liabilities, including altered pharmacology, increased toxicity, or poor metabolic stability.

The "escape from flatland" concept, introduced over a decade ago, encouraged a shift away from flat, aromatic, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds.[1] This design principle has been shown to improve not only solubility but also other critical drug-like properties.[1] Spirocycles, characterized by two rings sharing a single atom, are a prime example of such three-dimensional scaffolds.[2] They offer a rigid molecular framework that can improve target binding and metabolic stability.[1][3] This guide delves into a specific, highly advantageous subclass of these molecules—oxa-spirocycles—and presents a data-driven comparison of their profound impact on aqueous solubility.

The Oxa-Spirocycle Advantage: A Structural and Mechanistic Overview

Oxa-spirocycles are spirocyclic systems where one of the rings contains an oxygen atom. The introduction of this heteroatom into the rigid spirocyclic core is not a trivial modification; it fundamentally alters the molecule's physicochemical properties in a highly favorable manner.

Mechanism of Solubility Enhancement:

The primary reason for the dramatic improvement in water solubility is the introduction of a polar oxygen atom within a non-ionizable, saturated framework.[4] This has two key effects:

  • Reduced Lipophilicity: The electronegative oxygen atom lowers the overall lipophilicity (fat-solubility) of the scaffold. This shift in the lipophilic/hydrophilic balance is a critical factor in improving aqueous solubility. Experimental data consistently shows that oxa-spirocyclic compounds have a significantly lower n-octanol/water distribution coefficient (log D) compared to their direct carbocyclic analogues.[5][6]

  • Hydrogen Bond Acceptor: The oxygen atom acts as a hydrogen bond acceptor, allowing for favorable interactions with water molecules. This hydration shell more readily solubilizes the compound in aqueous environments, such as the gastrointestinal tract or the bloodstream.

This strategic incorporation of an oxygen atom provides a powerful tool to enhance solubility without adding easily metabolizable groups or drastically changing the molecule's shape, a concept that has been successfully demonstrated in the development of novel bioactive compounds.[7][8][9]

G cluster_0 Molecular Design Evolution Flat_Molecule Flat Aromatic Core (e.g., Phenyl Ring) - High Lipophilicity - Low Solubility Spiro_Molecule Carbo-Spirocycle (Escape from Flatland) - Increased 3D Shape - Modest Solubility Increase Flat_Molecule->Spiro_Molecule Add 3D Character Oxa_Spiro_Molecule Oxa-Spirocycle (Optimized Design) - Lower Lipophilicity (ΔlogD ≈ 1) - High Solubility (Up to 40x) - H-Bond Acceptor Spiro_Molecule->Oxa_Spiro_Molecule Incorporate Oxygen Atom

Caption: Evolution from flat molecules to solubility-enhanced oxa-spirocycles.

Comparative Analysis: Oxa-Spirocycles vs. Carbo-Spirocycles

The most compelling evidence for the utility of oxa-spirocycles comes from direct, side-by-side comparisons with their carbocyclic counterparts. A systematic study by Mykhailiuk and colleagues provides definitive experimental data on this front.[6][7][8]

Experimental Data:

The following table summarizes the experimental lipophilicity (log D at pH 7.4) and kinetic aqueous solubility for pairs of analogous carbo- and oxa-spirocyclic compounds. The data clearly demonstrates that the simple replacement of a methylene (-CH₂) group with an oxygen atom leads to a dramatic improvement in solubility and a beneficial decrease in lipophilicity.

Compound PairStructureCompound TypeLog D (pH 7.4)Aqueous Solubility (µM)Fold Increase in Solubility
Pair 1 Carbo-Spirocycle (66)4.59\multirow{2}{}{40x }
Oxa-Spirocycle (67) 3.6 360
Pair 2 Carbo-Spirocycle (69)4.97\multirow{2}{}{~17x }
Oxa-Spirocycle (70) 4.0 118
Pair 3 Carbo-Spirocycle (72)4.4<5\multirow{2}{*}{>7x }
Oxa-Spirocycle (73) 3.6 34

Data sourced from Chemical Science, 2021, 12, 11294-11305.[5][6][7]

Causality Behind the Data:

The results are unambiguous. In the first pair, replacing a carbon with an oxygen atom resulted in a nearly 40-fold increase in aqueous solubility.[6][7] This is accompanied by a decrease in log D of almost a full unit, indicating a significant reduction in lipophilicity.[6] This trend holds across different molecular scaffolds, as seen in pairs 2 and 3. The choice to incorporate an oxa-spirocycle is therefore a rational design strategy to simultaneously tackle high lipophilicity and low solubility, two of the most common challenges in lead optimization.

Synthetic Accessibility: A Practical Approach

A key consideration for the adoption of any new chemical scaffold in drug discovery is its synthetic accessibility. Fortunately, general and robust methods for the synthesis of oxa-spirocycles have been developed, making them readily accessible building blocks. A prominent and effective method is the iodocyclization of alkenyl alcohols.[7][8][10]

G Start Start: Alkenyl Alcohol Step1 Step 1: Iodocyclization - Reagent: I₂ / NaHCO₃ - Solvent: MeCN Start->Step1 Intermediate Intermediate: Iodo-Oxa-Spirocycle Step1->Intermediate Step2 Step 2: Deiodination (optional) - Reagent: H₂, Pd/C - Solvent: MeOH Intermediate->Step2 Product Product: Oxa-Spirocycle Step2->Product

Caption: General workflow for the synthesis of oxa-spirocycles via iodocyclization.

Experimental Protocol: Synthesis of a Representative Oxa-Spirocycle

This protocol is based on the general iodocyclization method.[7][8]

Objective: To synthesize a representative iodo-oxa-spirocycle from its corresponding alkenyl alcohol precursor.

Materials:

  • Alkenyl alcohol precursor (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Iodine (I₂) (1.5 eq)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the alkenyl alcohol (1.0 eq) in acetonitrile, add sodium bicarbonate (3.0 eq). Stir the suspension at room temperature.

  • Iodocyclization: Add iodine (1.5 eq) portion-wise to the stirred suspension over 15 minutes. The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure iodo-oxa-spirocycle.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to verify the structure and purity of the final product. The disappearance of the alkene signals and the appearance of new signals corresponding to the spirocyclic core in the NMR spectra validate the cyclization.

Measuring the Impact: A Protocol for Solubility Assessment

To quantitatively compare the solubility of a parent compound with its oxa-spirocyclic analogue, a standardized and reliable method is required. Kinetic aqueous solubility measurement is a widely accepted high-throughput method in the pharmaceutical industry.

G Start Start: Compound DMSO Stock (10 mM) Step1 Add Stock to Aqueous Buffer (pH 7.4) Start->Step1 Step2 Incubate & Shake (e.g., 2h at RT) Step1->Step2 Step3 Filter to Remove Precipitate Step2->Step3 Step4 Quantify Soluble Compound in Filtrate (e.g., LC-MS/MS) Step3->Step4 Step5 Compare to Standard Curve Step4->Step5 End Result: Kinetic Solubility (µM) Step5->End

Caption: Experimental workflow for kinetic aqueous solubility measurement.

Experimental Protocol: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic aqueous solubility of a compound in a phosphate buffer simulating physiological pH.

Materials:

  • Test compound and comparator compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well collection plates

  • LC-MS/MS or HPLC-UV system for quantification

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Sample Preparation: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Filtration: Transfer the contents to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any precipitated solid from the saturated solution.

  • Quantification: Analyze the clear filtrate in the collection plate using a validated LC-MS/MS or HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing the analytical response to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble). The resulting concentration is the kinetic aqueous solubility.

Trustworthiness: This protocol is self-validating by including known high- and low-solubility compounds as controls. The use of a standard curve for quantification ensures accuracy. The IUPAC provides extensive guidelines and compiled data for solubility measurements, which form the basis for such standardized protocols.[11]

Conclusion

The strategic incorporation of oxa-spirocycles represents a significant advancement in medicinal chemistry for overcoming the pervasive challenge of poor aqueous solubility. As demonstrated by compelling experimental data, the simple bioisosteric replacement of a carbon atom with an oxygen atom within a spirocyclic framework can lead to a dramatic, often order-of-magnitude, improvement in solubility.[6] This is achieved while maintaining or enhancing the desirable three-dimensional character of the molecule. Coupled with the development of robust synthetic routes, oxa-spirocycles are no longer a chemical curiosity but a validated and accessible tool for the modern drug designer. Researchers and drug development professionals are encouraged to consider this scaffold as a primary strategy for optimizing the ADME properties of lead compounds, thereby increasing the probability of advancing effective new medicines to the clinic.

References

Navigating Three-Dimensional Space: A Comparative In-Silico Analysis of 4-Oxa-7-azaspiro[2.5]octane for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. The deliberate move away from flat, aromatic structures towards more complex, three-dimensional scaffolds has been a key strategy in developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Among the rising stars in this architectural evolution are spirocyclic systems, which offer a rigid yet versatile framework for presenting pharmacophoric elements in precise spatial arrangements. This guide provides an in-depth, comparative in-silico analysis of a particularly promising scaffold, 4-Oxa-7-azaspiro[2.5]octane, against established heterocyclic building blocks: morpholine, piperidine, and azetidine. Our objective is to furnish researchers, scientists, and drug development professionals with a computational framework to evaluate and harness the potential of this unique spirocycle.

The Spirocyclic Advantage: Introducing this compound

This compound is a unique heterocyclic system characterized by a cyclopropane ring spiro-fused to a morpholine ring. This arrangement imparts significant conformational rigidity, a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target.[1] The presence of both an ether oxygen and a secondary amine offers hydrogen bond acceptor and donor capabilities, respectively, making it a versatile scaffold for engaging with a variety of protein targets.[2][3] Furthermore, its inherent three-dimensionality provides an opportunity to escape the "flatland" of traditional drug-like molecules, potentially leading to novel intellectual property and improved physicochemical properties.[4][5]

This guide will dissect the in-silico attributes of this compound through a comparative lens, juxtaposing its properties with those of more conventional scaffolds. This comparative approach is designed to illuminate the nuanced advantages and potential liabilities of incorporating this spirocycle into a drug discovery program.

Comparative In-Silico Profiling: this compound vs. Alternative Scaffolds

To contextualize the potential of this compound, we will compare its computed properties with three widely utilized heterocyclic scaffolds: morpholine, piperidine, and azetidine. These comparators were selected based on their prevalence in marketed drugs and their roles as common bioisosteric replacements.[1][6]

Physicochemical Properties

A molecule's fundamental physicochemical properties are the bedrock of its drug-like potential. The following table summarizes key computed descriptors for this compound and its comparator scaffolds.

PropertyThis compoundMorpholinePiperidineAzetidine
Molecular Weight ( g/mol ) 113.1687.1285.1557.10
cLogP -0.6-0.90.5-0.2
Topological Polar Surface Area (TPSA) (Ų) 21.321.312.012.0
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2211
Rotatable Bonds 1000

Data for this compound is derived from PubChem CID 22417205. Data for comparator scaffolds are from reputable chemical databases.

From this data, we can infer that this compound possesses a favorable balance of properties. Its low cLogP suggests good aqueous solubility, a critical factor for oral bioavailability.[4][5] The TPSA is comparable to morpholine, indicating similar potential for membrane permeability. The presence of both a hydrogen bond donor and two acceptors provides multiple points for interaction with biological targets. Notably, the single rotatable bond, a consequence of the spirocyclic fusion, underscores its conformational rigidity compared to more flexible acyclic analogs.

In-Silico Methodologies: A Step-by-Step Guide

To provide a practical framework for researchers, this section details the standard computational workflows for evaluating novel scaffolds like this compound.

Conformational Analysis

Understanding the conformational preferences of a scaffold is paramount for rational drug design. A robust conformational analysis can reveal the accessible three-dimensional space and the energetic landscape of different conformers.

Protocol for Conformational Analysis:

  • Structure Preparation: Obtain the 3D structure of the scaffold (e.g., from PubChem or by building it in a molecular editor). Add hydrogens and assign appropriate protonation states at physiological pH (7.4).

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Molecular Dynamics) to generate a diverse ensemble of low-energy conformers.

  • Geometry Optimization and Energy Calculation: Each generated conformer should be subjected to geometry optimization using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G*). This step is crucial for obtaining accurate geometries and relative energies.[7][8]

  • Analysis: Analyze the resulting conformers to identify the global minimum and other low-energy structures. Key dihedral angles and intramolecular distances should be measured to characterize the conformational space.

cluster_workflow Conformational Analysis Workflow Input Structure Input Structure Conformer Generation Conformer Generation Input Structure->Conformer Generation Geometry Optimization Geometry Optimization Conformer Generation->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Conformer Ensemble Conformer Ensemble Energy Calculation->Conformer Ensemble

Caption: A generalized workflow for performing conformational analysis.

For this compound, the spirocyclic nature significantly restricts its conformational freedom, with the chair conformation of the morpholine ring being the most likely low-energy state. This rigidity is a key advantage over more flexible scaffolds.[7]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[9] A pharmacophore model can be used for virtual screening to identify novel active compounds.

Protocol for Pharmacophore Model Generation:

  • Ligand Set Preparation: If a set of known active ligands for a target is available, align them to identify common pharmacophoric features (ligand-based). Alternatively, if a protein-ligand crystal structure is known, a pharmacophore can be derived from the key interactions in the binding site (structure-based).

  • Feature Definition: Define pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

  • Model Generation: Use software to generate and score pharmacophore hypotheses. The best models are those that effectively distinguish active from inactive compounds.

  • Model Validation: Validate the pharmacophore model using a test set of compounds with known activities to assess its predictive power.

cluster_workflow Pharmacophore Modeling Workflow Input Data Known Actives or Protein-Ligand Complex Feature Identification Feature Identification Input Data->Feature Identification Model Generation Model Generation Feature Identification->Model Generation Model Validation Model Validation Model Generation->Model Validation Validated Pharmacophore Validated Pharmacophore Model Validation->Validated Pharmacophore cluster_workflow Molecular Docking Workflow Prepared Receptor Prepared Receptor Docking Algorithm Docking Algorithm Prepared Receptor->Docking Algorithm Prepared Ligand Prepared Ligand Prepared Ligand->Docking Algorithm Scoring Function Scoring Function Docking Algorithm->Scoring Function Docked Poses Docked Poses Scoring Function->Docked Poses

References

Navigating the Labyrinth of LRRK2 Inhibition: A Comparative Guide to 4-Oxa-7-azaspiro[2.5]octane Derivatives and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of potent and selective therapeutics for Parkinson's disease, the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a pivotal target. The development of small molecule inhibitors that can effectively and safely modulate LRRK2 activity in the central nervous system is a paramount objective for medicinal chemists. This guide provides a deep dive into the structure-activity relationship (SAR) of a promising, yet underexplored scaffold: the 4-Oxa-7-azaspiro[2.5]octane moiety. We will objectively compare its characteristics and performance with established alternative scaffolds, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Allure of the Spirocycle: Introducing this compound

The this compound scaffold is a unique three-dimensional structure characterized by a fused cyclopropane and morpholine ring system. This spirocyclic nature imparts a degree of conformational rigidity and novelty in chemical space, properties that are increasingly sought after in modern drug design to enhance binding affinity and selectivity while optimizing physicochemical properties. While not as extensively studied as other heterocyclic systems, its appearance as a key building block in the synthesis of LRRK2 inhibitors highlights its potential in neurodegenerative disease research.[1]

Structure-Activity Relationship of this compound Derivatives in LRRK2 Inhibition

Detailed SAR studies focusing exclusively on a broad series of this compound derivatives are not yet prevalent in peer-reviewed literature. However, by examining patent literature, we can glean initial insights into how this scaffold contributes to LRRK2 inhibition.

A key patent discloses a series of potent LRRK2 inhibitors where the 4-oxaspiro[2.5]octan-7-yl moiety is incorporated as a substituent on a complex heterocyclic core.[2] The general structure positions the spirocycle at a crucial vector, suggesting its role in occupying a specific pocket within the LRRK2 kinase domain.

Compound/Scaffold Core Structure Key Substituent Reported LRRK2 IC50/Ki Reference
Example Compound Dipyrazolo[3,4-b:5′,1′-g][1]oxa[2][3][4]triazacycloundecine(S)-4-oxaspiro[2.5]octan-7-ylData not explicitly provided in public documents[2]

The inclusion of the 4-oxaspiro[2.5]octan-7-yl group in these patented compounds suggests that its specific size, shape, and hydrogen bond accepting capability (via the morpholine oxygen) are advantageous for potent LRRK2 inhibition. The cyclopropane ring introduces a compact, rigid element that can probe small hydrophobic pockets, while the morpholine ring can engage in polar interactions. Further research is needed to systematically explore substitutions on the spirocyclic core itself to fully elucidate its SAR.

Comparative Analysis with Alternative LRRK2 Inhibitor Scaffolds

To better understand the potential of the this compound scaffold, it is instructive to compare it with well-characterized alternative scaffolds that have demonstrated potent LRRK2 inhibition.

Comparator 1: The Aminopyrimidine Scaffold (e.g., GNE-7915)

GNE-7915 is a potent, selective, and brain-penetrant LRRK2 inhibitor with a central aminopyrimidine core.[4][5][6]

  • SAR Highlights:

    • The aminopyrimidine core acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region.

    • Substitutions on the pyrimidine and the phenyl rings are crucial for potency and selectivity. For instance, the trifluoromethyl group on the pyrimidine enhances potency.

    • The morpholino-methanone group plays a significant role in optimizing physicochemical properties, including solubility and metabolic stability.[4]

  • Performance Comparison:

    • Potency: GNE-7915 exhibits low nanomolar IC50 values against LRRK2.[5]

    • Selectivity: It demonstrates high selectivity over a broad range of kinases.[5]

    • Maturity: The SAR for this scaffold is well-established, providing a clear roadmap for optimization.

The this compound scaffold, when incorporated into a larger molecule, would likely need to be paired with a hinge-binding motif to achieve comparable potency. Its primary contribution would be in optimizing interactions in the solvent-exposed region or other accessory pockets, potentially offering advantages in terms of intellectual property and fine-tuning of properties like brain penetration and metabolic stability.

Comparator 2: The Azaindole Scaffold (e.g., PF-06447475)

PF-06447475 is another potent and selective LRRK2 inhibitor built around an azaindole core.[7][8][9]

  • SAR Highlights:

    • The azaindole core also interacts with the kinase hinge region.

    • The substitution pattern on the azaindole is critical for achieving high potency.

    • This scaffold has been shown to produce compounds with excellent brain penetration.[8]

  • Performance Comparison:

    • Potency: PF-06447475 displays an IC50 of 3 nM against LRRK2.[8][10]

    • Brain Penetration: It is a well-documented brain-penetrant inhibitor.[8]

    • Challenges: Despite its potency, pharmacokinetic properties can be a challenge for this series, sometimes hindering clinical development.[9]

The this compound scaffold could potentially be used as a bioisosteric replacement for other cyclic substituents in scaffolds like the azaindoles to improve pharmacokinetic profiles while maintaining potency. Its inherent three-dimensionality could offer a different vector for substitution compared to flatter ring systems, providing an avenue to escape metabolic liabilities.

Experimental Protocols

A critical component of any SAR study is the robust and reproducible biological evaluation of the synthesized compounds. Below is a representative protocol for an in vitro LRRK2 kinase activity assay.

In Vitro LRRK2 Kinase Activity Assay (Luminescent ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant LRRK2 enzyme (e.g., GST-tagged fragment)

  • LRRK2 kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • ATP solution

  • Substrate (e.g., LRRKtide peptide or Myelin Basic Protein)[1]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 1 µl to the wells of a 384-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Enzyme Preparation: Dilute the LRRK2 enzyme to the desired concentration in LRRK2 kinase buffer.

  • Substrate/ATP Mix Preparation: Prepare a solution containing the substrate and ATP in LRRK2 kinase buffer.

  • Kinase Reaction:

    • Add 2 µl of the LRRK2 enzyme solution to each well.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[11]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (Serial Dilutions in DMSO) Reaction_Initiation Reaction Initiation (Add Enzyme & Substrate/ATP) Compound_Plating->Reaction_Initiation Enzyme_Prep Enzyme Preparation (LRRK2 in Kinase Buffer) Enzyme_Prep->Reaction_Initiation Substrate_ATP_Prep Substrate/ATP Mix Preparation Substrate_ATP_Prep->Reaction_Initiation Incubation_1 Incubation (Room Temp, 120 min) Reaction_Initiation->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation_1->Add_ADP_Glo Incubation_2 Incubation (40 min) Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Detection Reagent (Convert ADP to ATP, Generate Light) Incubation_2->Add_Detection_Reagent Incubation_3 Incubation (30 min) Add_Detection_Reagent->Incubation_3 Measure_Luminescence Measure Luminescence Incubation_3->Measure_Luminescence Calculate_IC50 Calculate % Inhibition & IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents an intriguing and relatively untapped opportunity in the design of novel LRRK2 inhibitors. While comprehensive SAR data remains to be published, its incorporation into patented, potent LRRK2 inhibitors suggests its value in creating unique, three-dimensional pharmacophores.

Compared to more established scaffolds like the aminopyrimidines and azaindoles, the this compound moiety offers a distinct structural motif that could provide advantages in navigating crowded intellectual property landscapes and in fine-tuning ADME properties.

Future work should focus on the systematic synthesis and evaluation of a library of this compound derivatives to build a robust SAR model. This would involve exploring substitutions on both the cyclopropane and morpholine rings and integrating the optimized spirocycle into various hinge-binding cores. Such studies will be instrumental in determining if this novel scaffold can truly unlock a new generation of LRRK2 inhibitors for the treatment of Parkinson's disease.

References

Beyond the Spiro-Oxetane: A Comparative Guide to Alternative Scaffolds for 4-Oxa-7-azaspiro[2.5]octane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy and Utility of the 4-Oxa-7-azaspiro[2.5]octane Scaffold

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond "flatland," embracing three-dimensional scaffolds to unlock new chemical space and enhance drug-like properties.[1] Among these, the this compound motif has emerged as a valuable building block. This spirocyclic system, featuring a strained oxetane ring fused to a piperidine, offers a unique combination of properties that have proven advantageous in numerous drug discovery campaigns.[2]

The popularity of this scaffold stems from its ability to act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[3] The incorporation of the polar oxetane ring can profoundly improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability by shielding adjacent sites from enzymatic degradation by cytochrome P450s.[4][5] The rigid, spirocyclic nature of the scaffold also provides precise exit vectors for substituents, allowing for controlled exploration of a target's binding pocket.

However, no single scaffold is a panacea. The inherent ring strain of the oxetane, while synthetically useful, can also be a liability, potentially leading to metabolic ring-opening.[6] Furthermore, the intellectual property landscape necessitates a continual search for novel, structurally distinct scaffolds that can achieve similar or superior property modulation. This guide provides a comparative analysis of viable alternative scaffolds to this compound, offering a data-driven perspective for researchers, scientists, and drug development professionals on how to strategically navigate scaffold selection.

Comparative Analysis of Alternative Scaffolds

The decision to employ a particular scaffold is a multifactorial process, balancing synthetic accessibility with the desired impact on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below, we compare the this compound scaffold with two prominent classes of alternatives: Azaspiro[3.3]heptanes and Bicyclo[1.1.1]pentanes (BCPs) .

The Benchmark: this compound

This scaffold is often used to replace a piperidine or morpholine ring, particularly to block metabolism at an adjacent site. Its key features include increased polarity and three-dimensionality compared to simpler heterocycles.

Alternative 1: Azaspiro[3.3]heptanes

This class of compounds, including 2-oxa-6-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, serves as excellent bioisosteres for morpholines and piperidines, respectively.[7][8] They offer a rigid framework with defined exit vectors, similar to the spiro-oxetane, but with a different geometric and electronic profile.[9]

  • 2-Oxa-6-azaspiro[3.3]heptane: A direct bioisostere for morpholine. Case studies have shown that replacing a morpholine with this scaffold can significantly improve metabolic stability and aqueous solubility.[10]

  • 1-Azaspiro[3.3]heptane & 2-Azaspiro[3.3]heptane: These are considered next-generation piperidine bioisosteres.[8][11] They have been shown to reduce lipophilicity and improve metabolic stability compared to their piperidine counterparts.[12]

Alternative 2: Bicyclo[1.1.1]pentane (BCP)

BCP is a highly rigid, non-planar scaffold most often used as a bioisostere for a para-substituted phenyl ring.[13][14] While not a direct replacement for the entire this compound system, it is a powerful tool for improving properties when a linear, rigid linker is required, offering a significant increase in sp³ character. The primary advantage of a BCP over an aromatic ring is the marked improvement in physicochemical properties.[15]

Table 1: Comparative Physicochemical and ADME Properties of Scaffolds

PropertyTypical Observation for this compound AnalogsAzaspiro[3.3]heptane Analogs (vs. Piperidine/Morpholine)Bicyclo[1.1.1]pentane Analogs (vs. p-phenyl)
Aqueous Solubility Generally increased due to polar oxetane.[4]Generally increased.[7]Significantly improved.[15]
Lipophilicity (LogD) Modulated; can decrease LogD.[5]Decreased; ΔlogD of up to -1.0 observed.[10]Decreased.[16]
Metabolic Stability Increased by blocking metabolically labile sites.[3]Generally improved; more stable than piperidine/morpholine.[7][10]Significantly improved due to lack of aromatic oxidation pathways.[14]
Permeability Compound-dependent.[17]Generally maintained or slightly decreased.[10]Significantly improved.[13]
pKa Lowered compared to simple piperidines.[5]Increased basicity compared to morpholine/piperidine.[10]Not directly applicable (no basic nitrogen in core scaffold).
3-Dimensionality (Fsp³) HighHighHigh

Note: The effects are highly context-dependent and the data presented is a generalization based on published matched-pair analyses.

Visualizing Scaffold Selection and Evaluation

To aid in the decision-making process, the following diagrams illustrate the strategic considerations for scaffold selection and the subsequent experimental workflow for evaluation.

cluster_0 Scaffold Selection Logic start Identify Liability in Lead Compound (e.g., Poor Solubility, High Metabolism) q1 Is the goal to replace a p-substituted phenyl ring? start->q1 q2 Is the goal to replace a piperidine or morpholine? q1->q2 No s1 Consider Bicyclo[1.1.1]pentane (BCP) to improve solubility/permeability q1->s1 Yes s2 Consider this compound to block metabolism / increase polarity q2->s2 Yes s3 Consider Azaspiro[3.3]heptane to reduce LogD / improve stability q2->s3 Yes

Caption: Decision tree for selecting an alternative scaffold.

cluster_1 New Scaffold Evaluation Workflow synthesis 1. Synthesize New Analog coupling Amide Coupling (Protocol 1) synthesis->coupling solubility 2. Assess Physicochemical Properties (Protocol 2: Thermodynamic Solubility) synthesis->solubility stability 3. Determine ADME Profile (Protocol 3: Metabolic Stability) solubility->stability analysis 4. Analyze Data & Compare to Benchmark stability->analysis

Caption: Experimental workflow for evaluating a new scaffold.

Experimental Protocols

A rigorous and standardized evaluation of new scaffolds is paramount. The following protocols provide detailed, self-validating methodologies for key assays in early-stage drug discovery.

Protocol 1: General Procedure for Amide Coupling using HATU

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[12] HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient amines.[18]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (e.g., this compound HCl) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (target concentration 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add the amine (1.1 eq) to the mixture. If the amine is a hydrochloride salt, it can be added as a solid at this stage.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The base deprotonates both the carboxylic acid and the amine salt.

  • Allow the reaction to slowly warm to room temperature and stir for 1-6 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Standard Assay for Thermodynamic Solubility (Shake-Flask Method)

Rationale: Thermodynamic solubility is a critical parameter that influences bioavailability and formulation development.[19] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[20]

Materials:

  • Test compound (solid, >1 mg)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or equivalent shaker/incubator

  • HPLC vials and filtration system (e.g., 0.45 µm PTFE syringe filters)

  • HPLC-UV system

Procedure:

  • Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg into a 1.5 mL vial). The key is to ensure undissolved solid remains at equilibrium.

  • Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).

  • Seal the vial and place it in a thermomixer set to 25 °C and agitate (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[21]

  • After 24 hours, visually confirm that excess solid is still present.

  • Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles. This step is critical to avoid artificially high readings.

  • Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC-UV detector.

  • Quantify the concentration of the dissolved compound by HPLC-UV against a standard curve prepared from a known concentration stock solution of the test compound.

Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Rationale: Assessing metabolic stability early in discovery helps to predict in vivo clearance and identify potential metabolic liabilities.[22] HLMs are a standard in vitro tool containing a rich complement of Phase I metabolic enzymes, primarily CYPs.[23][24]

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80 °C

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the HLM vial rapidly in a 37 °C water bath and immediately place on ice. Dilute the microsomes with cold phosphate buffer to a working concentration (e.g., 1 mg/mL protein).

  • Prepare the test compound incubation mixture by adding the test compound to the diluted microsome solution in a microcentrifuge tube. The final test compound concentration is typically 1 µM, and the final DMSO concentration should be ≤ 0.1%.[23]

  • Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with an internal standard.[25] This immediately stops the reaction and precipitates the microsomal proteins.

  • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Conclusion: A Strategy of Informed Scaffold Hopping

The this compound scaffold is an established and powerful tool in the medicinal chemist's arsenal, offering clear advantages in modulating solubility and metabolic stability. However, the ever-present need for novel chemical matter and the potential for context-dependent liabilities mean that a "one-size-fits-all" approach is untenable.

Alternative scaffolds such as azaspiro[3.3]heptanes and bicyclo[1.1.1]pentanes offer compelling, data-supported advantages. Azaspiro[3.3]heptanes provide a robust strategy for reducing lipophilicity while maintaining or improving metabolic stability when replacing traditional piperidines and morpholines. Bicyclo[1.1.1]pentanes represent a paradigm shift away from flat aromatic rings, offering dramatic improvements in solubility and permeability.

The ultimate choice of scaffold will always be project-specific. By leveraging the comparative data presented and employing rigorous, standardized experimental protocols, drug discovery teams can engage in strategic "scaffold hopping"—a process of informed and rational design to overcome specific project hurdles and accelerate the delivery of next-generation therapeutics.

References

A Comparative Guide to the Biological Efficacy of Terazosin Analogs with Oxa-Spirocyclic Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-engineering a Classic α1-Antagonist

Terazosin is a well-established quinazoline-based selective α1-adrenergic receptor antagonist, primarily prescribed for treating benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its therapeutic effect stems from the blockade of α1-adrenoceptors on smooth muscle cells in blood vessels and the prostate, leading to vasodilation and relaxation of the bladder neck, respectively.[4][5] While effective, the development of drug analogs is a critical pursuit in medicinal chemistry to enhance therapeutic profiles, improve physicochemical properties, and potentially discover novel biological activities.

Recently, a new class of terazosin analogs incorporating oxa-spirocyclic cores has emerged.[6][7] This structural modification is a deliberate design choice aimed at addressing common challenges in drug development, such as poor water solubility and high lipophilicity, which can impact bioavailability and off-target effects. This guide provides a comprehensive comparison of the biological efficacy of these novel analogs against the parent compound, terazosin, supported by experimental data and detailed methodologies for researchers in drug discovery. We will also explore the emerging, mechanistically distinct neuroprotective role of terazosin, which opens new avenues for its analogs.[8][9]

Part 1: The Core Mechanism of Action: α1-Adrenoceptor Antagonism

The primary mechanism of action for terazosin and its analogs is competitive antagonism at α1-adrenergic receptors.[10] These G-protein coupled receptors are integral to the sympathetic nervous system's control over smooth muscle tone.

Signaling Pathway Causality:

  • Agonist Binding: Under normal physiological conditions, catecholamines like norepinephrine bind to α1-adrenoceptors.

  • G-Protein Activation: This binding event triggers a conformational change in the receptor, activating the associated Gq alpha subunit of the heterotrimeric G-protein.

  • Downstream Cascade: The activated Gq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization & Contraction: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This surge in intracellular calcium leads to the contraction of smooth muscle cells.[11]

  • Antagonist Intervention: Terazosin and its analogs physically block the receptor's binding pocket, preventing norepinephrine from initiating this cascade, thereby promoting muscle relaxation.

alpha1_pathway cluster_membrane Cell Membrane cluster_g_protein Gq Protein cluster_cytosol Cytosol NE Norepinephrine (Agonist) a1AR α1-Adrenoceptor NE->a1AR Binds Terazosin Terazosin Analog (Antagonist) Terazosin->a1AR Blocks Gq Gαq a1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Gby Gβγ IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Induces

Caption: α1-Adrenoceptor signaling and antagonist inhibition.

Part 2: Comparative Analysis of Oxa-Spirocyclic Analogs

The core innovation of these analogs is the replacement of terazosin's tetrahydrofuran ring with various oxa-spirocyclic cores.[7] This strategic substitution is designed to improve the molecule's physicochemical properties. A key study by Fominova et al. synthesized and evaluated five such analogs (designated 75-79) against the parent drug, terazosin (74).[6]

Physicochemical Property Enhancement

The incorporation of an oxygen atom into the spirocyclic unit was shown to dramatically improve aqueous solubility and lower lipophilicity. This is a critical advantage in drug design, as higher solubility can lead to better absorption and distribution, while lower lipophilicity can reduce off-target binding and associated side effects.

Table 1: Physicochemical Property Comparison

Compound Core Structure Aqueous Solubility (µg/mL)
67 Carbo-spirocycle 2
66 Oxa -spirocycle 80

Data derived from a comparative analysis of representative carbo- and oxa-spirocyclic fragments reported by Fominova et al., 2021.[6]

This greater than 40-fold increase in solubility for the oxa-spirocyclic core highlights the success of this design strategy.[6][12]

In Vivo Antihypertensive Efficacy

The ultimate test of these analogs is their biological activity. The antihypertensive effects of terazosin and its oxa-spirocyclic analogs were evaluated in vivo using Spontaneously Hypertensive Rats (SHR), a standard and well-validated model for human essential hypertension.

Table 2: Comparative In Vivo Antihypertensive Efficacy of Terazosin and Oxa-Spirocyclic Analogs

Compound ID Description Mean Arterial Pressure (MAP) Reduction (%)
74 Terazosin (Reference) -21%
75 Oxa-spiro[3.3]heptane analog -31%
76 Oxa-spiro[3.4]octane analog -20%
77 Oxa-spiro[4.4]nonane analog -18%
78 2-Oxa-7-azaspiro[4.4]nonane analog -15%
79 2-Oxa-6-azaspiro[3.4]octane analog -13%

Efficacy measured 4 hours post-administration of a 1 mg/kg dose (intraperitoneal) in Spontaneously Hypertensive Rats. Data extracted from Fominova et al., 2021.[6]

Expert Interpretation: The data clearly demonstrates that analog 75 , featuring an oxa-spiro[3.3]heptane core, is significantly more potent than the parent drug, terazosin.[6] The other analogs showed efficacy comparable to or slightly less than terazosin. This suggests that the specific geometry and size of the spirocyclic core are critical determinants of receptor interaction and biological activity. The superior performance of analog 75 makes it a promising lead candidate for further development.

Part 3: Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, the evaluation of novel α1-adrenoceptor antagonists relies on a series of standardized assays.

Protocol 1: In Vivo Antihypertensive Assay in SHR Model

This protocol provides a self-validating system for assessing a compound's ability to lower blood pressure in a relevant disease model.

Objective: To measure the effect of a test compound on mean arterial pressure (MAP) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).

Methodology:

  • Animal Preparation & Acclimatization (Causality: Reduces stress-induced artifacts):

    • Male SHRs (14-16 weeks old) are surgically implanted with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • Animals are allowed a 7-day recovery period to ensure stable baseline physiological parameters. They are housed individually with free access to food and water.

  • Baseline Measurement (Causality: Establishes a stable control for comparison):

    • On the day of the experiment, record baseline MAP and heart rate for at least 2 hours before dosing.

  • Compound Administration (Causality: Ensures consistent delivery):

    • Dissolve the test compound (e.g., Analog 75) and vehicle control (e.g., 10% DMSO in saline) to the desired concentration.

    • Administer a single dose (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. The i.p. route is chosen for its rapid systemic absorption.

  • Post-Dose Monitoring (Causality: Captures the full pharmacokinetic and pharmacodynamic profile):

    • Continuously record MAP and heart rate for at least 8 hours post-administration. Data is typically averaged over 5-minute intervals.

  • Data Analysis (Causality: Quantifies the drug's effect):

    • Calculate the change in MAP from the pre-dose baseline for each animal.

    • Express the results as the mean percentage reduction in MAP ± SEM for each treatment group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Caption: Workflow for in vivo antihypertensive efficacy testing.
Protocol 2: In Vitro α1-Adrenoceptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for specific α1-adrenoceptor subtypes (α1A, α1B, α1D).

Methodology:

  • Membrane Preparation:

    • Use cell lines (e.g., COS-7 or HEK293) stably transfected to express a single human α1-adrenoceptor subtype.[13][14]

    • Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane fraction to a specific protein concentration.

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled antagonist (e.g., [3H]prazosin) at a fixed concentration near its Kd, and varying concentrations of the unlabeled test compound.

    • Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: An Emerging Frontier: Neuroprotection via Pgk1 Activation

Beyond its canonical role as an α1-antagonist, recent groundbreaking research has identified a new mechanism for terazosin: the activation of phosphoglycerate kinase 1 (Pgk1).[8][9][15] Pgk1 is a crucial enzyme in the glycolytic pathway, responsible for generating ATP.

Mechanism of Neuroprotection:

  • Target Engagement: Terazosin binds directly to Pgk1, enhancing its enzymatic activity.[9]

  • Metabolic Enhancement: This boosts the rate of glycolysis, leading to increased cellular ATP production.

  • Cellular Resilience: Elevated ATP levels help neurons resist stress and apoptosis, offering a protective effect in models of neurodegenerative diseases like Parkinson's.[8][16]

This discovery implies that terazosin analogs, including those with oxa-spirocyclic cores, could potentially be developed as novel neuroprotective agents, operating through a mechanism entirely independent of α1-adrenoceptor blockade.

pgk1_pathway cluster_glycolysis Glycolysis Pathway Terazosin Terazosin or Analog Pgk1 Pgk1 (Inactive) Terazosin->Pgk1 Binds & Activates Pgk1_active Pgk1 (Active) ATP ATP Pgk1_active->ATP Catalyzes Glucose Glucose Glucose->Pgk1_active Substrate ADP ADP ADP->Pgk1_active Substrate Neuroprotection Neuroprotection (Reduced Apoptosis) ATP->Neuroprotection Promotes

Caption: Proposed neuroprotective pathway of terazosin via Pgk1 activation.

Conclusion and Future Directions

The development of terazosin analogs with oxa-spirocyclic cores represents a successful application of medicinal chemistry principles to enhance the drug-like properties of a known therapeutic agent. The key takeaways are:

  • Improved Physicochemistry: The oxa-spirocyclic modification significantly increases aqueous solubility, a highly desirable trait for drug candidates.[6][12]

  • Enhanced Potency: Analog 75 , with its oxa-spiro[3.3]heptane core, demonstrates superior in vivo antihypertensive efficacy compared to terazosin, marking it as a strong lead for further investigation.[6]

  • Dual-Mechanism Potential: The discovery of Pgk1 activation as an independent mechanism of action for terazosin opens an exciting new therapeutic avenue.[9]

Future research should focus on evaluating the α1-adrenoceptor subtype selectivity of these oxa-spirocyclic analogs and, critically, assessing their activity as Pgk1 agonists. A compound that combines potent and selective α1A-adrenoceptor antagonism (for BPH with fewer cardiovascular side effects) with robust Pgk1-mediated neuroprotective effects could represent a paradigm shift in treating complex, age-related comorbidities.

References

A Comparative Spectroscopic Guide to 4-Oxa-7-azaspiro[2.5]octane and 7-Oxa-4-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity of drug candidates. Among these, the oxa-azaspiro[2.5]octane isomers, specifically 4-Oxa-7-azaspiro[2.5]octane and 7-Oxa-4-azaspiro[2.5]octane, are valuable building blocks. Their distinct substitution patterns around the morpholine and cyclopropane rings offer unique vectors for chemical exploration. A precise and unambiguous spectroscopic characterization is therefore crucial for any researcher working with these isomers.

This guide provides a detailed comparative analysis of the expected spectroscopic signatures of this compound and 7-Oxa-4-azaspiro[2.5]octane, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for these specific, unfunctionalized parent compounds is not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive framework for their identification and differentiation.

Molecular Structures and Their Spectroscopic Implications

The fundamental difference between the two isomers lies in the relative positions of the oxygen and nitrogen atoms within the morpholine ring component of the spirocycle. This seemingly subtle change has profound implications for the electronic environment of the neighboring atoms, which in turn governs their spectroscopic behavior.

Molecular_Structures cluster_0 This compound cluster_1 7-Oxa-4-azaspiro[2.5]octane 4O7A 7O4A

Figure 1: Chemical structures of this compound and 7-Oxa-4-azaspiro[2.5]octane.

In This compound , the nitrogen atom is directly attached to the spiro-carbon, placing it in a sterically hindered environment and influencing the adjacent cyclopropyl protons. The oxygen atom is distal to the spiro-junction.

Conversely, in 7-Oxa-4-azaspiro[2.5]octane , the oxygen atom is bonded to the spiro-carbon, while the nitrogen atom is further away. This arrangement will significantly alter the chemical shifts of the protons and carbons in both the morpholine and cyclopropane rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural differences between these isomers. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) in both ¹H and ¹³C NMR spectra allows for an unambiguous assignment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for comparative analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified spirocycle.

    • Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for hydrochloride salts) in a clean, dry vial.

    • Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters (400 or 500 MHz spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0 - 10 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 16 - 64 scans.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (100 or 125 MHz spectrometer):

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 0 - 100 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 1024 - 4096 scans.

    • Temperature: 298 K (25 °C).

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent + TMS) 1H_Acq ¹H NMR Acquisition (400/500 MHz) SamplePrep->1H_Acq 13C_Acq ¹³C NMR Acquisition (100/125 MHz) SamplePrep->13C_Acq DataProc Data Processing (FT, Phasing, Baseline Correction) 1H_Acq->DataProc 13C_Acq->DataProc Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) DataProc->Spectral_Analysis Structure_Elucidation Structure Elucidation & Isomer Differentiation Spectral_Analysis->Structure_Elucidation

Figure 2: A generalized workflow for NMR analysis of the spirocyclic isomers.

Predicted ¹H NMR Spectra

The key differentiating features in the ¹H NMR spectra will be the chemical shifts of the protons on the morpholine and cyclopropane rings.

Proton Environment Predicted δ (ppm) for this compound Predicted δ (ppm) for 7-Oxa-4-azaspiro[2.5]octane Rationale for the Difference
Cyclopropane (CH₂)₂ ~ 0.5 - 1.0~ 0.6 - 1.2In the 4-oxa isomer, the cyclopropyl protons are adjacent to a nitrogen-bearing carbon, leading to a slight upfield shift. In the 7-oxa isomer, they are adjacent to an oxygen-bearing carbon, resulting in a slight downfield shift due to the higher electronegativity of oxygen.
Morpholine (CH₂ adjacent to N) ~ 2.5 - 3.0~ 2.8 - 3.3The protons adjacent to the nitrogen will be deshielded. The exact chemical shift will be influenced by the overall ring conformation.
Morpholine (CH₂ adjacent to O) ~ 3.5 - 4.0~ 3.6 - 4.2The protons adjacent to the highly electronegative oxygen atom will experience the most significant downfield shift.
NH Broad singlet, ~1.5 - 3.0 (variable)Broad singlet, ~1.5 - 3.0 (variable)The chemical shift of the N-H proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectra

The ¹³C NMR spectra will provide a clear distinction based on the chemical shift of the spiro-carbon and the carbons of the morpholine ring.

Carbon Environment Predicted δ (ppm) for this compound Predicted δ (ppm) for 7-Oxa-4-azaspiro[2.5]octane Rationale for the Difference
Spiro-carbon (C) ~ 45 - 55~ 70 - 80This is the most diagnostic signal. When bonded to nitrogen (4-oxa), the spiro-carbon is significantly more shielded (upfield) compared to when it is bonded to the more electronegative oxygen (7-oxa), which causes a substantial downfield shift.
Cyclopropane (CH₂)₂ ~ 10 - 20~ 12 - 22Similar to the proton NMR, the electronic environment of the spiro-carbon influences the cyclopropyl carbons, but the effect is less pronounced than for the spiro-carbon itself.
Morpholine (C adjacent to N) ~ 45 - 55~ 50 - 60The carbon atoms adjacent to the nitrogen will be in a similar chemical shift range for both isomers.
Morpholine (C adjacent to O) ~ 65 - 75~ 68 - 78The carbon atoms adjacent to the oxygen will be significantly deshielded in both isomers.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is useful for confirming the presence of key functional groups and for providing a fingerprint of the molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For liquids, a thin film can be prepared between two NaCl or KBr plates.

    • For solids, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition (FTIR Spectrometer):

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 - 32 scans.

Predicted IR Spectra
Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Expected Wavenumber (cm⁻¹) for 7-Oxa-4-azaspiro[2.5]octane Notes
N-H Stretch 3300 - 3500 (broad)3300 - 3500 (broad)The presence of a secondary amine will give a characteristic broad absorption in this region.
C-H Stretch (alkane) 2850 - 30002850 - 3000These absorptions will be present in both isomers.
C-O Stretch (ether) 1050 - 11501050 - 1150A strong C-O stretching band is expected for the morpholine ring ether linkage. The exact position may differ slightly between the two isomers, providing a potential point of differentiation in the fingerprint region.
C-N Stretch 1020 - 12501020 - 1250The C-N stretching vibration will also be present in this region.
Cyclopropane C-H Stretch ~ 3100~ 3100A weak band characteristic of C-H bonds in a cyclopropane ring may be observed.

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is suitable for these relatively polar molecules, especially if they are in their salt form. Electron ionization (EI) can also be used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. If necessary, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation of the molecular ion.

Predicted Mass Spectra

The molecular weight of both isomers is 113.16 g/mol . Therefore, under ESI, both are expected to show a protonated molecular ion [M+H]⁺ at m/z 114. The key to differentiation will lie in the fragmentation patterns.

MS_Fragmentation cluster_4O7A Predicted Fragmentation of this compound cluster_7O4A Predicted Fragmentation of 7-Oxa-4-azaspiro[2.5]octane M_4O7A [M+H]⁺ m/z 114 F1_4O7A Loss of C₂H₄O (ethylene oxide) M_4O7A->F1_4O7A α-cleavage F2_4O7A Loss of C₂H₅N (aziridine) M_4O7A->F2_4O7A Ring opening M_7O4A [M+H]⁺ m/z 114 F1_7O4A Loss of C₂H₄ (ethene) M_7O4A->F1_7O4A Retro-Diels-Alder type F2_7O4A Loss of CH₂O (formaldehyde) M_7O4A->F2_7O4A α-cleavage

Figure 3: Postulated key fragmentation pathways for the two isomers.

For This compound , fragmentation is likely to be initiated by cleavage alpha to the nitrogen atom, leading to the loss of ethylene oxide or subsequent ring rearrangements.

For 7-Oxa-4-azaspiro[2.5]octane , the initial fragmentation is more likely to occur via cleavage alpha to the ether oxygen, potentially leading to the loss of ethene or formaldehyde. The predicted collision cross section data for the hydrochloride salt of 7-Oxa-4-azaspiro[2.5]octane suggests the formation of various adducts and fragments under mass spectrometry conditions.[1]

Conclusion

The spectroscopic differentiation of this compound and 7-Oxa-4-azaspiro[2.5]octane is readily achievable through a combination of NMR, IR, and Mass Spectrometry. The most definitive technique is ¹³C NMR spectroscopy, where the chemical shift of the spiro-carbon provides an unambiguous diagnostic marker. ¹H NMR offers complementary information, with subtle but predictable differences in the chemical shifts of the morpholine and cyclopropane protons. IR spectroscopy serves to confirm the presence of the key functional groups, while mass spectrometry, particularly with fragmentation analysis, can provide further structural confirmation.

This guide provides a robust theoretical framework for researchers to confidently identify and distinguish between these two valuable spirocyclic building blocks, ensuring the integrity of their synthetic endeavors and the reliability of their subsequent biological evaluations.

References

A Comparative Guide to Patented Oxaspiro[2.5]octane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxaspiro[2.5]octane scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and synthetic accessibility. This guide provides a comprehensive review of patents citing oxaspiro[2.5]octane derivatives, offering an objective comparison of their diverse applications and highlighting the innovative potential of this versatile chemical framework for researchers, scientists, and drug development professionals.

The Structural Advantage of the Oxaspiro[2.5]octane Moiety

The inherent rigidity of the spirocyclic system, combined with the reactivity of the oxirane ring, makes the oxaspiro[2.5]octane core a compelling starting point for the design of novel therapeutics. This fixed spatial arrangement of substituents allows for precise interactions with biological targets, potentially leading to enhanced potency and selectivity.

Comparative Analysis of Patented Applications

The patent literature reveals a broad spectrum of therapeutic targets for oxaspiro[2.5]octane derivatives, ranging from metabolic disorders to oncology. This section will explore some of the most prominent examples.

Metabolic Disease and Obesity

A significant area of focus for oxaspiro[2.5]octane derivatives is the treatment of metabolic disorders, including overweight and obesity.[1][2] These compounds have been investigated as inhibitors of methionine aminopeptidase 2 (MetAP2), an enzyme linked to cell proliferation and angiogenesis.[3] Inhibition of MetAP2 has been explored as a therapeutic strategy for both cancer and obesity.[3]

Key Patented Compounds and Their Proposed Uses:

Compound ClassTherapeutic TargetProposed IndicationPatent Source
Substituted Oxaspiro[2.5]octanesMetAP2 InhibitorsOverweight and Obesity[3]
Oxaspiro[2.5]octane AnalogsNot SpecifiedOverweight and Obesity[1][2]

Experimental Workflow: MetAP2 Inhibition Assay

A common method to assess the inhibitory potential of these compounds is a biochemical assay measuring the enzymatic activity of MetAP2.

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis A Recombinant human MetAP2 enzyme D Incubate enzyme, substrate, and test compound A->D B Fluorogenic substrate B->D C Test compounds (Oxaspiro[2.5]octane derivatives) C->D E Measure fluorescence intensity over time D->E F Calculate initial reaction rates E->F G Determine IC50 values for each compound F->G

Figure 1: General workflow for a MetAP2 enzymatic assay.

Rationale for Experimental Design: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme. The use of a fluorogenic substrate allows for a continuous and high-throughput assessment of enzyme activity, enabling the rapid screening of numerous derivatives.

Cancer and Angiogenesis Inhibition

The anti-angiogenic properties of certain oxaspiro[2.5]octane derivatives have been patented for use in cancer therapy.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By suppressing vascular permeability, these compounds aim to inhibit tumor progression.[4]

One notable example is a derivative of fumagillol, a known angiogenesis inhibitor, which incorporates the oxaspiro[2.5]octane moiety.[4]

Patented Compound Example:

  • 6-methylcarbamoyloxy-5-methoxy-4-{2-methyl-3-methyl-2-butenyl)oxiranyl}-1-oxaspiro{2.5}octane[4]

This compound and its analogs are claimed as vascular-permeability suppressants.[4]

Modulators of Nuclear Receptors

The patent literature also describes the potential for oxaspiro-like structures to modulate the activity of nuclear receptors.[5][6] These receptors are a family of ligand-activated transcription factors that play crucial roles in a wide range of physiological processes, making them attractive drug targets. While the specific patents may not always detail oxaspiro[2.5]octane derivatives, the broader class of spirocyclic compounds is being explored for this purpose.

Intermediates in the Synthesis of Complex Molecules

The oxaspiro[2.5]octane framework also serves as a valuable intermediate in the synthesis of other complex molecules. For instance, 4-oxa-7-azaspiro[2.5]octane is an intermediate in the preparation of compounds with inhibitory activity against isocitrate dehydrogenase (IDH) and retinoic acid receptor-related orphan receptor γt (RORγt).[7]

Synthetic Approaches

The synthesis of the oxaspiro[2.5]octane core is often achieved through the epoxidation of an exocyclic methylene cyclohexane precursor. A patented process describes the preparation of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane from 2,2,3,6-tetramethyl-1-cyclohexanone via a methylenation reaction followed by epoxidation.[8] The Corey-Chaykovsky reaction, which utilizes dimethylsulfonium methylide, is a key method for this transformation.[8][9]

A 2,2,3,6-tetramethyl- cyclohexanone B 1,2,2,4-tetramethyl- 3-methylenecyclohexane A->B Methylenation (e.g., Wittig reagent) C 4,4,5,8-tetramethyl-1- oxaspiro[2.5]octane B->C Epoxidation (e.g., peracetic acid)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Oxa-7-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug discovery and development, the integrity of our research is intrinsically linked to the safety and responsibility of our practices. This guide provides essential, in-depth procedural information for the proper disposal of 4-Oxa-7-azaspiro[2.5]octane and its salts (e.g., hydrochloride). As a reactive aziridine-containing compound, understanding its inherent chemical properties is paramount to ensuring a safe laboratory environment and regulatory compliance.

Understanding the Inherent Risks of this compound

The key to safely managing this compound lies in recognizing the reactivity of its core structure. The molecule contains a three-membered aziridine ring, which is subject to significant ring strain. This strain makes the compound a potent electrophile, susceptible to ring-opening reactions when exposed to a variety of nucleophiles.[1] This high reactivity is the foundation of its utility in chemical synthesis but also the source of its potential hazards.

Health Hazards

Safety data for this compound hydrochloride consistently identifies the following hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3]

Hazard StatementGHS CodeDescription
Causes skin irritationH315Direct contact can lead to redness, itching, and inflammation.[2][3]
Causes serious eye irritationH319Can cause significant, potentially damaging, irritation upon contact with eyes.[2][3]
May cause respiratory irritationH335Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

Due to its nature as a reactive alkylating agent, compounds containing the aziridine moiety are often treated as potential mutagens or carcinogens, necessitating stringent handling protocols.[1]

Chemical Reactivity and Incompatibility

The high reactivity of the aziridine ring means that this compound waste must be segregated from incompatible materials to prevent uncontrolled and potentially hazardous reactions.[1] Key incompatibilities include:

  • Acids and Strong Oxidizing Agents: Can catalyze rapid, exothermic polymerization or degradation.[1][4]

  • Nucleophiles: The compound can react with various nucleophiles. While this is often a desired synthetic pathway, it can be a hazard in a waste container.

  • Water/Moisture: While the hydrochloride salt is water-soluble, prolonged contact with water, especially under non-neutral pH, could potentially lead to hydrolysis or other reactions.

Therefore, it is crucial to collect waste in dedicated, properly labeled containers and avoid mixing it with other chemical waste streams.

The Core Principle of Disposal: Professional Deactivation

Given the reactive and hazardous nature of aziridine-containing compounds, in-laboratory chemical neutralization or deactivation by research personnel is strongly discouraged .[1] The safest and most compliant method of disposal is to manage all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] These professionals are equipped with the necessary expertise and facilities to handle and deactivate such reactive materials safely.

The following workflow outlines the decision-making and operational process for the disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Pickup A Generation of Waste (Unused reagent, contaminated labware, reaction residues) B Segregate as Hazardous Aziridine Waste (Do not mix with other waste streams) A->B C Select Compatible Waste Container (Good condition, tight-fitting lid) B->C D Label Container Clearly ("Hazardous Waste", full chemical name, associated hazards) C->D E Store in Designated Satellite Accumulation Area (SAA) (Well-ventilated, away from incompatibles) D->E F Contact EHS for Pickup (Provide full details of the waste) E->F G Professional Disposal (Incineration at an approved facility) F->G

Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and preparation of this compound waste for professional disposal.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving for added protection.

  • Body Protection: A fully fastened laboratory coat.

All handling of this compound and its waste should be conducted within a certified chemical fume hood.[1]

Waste Segregation and Collection
  • Identify all waste streams: This includes:

    • Expired or unused pure this compound.

    • Reaction mixtures containing the compound.

    • Contaminated labware (e.g., pipette tips, syringes, vials, filter paper).

    • Spill cleanup materials.

  • Use a dedicated waste container:

    • The container must be made of a compatible material (e.g., polyethylene for solids and many solutions) and be in good condition with no leaks or cracks.[1]

    • It must have a secure, tight-fitting lid. The container should remain closed at all times except when actively adding waste.

  • Label the container appropriately:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write "Hazardous Waste".

    • Write out the full chemical name: "this compound" (and "hydrochloride" if applicable). Do not use abbreviations or chemical formulas.

    • Indicate the hazards: "Irritant," "Handle with Caution."

Storage and Disposal Request
  • Store the waste container safely: Place the sealed container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated and away from incompatible materials, particularly acids and oxidizing agents.[1]

  • Arrange for professional disposal: Once the container is full, or as per your institution's guidelines, contact your EHS department to schedule a waste pickup.[1] Provide them with all the information from the waste label.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent further contamination.

Small Spills (Manageable by trained personnel)
  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Don Appropriate PPE: Wear the PPE detailed in section 3.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material into your designated this compound hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your supervisor and/or EHS department of the spill, even if it has been successfully cleaned up.

Large Spills
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and contact your institution's emergency response number and EHS department.

  • Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.[1]

By adhering to these detailed procedures, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Navigating the Safe Handling of 4-Oxa-7-azaspiro[2.5]octane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Guide to the Safe Handling, Personal Protective Equipment, and Disposal of 4-Oxa-7-azaspiro[2.5]octane and its Salts

This document provides essential operational and safety guidance for researchers, scientists, and drug development professionals working with this compound. As a novel spirocyclic compound, understanding its specific hazard profile and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide synthesizes critical information from safety data sheets, chemical resistance databases, and established laboratory safety protocols to provide a comprehensive and actionable resource.

Understanding the Hazard Profile of this compound

This compound, particularly in its common hydrochloride salt form, is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data, the compound is associated with the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can result in redness, itching, and inflammation.

  • Causes serious eye irritation (H319): Contact with the eyes can cause significant irritation, pain, and potential damage.

  • May cause respiratory irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

Due to these hazards, a systematic approach to handling, from initial preparation to final disposal, is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant gloves is recommended. While nitrile gloves are common in laboratory settings, some sources indicate they offer poor resistance to amines. Therefore, consider using neoprene or butyl rubber gloves as the outer layer for enhanced protection. If using nitrile gloves, select a pair with a minimum thickness of 5-mil and ensure immediate replacement upon any sign of splash or contamination.
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes and dust. For procedures with a higher risk of splashing, a face shield worn over safety goggles is required to provide full facial protection.
Respiratory Protection All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or for emergency situations, a NIOSH-approved air-purifying respirator fitted with an organic vapor/ammonia/methylamine cartridge is necessary.
Protective Clothing A laboratory coat is required to protect against skin contact. For larger quantities or procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Footwear Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for handling this compound, from preparation to immediate post-handling procedures.

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Ensure Protection Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Containment Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Minimize Dust Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Controlled Reaction Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware End of Procedure Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Prevent Contamination Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Follow Guidelines Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Task Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Personal Hygiene

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxa-7-azaspiro[2.5]octane
Reactant of Route 2
4-Oxa-7-azaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.